Benzyl 2-(aminomethyl)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 2-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNFVPSBDRYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373391 | |
| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-18-9 | |
| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811842-18-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure, featuring a piperidine scaffold, a primary amine, and a benzyloxycarbonyl (Cbz) protecting group, makes it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly for neurological disorders and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound is characterized by a piperidine ring where the nitrogen atom is protected by a benzyloxycarbonyl group, and an aminomethyl substituent is present at the 2-position. This substitution pattern provides a chiral center, leading to the existence of (R)- and (S)-enantiomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 811842-18-9 | [1] |
| Boiling Point | 385.7 °C at 760 mmHg | [2] |
| Flash Point | 187.1 °C | [2] |
| Density | 1.125 g/cm³ | [2] |
| Refractive Index | 1.55 | [2] |
| Storage Temperature | 2-8°C, protected from light | [2] |
Note: Some physical properties may vary slightly depending on the specific enantiomeric form.
Synthesis and Experimental Protocols
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted piperidines. A common approach involves the modification of a pre-existing piperidine ring.
Proposed Synthetic Protocol:
This protocol is a representative method and may require optimization.
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
(Piperidin-2-yl)methanamine
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Piperidin-2-yl)methanamine in the anhydrous solvent. Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add the base to the solution with stirring.
-
Protection of the Piperidine Nitrogen: Slowly add a solution of Benzyl chloroformate in the anhydrous solvent to the reaction mixture. The Cbz-Cl will selectively react with the more nucleophilic secondary amine of the piperidine ring over the primary amine of the aminomethyl group under controlled conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.
Neurological and Psychiatric Disorders
The piperidine scaffold is a common motif in many centrally acting drugs. This compound is utilized as a building block for the synthesis of molecules that may interact with neurotransmitter receptors, making it a promising candidate for the development of treatments for neurological and psychiatric conditions.[2] The presence of the primary amine allows for further derivatization to introduce pharmacophores that can target specific receptors or enzymes in the central nervous system.
PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to degrade specific target proteins. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can be employed as a component of the linker. The piperidine ring can provide a degree of rigidity and conformational constraint to the linker, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein. The primary amine serves as a convenient attachment point for either the target protein ligand or the E3 ligase ligand.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features allow for its incorporation into a wide range of molecular architectures, from CNS-active agents to sophisticated protein degraders. The ability to readily modify its primary amine functionality, combined with the conformational properties of the piperidine ring, ensures its continued importance in the development of next-generation therapeutics. Further research into its synthesis and applications is likely to uncover new opportunities for this promising chemical entity.
References
An In-depth Technical Guide to the Synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available and enantiomerically pure starting material, (S)-pipecolic acid. The described three-step sequence involves N-protection, amidation, and subsequent reduction, offering a practical approach for obtaining the target compound.
Synthetic Strategy Overview
The synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is strategically designed in three key stages:
-
Protection of the Piperidine Nitrogen: The secondary amine of (S)-pipecolic acid is protected with a carboxybenzyl (Cbz) group. This is a crucial step to prevent unwanted side reactions in the subsequent steps.
-
Amidation of the Carboxylic Acid: The carboxylic acid moiety of the N-Cbz protected pipecolic acid is converted into a primary carboxamide. This is achieved through the formation of a mixed anhydride followed by treatment with ammonia.
-
Reduction of the Carboxamide: The final step involves the reduction of the primary carboxamide to the corresponding primary amine, yielding the target molecule, (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate.
This synthetic approach is robust and allows for the preparation of the desired product with high stereochemical integrity.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Materials and Key Properties
| Compound Name | Starting Material/Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| (S)-Pipecolic acid | Starting Material | C₆H₁₁NO₂ | 129.16 | White crystalline solid | 268[1] |
| (S)-1-Benzyl 2-methyl piperidine-1,2-dicarboxylate | Precursor to Intermediate 1 | C₁₄H₁₇NO₄ | 263.29 | - | - |
| (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid | Intermediate 1 | C₁₄H₁₇NO₄ | 263.29 | White to off-white solid | 111-115[2] |
| (S)-Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate | Intermediate 2 | C₁₄H₁₈N₂O₃ | 262.31 | - | - |
| (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate | Final Product | C₁₄H₂₀N₂O₂ | 248.32 | Colorless liquid | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1 | N-Cbz Protection | Benzyl chloroformate, KOH | Methanol, Water | 0 to Room Temp | 16 h | ~100[3] |
| 2 | Amidation (Mixed Anhydride) | Isobutyl chloroformate, N-Methylmorpholine, Ammonia | Tetrahydrofuran | -15 to Room Temp | - | High (typical for this method) |
| 3 | Reduction | Lithium aluminum hydride | Tetrahydrofuran | Room Temp to Reflux | - | High (typical for this method) |
Experimental Protocols
Step 1: Synthesis of (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid (Intermediate 1)
This procedure outlines the protection of the secondary amine of (S)-pipecolic acid using benzyl chloroformate.
Methodology:
-
To a stirred solution of (S)-pipecolic acid (1 equivalent) in a mixture of methanol and water at 0 °C, slowly add powdered potassium hydroxide (1.1 equivalents).
-
After the addition of KOH, add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion of the reaction, remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with dichloromethane to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with 1.0 M HCl to a pH below 7.
-
Extract the product three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid as a light yellow oil, which may solidify upon standing.[3]
Characterization Data for Intermediate 1:
-
Appearance: White to off-white solid.
-
Melting Point: 111-115 °C.[2]
-
Optical Activity: [α]22/D -59°, c = 2 in acetic acid.
-
¹H NMR (400 MHz, CD₃OD): δ 1.36-1.61 (m, 2H), 1.70-1.85 (m, 3H), 2.28-2.40 (m, 1H), 3.05-3.26 (m, 1H), 4.06-4.14 (m, 1H), 4.89-5.26 (m, 4H), 7.37-7.48 (m, 5H).[3]
-
¹³C NMR (100 MHz, CD₃OD): δ 20.5, 20.6 (CH₂), 24.6, 24.7 (CH₂), 26.6 (CH₂), 41.8, 41.9 (CH₂), 54.5, 54.7 (CH), 67.2, 67.3 (CH₂), 127.6 (CH), 127.9 (CH), 128.4 (CH), 136.9 (C), 173.4 (CO).[3]
Step 2: Synthesis of (S)-Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate (Intermediate 2)
This procedure describes the conversion of the carboxylic acid to a primary amide via a mixed anhydride intermediate.
Methodology:
-
Dissolve (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C under a nitrogen atmosphere.
-
Add N-methylmorpholine (1 equivalent) to the solution.
-
Slowly add isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature is maintained at -15 °C.
-
Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of ammonia in THF by bubbling ammonia gas through the cold solvent or by using a saturated solution of ammonia in an appropriate solvent.
-
Add the cold ammonia solution to the mixed anhydride solution dropwise at -15 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate. Further purification can be achieved by column chromatography if necessary.
Step 3: Synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate (Final Product)
This final step involves the reduction of the primary carboxamide to the primary amine.
Methodology:
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of (S)-Benzyl 2-(aminocarbonyl)piperidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate as a colorless liquid.
Characterization Data for the Final Product:
-
Appearance: Colorless liquid.
-
Molecular Formula: C₁₄H₂₀N₂O₂
-
Molecular Weight: 248.32 g/mol
Visualizations
Experimental Workflow
Caption: Synthetic workflow for (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate.
Logical Relationship of Key Transformations
Caption: Key functional group transformations in the synthesis.
References
An In-Depth Technical Guide on (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a protected piperidine ring and a primary amine, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications, particularly in the fields of neuroscience and targeted protein degradation. Due to the limited availability of public experimental data for this specific compound, this guide consolidates predicted data, information from structurally related compounds, and general methodologies relevant to this class of molecules.
Chemical and Physical Properties
The fundamental properties of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate are summarized below. It is important to note that much of the publicly available quantitative data is computationally predicted rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 1217642-55-1 | [1] |
| IUPAC Name | benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | [1] |
| Appearance | Predicted: Colorless to yellow oil or solid | General |
| Melting Point | Not available | |
| Boiling Point | 385.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.125 g/cm³ (Predicted) | [3] |
| LogP | 1.87 (Predicted) | [1] |
| Purity | Typically >95% (Commercial suppliers) | [1] |
| Storage Temperature | 2-8°C, protect from light | [3] |
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the piperidine ring protons (aliphatic region, ~1.2-4.0 ppm), the aminomethyl CH₂ protons (~2.5-3.0 ppm), and the amine NH₂ protons (broad singlet). The chemical shifts of the piperidine protons would be complex due to the carbamate rotamers. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group (~127-137 ppm), the carbonyl carbon of the carbamate (~155 ppm), the benzylic CH₂ carbon (~67 ppm), and the aliphatic carbons of the piperidine ring and the aminomethyl group (~20-60 ppm). |
| IR (Infrared) | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=O stretching of the carbamate (~1690 cm⁻¹), and C-N stretching (~1240 cm⁻¹). |
| MS (Mass Spec) | The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 248 or 249, respectively. Fragmentation patterns would likely show loss of the benzyl group or cleavage of the piperidine ring. |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is not widely published. However, a representative synthesis can be conceptualized based on established methods for the preparation of chiral 2-substituted piperidines and N-protection chemistry. A common route involves the stereoselective reduction of a corresponding 2-cyanopiperidine precursor, which itself can be derived from a chiral starting material such as (R)-pipecolic acid.
Representative Synthesis Workflow
Caption: A representative synthetic workflow for the preparation of the target compound.
Detailed Representative Experimental Protocol
Step 1: Protection of (R)-Pipecolic Acid
-
Dissolve (R)-pipecolic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C and the pH between 9 and 10 by the concurrent addition of base.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with an acid like HCl to a pH of ~2.
-
Extract the product, N-Cbz-(R)-pipecolic acid, with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.
Step 2: Amide Formation
-
Dissolve the N-Cbz-(R)-pipecolic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as HATU or EDCI, and an amine base like diisopropylethylamine (DIPEA).
-
Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Extract the product, N-Cbz-(R)-pipecolinamide, and purify by column chromatography.
Step 3: Dehydration to Nitrile
-
Dissolve the N-Cbz-(R)-pipecolinamide in an anhydrous solvent such as DCM or pyridine.
-
Cool the solution to 0°C.
-
Slowly add a dehydrating agent, for instance, trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).
-
Allow the reaction to proceed at low temperature, then warm to room temperature.
-
Quench the reaction carefully with ice/water or a saturated bicarbonate solution.
-
Extract the product, N-Cbz-(R)-2-cyanopiperidine, and purify by column chromatography.
Step 4: Reduction to Primary Amine
-
Dissolve the N-Cbz-(R)-2-cyanopiperidine in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.
-
Carefully add a strong reducing agent like lithium aluminum hydride (LiAlH₄) in portions at 0°C.
-
After the addition, the reaction can be stirred at room temperature or gently refluxed to ensure complete reduction.
-
Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and wash the filter cake with an organic solvent.
-
Dry the filtrate and concentrate under reduced pressure.
-
Purify the final product, (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate, by silica gel chromatography to yield the desired compound.
Biological and Medicinal Chemistry Context
This compound is a versatile intermediate in the synthesis of biologically active molecules. Its potential applications stem from the combined features of the piperidine scaffold and the reactive primary amine.
Role in Neuroscience Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). It is present in numerous approved drugs for neurological and psychiatric disorders. The general hypothesis is that the piperidine moiety can orient functional groups in a specific 3D space to facilitate binding to neurotransmitter receptors or transporters.
Caption: Logical relationship for the use of the title compound in neuroscience.
(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate serves as a starting material where the aminomethyl group can be further functionalized to introduce pharmacophores that interact with specific biological targets.[3]
Application as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The piperidine moiety is often incorporated into PROTAC linkers to provide a degree of rigidity, which can be crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5]
Caption: Workflow for PROTAC assembly and its mechanism of action.
The aminomethyl group on the piperidine ring provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.
Conclusion
(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a chiral building block with considerable potential in the development of new therapeutics. While detailed experimental data on the compound itself is sparse in the public domain, its structural motifs are well-represented in neuroactive compounds and in the linker technology for PROTACs. The representative synthesis and contextual information provided in this guide are intended to support researchers in the design and execution of their studies involving this and related molecules. It is imperative for researchers to conduct their own full experimental characterization of this compound.
References
Synthesis of Cbz-Protected 2-(Aminomethyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Cbz-protected 2-(aminomethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The guide details established methodologies, providing in-depth experimental protocols and comparative data to assist researchers in selecting the most suitable pathway for their specific needs.
Introduction
Benzyl 2-(aminomethyl)piperidine-1-carboxylate, commonly known as Cbz-protected 2-(aminomethyl)piperidine, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for selective functionalization of the primary amine, making it a versatile scaffold for the construction of complex molecules. This guide explores the primary synthetic strategies for accessing this important compound.
Synthetic Routes
Several viable synthetic routes to Cbz-protected 2-(aminomethyl)piperidine have been established. The choice of a particular route may depend on factors such as the availability of starting materials, desired stereochemistry, and scalability. The most common approaches are:
-
Direct N-Cbz Protection of 2-(Aminomethyl)piperidine: This is the most straightforward approach, involving the direct protection of the commercially available 2-(aminomethyl)piperidine.
-
Reduction of N-Cbz-2-piperidinecarboxamide: This two-step route begins with the readily available N-Cbz-piperidine-2-carboxylic acid, which is first converted to the corresponding amide, followed by reduction to the desired aminomethyl derivative.
-
Reduction of N-Cbz-2-cyanopiperidine: This method involves the protection of 2-cyanopiperidine with a Cbz group, followed by the reduction of the nitrile functionality to the primary amine.
The logical workflow for selecting a synthetic route is outlined below:
Caption: Logical workflow for selecting a synthesis route for Cbz-protected 2-(aminomethyl)piperidine based on starting material availability.
Route 1: Direct N-Cbz Protection of 2-(Aminomethyl)piperidine
This method is the most direct and often preferred for its simplicity, provided the starting material, 2-(aminomethyl)piperidine, is readily available. The reaction involves the treatment of the diamine with benzyl chloroformate (Cbz-Cl) under basic conditions to selectively protect the secondary amine of the piperidine ring.
Reaction Pathway:
Caption: Reaction scheme for the direct N-Cbz protection of 2-(aminomethyl)piperidine.
Experimental Protocol:
A general procedure for the N-Cbz protection of an amine is as follows:
-
Dissolution: Dissolve 2-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (2:1).
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 equivalents), to the solution.
-
Cbz-Cl Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired Cbz-protected 2-(aminomethyl)piperidine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically >80% | General Cbz protection protocols |
| Purity | >95% after chromatography | General Cbz protection protocols |
Route 2: Reduction of N-Cbz-2-piperidinecarboxamide
Reaction Pathway:
Caption: Two-step synthesis of Cbz-protected 2-(aminomethyl)piperidine via amide reduction.
Experimental Protocols:
Step 1: Synthesis of N-Cbz-2-piperidinecarboxamide
-
Activation: To a solution of N-Cbz-piperidine-2-carboxylic acid (1.0 equivalent) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Amination: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a base, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up and Purification: After completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by crystallization or chromatography.
Step 2: Reduction of N-Cbz-2-piperidinecarboxamide
-
Reduction: To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess), in a dry ether solvent (e.g., THF) at 0 °C, add a solution of N-Cbz-2-piperidinecarboxamide (1.0 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).
-
Work-up and Purification: Filter the resulting solids and wash with an organic solvent. Dry the filtrate and concentrate to yield the crude product, which can be purified by column chromatography.
Quantitative Data:
| Step | Parameter | Value | Reference |
| Amide Formation | Yield | 85-95% | General amide coupling protocols |
| Amide Reduction | Yield | 70-90% | General amide reduction protocols |
| Overall Yield | 60-85% | Calculated |
Route 3: Reduction of N-Cbz-2-cyanopiperidine
This synthetic pathway utilizes 2-cyanopiperidine as the starting material. The nitrile group is reduced to a primary amine after protection of the piperidine nitrogen.
Reaction Pathway:
Caption: Synthesis of Cbz-protected 2-(aminomethyl)piperidine from 2-cyanopiperidine.
Experimental Protocols:
Step 1: Synthesis of N-Cbz-2-cyanopiperidine
The procedure is analogous to the direct N-Cbz protection described in Route 1, using 2-cyanopiperidine as the starting amine.
Step 2: Reduction of N-Cbz-2-cyanopiperidine
-
Catalytic Hydrogenation: Dissolve N-Cbz-2-cyanopiperidine (1.0 equivalent) in a suitable solvent like methanol or ethanol. Add a catalyst such as Raney nickel or palladium on carbon (Pd/C).
-
Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Work-up and Purification: Filter the catalyst and concentrate the filtrate. The crude product can then be purified by chromatography or crystallization.
Alternatively, a chemical reducing agent like LiAlH₄ can be used, following a similar procedure as the amide reduction in Route 2.
Quantitative Data:
| Step | Parameter | Value | Reference |
| N-Cbz Protection | Yield | >80% | General Cbz protection protocols |
| Nitrile Reduction | Yield | 70-90% | General nitrile reduction protocols |
| Overall Yield | 56-81% | Calculated |
Conclusion
The synthesis of Cbz-protected 2-(aminomethyl)piperidine can be achieved through several effective routes. The direct N-Cbz protection of 2-(aminomethyl)piperidine is the most concise method. However, multi-step sequences involving the reduction of an amide or a nitrile, derived from more accessible starting materials, provide viable and scalable alternatives. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including cost, availability of reagents, and desired scale of production. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process for researchers in the field.
The Emergence of Benzyl 2-(aminomethyl)piperidine-1-carboxylate as a Structurally Rigid Linker in Drug Discovery
For Immediate Release
In the intricate field of medicinal chemistry and drug development, the discovery and application of novel molecular scaffolds that enhance therapeutic efficacy and specificity are paramount. A significant advancement in this area is the utilization of benzyl 2-(aminomethyl)piperidine-1-carboxylate as a core component in linker technology, particularly for the design of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, application, and significance of this innovative linker.
The strategic incorporation of rigid cyclic structures within linkers has been identified as a critical design element for optimizing the pharmacological properties of heterobifunctional molecules like PROTACs. The piperidine moiety in this compound provides a defined conformational rigidity to the linker. This rigidity is advantageous for pre-organizing the molecule into a conformation that is conducive to the formation of a stable and productive ternary complex between a target protein and an E3 ubiquitin ligase, a crucial step in the mechanism of action for PROTACs.
Core Concepts and Applications
PROTACs are revolutionary therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. The linker is not merely a passive spacer but plays a vital role in determining the overall efficacy, selectivity, and pharmacokinetic profile of the PROTAC.
The use of rigid linkers, such as those containing the piperidine scaffold, can lead to improved metabolic stability and a more defined spatial orientation of the protein-binding and E3 ligase-binding moieties. This can translate to enhanced potency and selectivity of the PROTAC. The clinical development of successful PROTACs like ARV-110 and ARV-471 has underscored the benefits of employing more rigid linker architectures, which often include heterocyclic systems like piperidine.[1]
Synthesis and Methodologies
The synthesis of this compound serves as a foundational step in its incorporation into a larger molecular construct. While a definitive seminal publication detailing its "discovery" as a linker is not readily apparent, its use as a building block in medicinal chemistry is well-established. The general synthetic strategies for related N-Cbz-protected aminopiperidines provide a blueprint for its preparation.
General Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This represents a generalized scheme, and specific reaction conditions may vary.
Caption: Generalized synthesis of this compound.
Experimental Protocol: Synthesis of a Piperidine-Containing Linker Building Block
The following protocol is a representative example for the synthesis of a functionalized piperidine building block, which can be adapted for the synthesis of this compound and its subsequent use in linker synthesis.
Materials:
-
Piperidine derivative (e.g., piperidine-2-carbonitrile)
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reducing agent (e.g., lithium aluminum hydride, catalytic hydrogenation setup)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Protection:
-
Dissolve the starting piperidine derivative in an appropriate anhydrous solvent.
-
Add a suitable base to the solution.
-
Slowly add benzyl chloroformate at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the N-protected intermediate, for instance by column chromatography.
-
-
Reduction of the Functional Group:
-
Dissolve the purified N-Cbz-piperidine intermediate in an anhydrous solvent.
-
For nitrile reduction, carefully add a reducing agent like lithium aluminum hydride at a low temperature.
-
Alternatively, for other functional groups, catalytic hydrogenation can be employed.
-
Monitor the reaction for completion.
-
Quench the reaction carefully and perform an aqueous workup.
-
Extract the product into an organic solvent and purify to yield the final this compound.
-
Data Presentation: Performance of Piperidine-Containing PROTACs
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC with Piperidine Linker | Example Target A | Thalidomide | 50 | >90 | Cancer Cell Line X |
| PROTAC with Piperidine-PEG Linker | Example Target B | Pomalidomide | 25 | >95 | Cancer Cell Line Y |
| ARV-110 (Rigid Linker) | Androgen Receptor | Cereblon | <1 | >95 | VCaP |
| ARV-471 (Rigid Linker) | Estrogen Receptor | Cereblon | ~2 | >90 | MCF7 |
Note: The data for generic "PROTAC with Piperidine Linker" is illustrative. Data for ARV-110 and ARV-471 is based on publicly available information which indicates the use of rigid, heterocyclic linkers.
Visualization of Core Concepts
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC, including one with a this compound linker, follows a structured experimental workflow.
Caption: Experimental workflow for PROTAC development and evaluation.
Conclusion
The incorporation of this compound into linker structures represents a sophisticated strategy in the rational design of targeted therapeutics. Its inherent rigidity offers a means to overcome some of the challenges associated with flexible linkers, potentially leading to compounds with improved potency, selectivity, and drug-like properties. As the field of targeted protein degradation continues to advance, the exploration and optimization of such rigid linker components will undoubtedly play a crucial role in the development of the next generation of innovative medicines. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel and effective therapies.
References
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most significant and ubiquitous building blocks in the realm of medicinal chemistry.[1][2][3] Its remarkable prevalence in over twenty classes of pharmaceuticals, including numerous blockbuster drugs, has cemented its status as a "privileged scaffold."[1][4][5][6] This guide provides a comprehensive exploration of the piperidine moiety's role in drug design, moving beyond a simple catalog of its applications. We will dissect the fundamental physicochemical properties that make this scaffold so versatile, examine its application in key therapeutic areas through the lens of structure-activity relationships (SAR), detail robust synthetic and analytical protocols, and explore the causal logic behind its strategic implementation in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this exceptional chemical framework.
The Piperidine Scaffold: A Profile of a Privileged Structure
Piperidine is a saturated heterocycle consisting of a six-membered ring with five carbon atoms and one nitrogen atom.[1][3] Its significance in drug discovery is not accidental but is rooted in a unique combination of structural and chemical attributes that medicinal chemists can expertly modulate.[7]
-
Structural and Conformational Versatility: The piperidine ring adopts a stable chair conformation, which provides a rigid, three-dimensional scaffold. This allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors.[7]
-
Physicochemical Modulation: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is a key handle for tuning a molecule's properties. It can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This basicity is crucial for aqueous solubility and can be finely adjusted through substitution on the nitrogen or the ring to optimize pharmacokinetic (ADME) properties.[4][7]
-
Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to improved in vivo half-life and bioavailability of drug candidates.[7] However, the positions adjacent to the nitrogen can be susceptible to metabolism, a factor that can be mitigated through strategic modifications like introducing spirocyclic systems.[7]
-
Synthetic Accessibility: A vast and well-established portfolio of synthetic methodologies exists for the construction and derivatization of the piperidine core, making it a highly tractable scaffold for chemical exploration.[1][2][8]
These inherent advantages allow the piperidine motif to serve as a versatile framework in drugs targeting a wide array of biological systems.[6][9]
Therapeutic Applications: A Journey Through Key Disease Areas
The piperidine scaffold is a recurring motif in drugs approved for a multitude of diseases. Its ability to interact with diverse biological targets underscores its privileged nature.[1][9][10][11]
Central Nervous System (CNS) Disorders
The piperidine ring is particularly prominent in neuropharmacology.[4][7] Its ability to carry a positive charge at physiological pH facilitates interactions with aminergic G-protein coupled receptors (GPCRs), which are common targets in the CNS.
-
Antipsychotics: Many typical and atypical antipsychotics, such as Haloperidol and Risperidone, feature a piperidine ring that is crucial for their dopamine D2 and serotonin 5-HT2A receptor antagonism.[12]
-
Analgesics: The 4-phenylpiperidine scaffold is the foundation of potent opioid analgesics, including meperidine and the fentanyl series.[12] The piperidine nitrogen's interaction with a key aspartate residue in the mu-opioid receptor is a classic example of a charge-reinforced hydrogen bond essential for analgesic activity.[5]
-
Alzheimer's Disease: In the case of Donepezil, a leading treatment for Alzheimer's disease, the benzyl-piperidine moiety plays a critical role in binding to the catalytic anionic site of acetylcholinesterase (AChE), inhibiting the breakdown of the neurotransmitter acetylcholine.[3][13]
Oncology
In oncology, the piperidine scaffold is integral to a new generation of targeted therapeutics, contributing to both pharmacokinetic properties and direct binding interactions.[14][15] Ten piperidine-containing anticancer drugs were approved by the US FDA between 2017 and 2023 alone.[15] These agents often function by modulating critical signaling pathways essential for cancer cell proliferation and survival.[14][16]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors incorporate a piperidine ring to enhance solubility and provide a vector for exiting the ATP-binding pocket to engage with surrounding residues, thereby improving selectivity and potency.
-
Signaling Pathway Modulation: Piperidine derivatives have been shown to regulate crucial oncogenic signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, leading to cell cycle arrest and apoptosis.[14][16]
The diagram below illustrates a simplified representation of the PI3K/Akt pathway, a common target for piperidine-containing anticancer agents.
Caption: PI3K/Akt signaling pathway targeted by piperidine inhibitors.
Infectious Diseases
The piperidine scaffold has also been successfully applied in the development of anti-infective agents.
-
Antiviral Agents: Piperidine-containing molecules have been developed as potent inhibitors of viral replication.[11] For instance, they serve as the core for C-C chemokine receptor type 5 (CCR5) antagonists, which block the entry of HIV into host cells.[5] Additionally, novel piperidine derivatives have shown significant potency against the influenza A virus by interfering with the early stages of viral replication.[17][18][19]
Table 1: Potency of Piperidine-Based Influenza A Virus Inhibitors
| Compound | Target/Mechanism | EC₅₀ (µM) | Cell Line | Reference |
| 11e | Early-stage replication inhibitor | 0.05 | MDCK | [19] |
| FZJ05 | Purine-based derivative | < 1.56 | MDCK | [20] |
| Amantadine | M2 Channel Blocker (Control) | > 50 | MDCK | [20] |
Data sourced from multiple studies for comparative purposes.[19][20]
Synthesis and Characterization: From Blueprint to Biologically Active Molecule
The development of novel piperidine-based therapeutics relies on efficient and versatile synthetic strategies.[1][8] Common approaches include the hydrogenation of pyridine precursors, various intra- and intermolecular cyclization reactions, and multicomponent reactions.[1][2]
The following workflow diagram illustrates a typical path for the discovery of a novel piperidine-based drug candidate.
Caption: General workflow for synthesis and evaluation of piperidine derivatives.
Experimental Protocol: Synthesis of N-Aryl Piperidine Derivatives via Buchwald-Hartwig Amination
This protocol describes a common and reliable method for synthesizing N-aryl piperidines, a motif found in many CNS-active drugs. The choice of a palladium catalyst and a specific phosphine ligand is critical for achieving high yields and tolerating a wide range of functional groups.
Objective: To synthesize N-(4-methoxyphenyl)piperidine from piperidine and 1-iodo-4-methoxybenzene.
Materials:
-
Piperidine (1.0 mmol, 1.0 eq)
-
1-iodo-4-methoxybenzene (1.2 mmol, 1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by piperidine and 1-iodo-4-methoxybenzene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)piperidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation: Quantifying Biological Activity
Once synthesized and purified, the biological activity of novel piperidine derivatives must be quantified. A cytotoxicity assay is a fundamental secondary screen for anticancer drug discovery.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a robust method for assessing cell viability, which is self-validating through the inclusion of appropriate controls.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperidine derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized piperidine derivative (dissolved in DMSO)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
10% Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound, doxorubicin, and a vehicle control. Add these to the respective wells and incubate for 48-72 hours.[8]
-
Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate for 1 hour at 4 °C.[8]
-
Staining: Wash the plates five times with slow-running tap water and allow to air dry completely. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The piperidine scaffold is a testament to the power of a simple, well-understood heterocyclic system in the complex process of drug discovery.[1][6] Its inherent structural and physicochemical properties provide a robust foundation for building molecules with finely tuned pharmacological and pharmacokinetic profiles.[7][21] From the central nervous system to oncology and infectious diseases, its impact is undeniable.
Future research will continue to leverage this privileged scaffold. The development of novel, stereoselective synthetic methods will grant access to more complex and sp³-rich chemical space.[21][22] Furthermore, integrating piperidine derivatives into new therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, will open new avenues for treating diseases that are currently intractable. The continued exploration of the piperidine chemical space, guided by the principles of medicinal chemistry, ensures that this remarkable scaffold will remain a central element in the development of future medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. cris.bgu.ac.il [cris.bgu.ac.il]
- 17. mdpi.com [mdpi.com]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 22. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
An In-Depth Technical Guide to Benzyl 2-(aminomethyl)piperidine-1-carboxylate (CAS Number 811842-18-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-(aminomethyl)piperidine-1-carboxylate, with CAS number 811842-18-9, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a piperidine scaffold with a protected primary amine and a carbamate-linked benzyl group, offers synthetic versatility for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, applications in drug discovery, and a representative synthetic protocol. The document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new bioactive molecules, particularly in the realm of neurological and psychiatric disorders.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions. The benzyl carbamate (Cbz) group serves as a common protecting group for the piperidine nitrogen, allowing for selective reactions at the primary aminomethyl group. Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 811842-18-9 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][3] |
| Molecular Weight | 248.32 g/mol | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 385.7 °C at 760 mmHg | [6] |
| Density | 1.125 g/cm³ | [6] |
| Refractive Index | 1.55 | [6] |
| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry place | [4][5] |
| MDL Number | MFCD03001689 | [3][4] |
| SMILES | C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | [4] |
Role in Drug Discovery and Development
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved pharmaceuticals. This compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.[1][2]
A Versatile Building Block
This compound is primarily utilized as an intermediate in multi-step organic syntheses.[6] The presence of two distinct nitrogen atoms with different reactivities (a primary amine and a Cbz-protected secondary amine) allows for sequential and controlled chemical modifications. This is particularly advantageous in the construction of compound libraries for high-throughput screening.
Applications in Neurological and Psychiatric Drug Discovery
Research indicates that derivatives of this compound hold promise as potential drug candidates for neurological and psychiatric disorders, attributed to their potential to interact with neurotransmitter receptors.[6] The piperidine scaffold is a common feature in ligands for various central nervous system (CNS) targets.
While specific biological activity for the title compound itself is not extensively documented, its derivatives have been investigated as:
-
Sigma-1 Receptor Ligands: The sigma-1 receptor is implicated in a variety of neurological conditions, including pain, depression, and neurodegenerative diseases. The synthesis of novel sigma-1 receptor ligands often involves piperidine-based scaffolds.
-
Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is an enzyme involved in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases. Benzylpiperidine derivatives have been explored as reversible MAGL inhibitors.
The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated in the following diagram.
References
Physicochemical properties of Cbz-2-aminomethylpiperidine
An In-depth Technical Guide on the Physicochemical Properties of Benzyl (Piperidin-2-ylmethyl)carbamate
Introduction
Benzyl (piperidin-2-ylmethyl)carbamate, commonly referred to as Cbz-2-aminomethylpiperidine, is a piperidine derivative featuring a primary amine protected by a carbobenzyloxy (Cbz) group. This compound and its analogues serve as crucial building blocks in medicinal chemistry and drug development due to the versatile piperidine scaffold.[1] Understanding its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This document provides a comprehensive overview of these properties, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The core structure consists of a piperidine ring substituted at the 2-position with a carbamate-protected aminomethyl group. The carbobenzyloxy group on the aminomethyl nitrogen makes this specific isomer N-Cbz-2-aminomethylpiperidine. It is important to distinguish this from isomers where the Cbz group is on the piperidine ring nitrogen.
Table 1: Chemical Identifiers for Benzyl (piperidin-2-ylmethyl)carbamate
| Identifier | Value | Reference |
| IUPAC Name | benzyl (piperidin-2-ylmethyl)carbamate | [2] |
| Synonyms | 2-(CBZ-AMINOMETHYL)-PIPERIDINE | [3] |
| CAS Number | 184044-09-5 | [2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Canonical SMILES | O=C(OCC1=CC=CC=C1)NCC2NCCCC2 | [2] |
Note: Several related structures exist, including hydrochloride salts and isomers where the Cbz group is on the piperidine nitrogen[4][5][]. Data herein pertains to the structure shown unless otherwise specified.
Physicochemical Data
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Reference |
| Physical State | Solid powder | [3] | |
| Boiling Point | 385.7 ± 25.0 °C at 760 mmHg | Predicted value for the related isomer 1-Cbz-2-(aminomethyl)piperidine. | [5] |
| logP | 2.05 | Calculated value, indicating moderate lipophilicity. | [2] |
| pKa | Not experimentally determined | Expected to have two pKa values corresponding to the two basic nitrogen atoms. | |
| Solubility | Not experimentally determined | The hydrochloride salt form is noted to have enhanced water solubility. | [7] |
Table 3: Computed Molecular Descriptors
| Descriptor | Value | Reference |
| Topological Polar Surface Area (TPSA) | 50.36 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 4 | [2] |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate and reproducible determination of physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]
Methodology:
-
Sample Preparation: Finely powder a small amount of the solid Cbz-2-aminomethylpiperidine.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[9][10]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attach it to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[8]
-
Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.
Solubility Determination
Solubility testing helps to understand a compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.[11]
Methodology:
-
Solvent Selection: Choose a range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether).
-
Sample Preparation: Place approximately 25 mg of Cbz-2-aminomethylpiperidine into a small test tube.[12]
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[12]
-
Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[11][12]
-
Observation: Visually inspect the mixture to determine if the compound has completely dissolved. If it dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble."
-
pH Testing (for water solubility): If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[13][14] Given its two amine groups, an aqueous solution of Cbz-2-aminomethylpiperidine is expected to be basic.
pKa Determination (Potentiometric Titration)
The pKa value quantifies the acidity or basicity of a functional group. For Cbz-2-aminomethylpiperidine, two pKa values are expected for the two nitrogen atoms. Potentiometric titration is a highly accurate method for this determination.[15]
Methodology:
-
Sample Preparation: Prepare a solution of the compound with a precisely known concentration (e.g., 0.05 M) in deionized water.[16]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate and insert a pH electrode connected to a pH meter.
-
Titration: Slowly add a standardized titrant (a strong acid, such as 0.1 M HCl) to the solution in small, known increments.
-
Data Acquisition: After each addition of titrant, allow the pH to stabilize and record the pH value and the total volume of titrant added.[15]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point(s) on the curve.[15]
LogP Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (P), or its logarithm (logP), is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most accurate approach.[17]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. For ionizable compounds, the aqueous phase should be a buffer (e.g., phosphate buffer at pH 7.4).[18]
-
Sample Addition: Dissolve a known amount of Cbz-2-aminomethylpiperidine in one of the phases.
-
Partitioning: Combine the two phases in a separatory funnel, shake vigorously to ensure thorough mixing, and then allow the layers to fully separate for 24 hours.[18]
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. benzyl N-(piperidin-2-ylmethyl)carbamate | CAS 184044-09-5 | Sun-shinechem [sun-shinechem.com]
- 4. 4-Aminomethyl-1-N-Cbz-piperidine | C14H20N2O2 | CID 21955499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 7. Cas 1217680-53-9,R-2-CBZ-AMINOMETHYL-PIPERIDINE-HCl | lookchem [lookchem.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acdlabs.com [acdlabs.com]
- 18. agilent.com [agilent.com]
The Strategic Integration of Piperidine Scaffolds in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The linker, the architectural bridge connecting the target protein warhead and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker motifs, saturated heterocycles, particularly piperidine, have emerged as a cornerstone for imparting conformational rigidity and fine-tuning the physicochemical characteristics of these heterobifunctional molecules. This in-depth guide explores the core principles of piperidine-based PROTAC linkers, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.
Core Concepts: The Role of Piperidine in PROTAC Linkers
Piperidine moieties are incorporated into PROTAC linkers to introduce a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This conformational constraint can lead to enhanced degradation efficiency.[1] As a single basic amine, piperidine offers a rigid scaffold that can also enhance the metabolic stability of the PROTAC.[3] The incorporation of such rigid structures can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[3]
Quantitative Analysis of Piperidine-Containing PROTACs
The efficacy of PROTACs is primarily evaluated by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation level (Dmax).[4] The following tables summarize the performance of PROTACs featuring piperidine or piperazine-based linkers against various targets.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 | [4] |
| D6 (Nitrogen Heterocyclic) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 | [4] |
| ARV-110 (Piperazine-based) | Androgen Receptor | Cereblon | - | - | - | [5][6] |
| ARV-471 (Piperazine-based) | Estrogen Receptor | Cereblon | - | - | - | [7][8] |
Note: While ARV-110 and ARV-471 are prominent examples of PROTACs with heterocyclic linkers that have advanced to clinical trials, specific DC50 and Dmax values are not consistently reported in the initial search results. Their inclusion highlights the clinical relevance of this linker class.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of piperidine-based PROTACs, it is crucial to visualize the key biological pathways and laboratory workflows.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][9]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential for the characterization of a novel PROTAC. This typically involves synthesis, in vitro cellular assays to confirm protein degradation, and assessment of the downstream biological effects.[10][11][12]
Caption: General experimental workflow for PROTAC characterization.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC with a Piperidine-Containing Linker
This protocol describes a general procedure for the conjugation of a piperidine-containing linker to a protein of interest (POI) ligand and an E3 ligase ligand via amide bond formation.[13]
Materials:
-
Piperidine-containing linker with a terminal amine or carboxylic acid
-
POI ligand with a terminal carboxylic acid or amine
-
E3 ligase ligand (e.g., thalidomide derivative) with a terminal amine or carboxylic acid
-
Coupling agents (e.g., HATU, EDC, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Carboxylic Acid: To a solution of the component with the carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated solution, add a solution of the component with the amine functionality (1.1 eq) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product. Purify the crude product by reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Final Conjugation: Repeat steps 1-5 to conjugate the third component to the synthesized intermediate.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][14]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Apply the chemiluminescent substrate and visualize the protein bands. Re-probe the membrane with the loading control antibody. Quantify the band intensities using densitometry software and normalize the target protein band intensity to the loading control.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.[15][16]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Complete cell culture medium
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent and solubilization solution (for MTT assay)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (for CellTiter-Glo® assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells and incubate for the desired period (e.g., 72 hours).
-
Assay Execution (MTT):
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
Assay Execution (CellTiter-Glo®):
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Conclusion
The incorporation of piperidine-based linkers represents a sophisticated strategy in the rational design of PROTACs. Their ability to impart rigidity and favorably modulate physicochemical properties can lead to the development of highly potent and selective protein degraders. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to leverage this important class of linkers in their drug discovery endeavors. The continued exploration and optimization of such linker technologies will undoubtedly be a key driver in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benzyl 2-(aminomethyl)piperidine-1-carboxylate molecular weight
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 2-(aminomethyl)piperidine-1-carboxylate
Executive Summary: This document provides a comprehensive technical overview of this compound, a key bifunctional building block in modern medicinal chemistry. It details the compound's core physicochemical properties, with a primary focus on its molecular weight, and outlines the standard analytical methodologies for its characterization. This guide is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates. We will delve into the theoretical and practical aspects of determining its molecular identity, outline a general synthetic pathway, and describe the self-validating analytical workflows required to ensure purity and structural integrity.
Introduction to a Versatile Piperidine Intermediate
This compound is a substituted piperidine derivative featuring two critical functional groups: a primary amine and an N-benzyloxycarbonyl (Cbz or Z) protected secondary amine integrated into the piperidine ring. This dual functionality makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents and molecular probes. The Cbz group serves as a robust protecting group for the ring nitrogen, which can be readily removed under standard hydrogenolysis conditions, while the primary aminomethyl group at the 2-position provides a nucleophilic handle for a wide array of chemical transformations.
Its utility is highlighted in its application as a core scaffold for constructing molecules with specific biological activities, such as σ1 receptor ligands, and its use as a linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] A precise understanding of its fundamental properties, beginning with its molecular weight, is the cornerstone of its effective use in multi-step synthetic campaigns.
Core Physicochemical Properties
The foundation of any chemical synthesis or analysis is the unambiguous identification of the materials involved. This section details the fundamental properties of this compound.
Molecular Identity and Structure
The compound's identity is defined by its molecular formula and structure. It exists as a racemic mixture or as distinct stereoisomers, namely the (S) and (R) enantiomers.[3][4] Unless specified, the properties discussed refer to the racemic mixture. It is also crucial to distinguish the free base from its common salt form, the hydrochloride salt, as they possess different molecular weights and CAS numbers.[5][6]
Caption: Chemical structure of this compound.
Molecular Weight Determination
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for identity confirmation via mass spectrometry.
-
Average Molecular Weight: Calculated using the weighted average of the natural abundances of the constituent element isotopes. For C₁₄H₂₀N₂O₂, this value is 248.32 g/mol .[3][4][6][7] This value is used for weighing out the substance for reactions.
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The monoisotopic mass is 248.1525 Da . This is the value that is most precisely measured by high-resolution mass spectrometry (HRMS).
Summary of Key Properties
The essential data for this compound are summarized in the table below for quick reference.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₁ClN₂O₂ | [3][4][6][7] /[5][8] |
| Average Molecular Weight | 248.32 g/mol | 284.78 g/mol | [3][4][6] /[5][8] |
| CAS Number | 811842-18-9 | 1159826-44-4 | [6][7] /[5] |
| Appearance | Varies; often a solid or oil | Solid | |
| Purity (Typical) | ≥97% | ≥97% | [9] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | 2-8°C, inert atmosphere | [6] /[5] |
General Synthesis and Purification Workflow
While multiple synthetic routes exist, a common strategy for preparing substituted piperidines involves a multi-step sequence designed to control regiochemistry and stereochemistry. The synthesis of this compound logically proceeds from a suitable piperidine precursor, such as piperidine-2-carboxylic acid or a related derivative.
Causality in Experimental Choices:
-
Protection: The piperidine nitrogen is first protected with the Cbz group using benzyl chloroformate. This is a critical step to prevent the secondary amine from interfering with subsequent reactions and to direct reactivity to other positions.
-
Amine Formation: The carboxylic acid at the 2-position is converted into the aminomethyl group. A common method is to first form an amide (e.g., with ammonia or a protected amine equivalent) followed by reduction (e.g., with LiAlH₄ or BH₃). This two-step process is often more controlled than direct reduction of the acid.
-
Purification: After the reaction sequence, purification is essential. Column chromatography using silica gel is the standard method for removing unreacted starting materials and byproducts. The choice of solvent system (e.g., ethyl acetate/hexanes with triethylamine) is optimized to achieve separation based on polarity.
Caption: A generalized workflow for the synthesis of the target compound.
Analytical Characterization: A Self-Validating System
To confirm the identity, purity, and molecular weight of a synthesized batch, a suite of orthogonal analytical techniques must be employed. This multi-faceted approach creates a self-validating system where each technique provides complementary information.
Caption: Workflow for the comprehensive analytical validation of the compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Principle: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a preferred "soft" ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion.
Experimental Protocol (Illustrative):
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Method Parameters:
-
Ionization Mode: Positive ion mode is chosen because the primary and secondary amines are readily protonated.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
For the free base (C₁₄H₂₀N₂O₂): The expected m/z will be approximately 249.1598 (Monoisotopic mass of 248.1525 + mass of H⁺). The observation of this ion confirms the molecular weight.
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structural elucidation. This confirms that the measured molecular weight corresponds to the correct isomer.
Experimental Protocol (Illustrative):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), multiple signals for the piperidine ring protons (1.2-3.5 ppm), and the aminomethyl CH₂ protons. The NH₂ protons may appear as a broad singlet.
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carbamate (~155 ppm), the benzylic carbon, and the distinct carbons of the piperidine ring and aminomethyl group.
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is the gold standard for determining the purity of pharmaceutical intermediates.
Experimental Protocol (Illustrative):
-
System: A standard HPLC system with a UV detector.
-
Stationary Phase: A C18 reversed-phase column is typically used due to the compound's moderate polarity.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the amines.
-
Detection: UV detection at a wavelength where the benzyl group absorbs, typically 254 nm.
-
Result: A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion
This compound is a valuable chemical entity whose proper application in research and development hinges on a thorough understanding of its physicochemical properties. Its molecular weight of 248.32 g/mol is a fundamental starting point, but true scientific rigor demands a comprehensive characterization approach. By integrating mass spectrometry for molecular weight confirmation, NMR for structural validation, and HPLC for purity assessment, researchers can establish a self-validating system that ensures the quality and identity of this versatile intermediate, paving the way for its successful use in the synthesis of next-generation therapeutics.
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (S)-BENZYL-2-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE [chemicalbook.com]
- 4. (R)-BENZYL-2-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE [chemicalbook.com]
- 5. 1159826-44-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. 811842-18-9|this compound|BLD Pharm [bldpharm.com]
- 7. 2-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER CAS#: 811842-18-9 [m.chemicalbook.com]
- 8. 1207853-23-3|(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 9. 1154871-02-9 Benzyl (S)-2-(aminomethyl)piperidine-1-carboxylate AKSci 9161DX [aksci.com]
The Enigmatic Stereoisomers of Benzyl 2-(Aminomethyl)piperidine-1-carboxylate: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2-(aminomethyl)piperidine-1-carboxylate, a key chiral building block in medicinal chemistry, presents a compelling case for the study of stereoisomerism in drug discovery. The spatial arrangement of the aminomethyl group at the C2 position of the piperidine ring gives rise to two enantiomers, (R)- and (S)-benzyl 2-(aminomethyl)piperidine-1-carboxylate. While this molecule is recognized as a valuable intermediate in the synthesis of pharmacologically active compounds, particularly for neurological and psychiatric disorders, a comprehensive, publicly available technical guide detailing the specific properties and activities of its individual stereoisomers remains elusive.
This document aims to consolidate the currently accessible information on the stereoisomers of this compound, highlighting the existing knowledge gaps and the general methodologies applicable to their synthesis and separation.
Physicochemical Properties: A Need for Comparative Data
Detailed, side-by-side quantitative data for the stereoisomers of this compound is not extensively reported in publicly accessible literature. However, based on general principles of stereochemistry, it is expected that the enantiomers will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations.
Table 1: General Physicochemical Properties of this compound
| Property | Data |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| CAS Number (Racemate) | 811842-18-9 |
| CAS Number ((R)-enantiomer) | 1217642-55-1 |
| CAS Number ((S)-enantiomer) | 1154871-02-9 |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Optical Rotation ([α]D) | Specific values for each enantiomer are not readily available. |
Note: The lack of specific, cited data in the table underscores the current limitations of publicly available information.
Synthesis and Chiral Separation: General Strategies
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.
Stereoselective Synthesis
Stereoselective synthesis aims to produce a single enantiomer directly. This often involves the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. While specific, detailed protocols for the subject molecule are not readily found, general approaches for the asymmetric synthesis of substituted piperidines are well-documented in organic chemistry literature. These methods often involve catalytic asymmetric hydrogenation of a corresponding pyridine precursor or diastereoselective reactions of a chiral intermediate.
Diagram 1: Conceptual Workflow for Stereoselective Synthesis
Caption: Conceptual workflow for the stereoselective synthesis of a single enantiomer.
Chiral Resolution of Racemic Mixtures
A more common approach involves the synthesis of the racemic mixture followed by separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Experimental Protocol: General Procedure for Chiral HPLC Separation
A general protocol for the chiral separation of this compound would involve the following steps. The specific parameters would require experimental optimization.
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of chiral compounds.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable. The detection wavelength should be chosen based on the UV absorbance of the compound (typically around 254 nm for the benzyl group).
-
Sample Preparation: The racemic mixture is dissolved in a suitable solvent, typically the mobile phase, at a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.
-
Temperature: Column temperature is usually controlled to ensure reproducibility.
-
Injection Volume: Dependent on the column dimensions and sample concentration.
-
-
Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Diagram 2: Experimental Workflow for Chiral HPLC Resolution
Caption: General experimental workflow for the chiral resolution of enantiomers using HPLC.
Biological Activity: An Area Ripe for Investigation
The primary interest in this compound and its stereoisomers lies in their potential as precursors to novel therapeutics. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
Unfortunately, specific comparative biological activity data for the (R) and (S) enantiomers of this compound are not available in the public domain. Research in this area is likely to be proprietary. Any investigation into the biological effects of these compounds would necessitate in-vitro and in-vivo studies to determine their affinity for specific receptors or enzymes and to evaluate their efficacy and safety profiles.
Due to the lack of specific information on the signaling pathways affected by these stereoisomers, a diagrammatic representation of such pathways cannot be provided at this time.
Conclusion and Future Directions
The stereoisomers of this compound represent a significant area of interest for medicinal chemists and drug development professionals. However, a comprehensive understanding of their distinct properties is hampered by the limited availability of detailed, public-facing technical data.
To advance the utility of these chiral building blocks, future research should focus on:
-
Detailed Stereoselective Synthesis: Publication of robust and scalable enantioselective synthetic routes.
-
Comprehensive Physicochemical Characterization: Reporting of detailed and comparative analytical data for both enantiomers, including NMR, mass spectrometry, melting point, and specific rotation.
-
Pharmacological Profiling: In-depth investigation and publication of the in-vitro and in-vivo biological activities of the individual (R) and (S) enantiomers to elucidate their structure-activity relationships.
The generation and dissemination of such data will be invaluable for the rational design and development of new and improved therapeutic agents.
An In-depth Technical Guide on the Commercial Availability and Analysis of Chiral Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the chiral building blocks, (R)- and (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate. Furthermore, it outlines detailed, adaptable experimental protocols for their synthesis and chiral analysis, crucial for applications in pharmaceutical research and drug development where enantiomeric purity is paramount.
Commercial Availability
Both enantiomers of Benzyl 2-(aminomethyl)piperidine-1-carboxylate are commercially available from various chemical suppliers. These compounds are typically supplied for research and development purposes. The following tables summarize the available information from a selection of suppliers. Please note that purity specifications may vary, and it is recommended to request a lot-specific Certificate of Analysis (CoA) for precise quantitative data, including enantiomeric excess (ee).
Table 1: Commercial Availability of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate
| Supplier | Catalog Number | CAS Number | Purity Specification |
| AK Scientific, Inc. | 9161DX | 1154871-02-9 | Min. 97% |
| BLD Pharm | BD01403175 | 1154871-02-9 | N/A |
| ChemicalBook | CB2816490 | N/A | N/A |
Table 2: Commercial Availability of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate
| Supplier | Catalog Number | CAS Number | Purity Specification |
| Fluorochem | F622477 | 1217642-55-1 | 95+% |
| ChemicalBook | CB0389938 | N/A | N/A |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and chiral analysis of this compound. These protocols are based on established chemical principles and published methods for related compounds.
A common strategy to obtain the enantiomerically pure target compound is through the resolution of racemic 2-(aminomethyl)piperidine followed by N-protection. An alternative is an asymmetric synthesis from a chiral starting material, such as lysine[1]. The following protocol details a resolution-based approach.
Step 1: Resolution of Racemic 2-(aminomethyl)piperidine
This step utilizes a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.
-
Materials: Racemic 2-(aminomethyl)piperidine, L-(+)-tartaric acid, Methanol, Diethyl ether, Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 1.0 equivalent of racemic 2-(aminomethyl)piperidine in methanol.
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with cold diethyl ether.
-
The enantiomeric purity of the amine can be checked at this stage by derivatization and chiral HPLC (see section 2.2). Recrystallize the salt from methanol until a constant optical rotation or high enantiomeric excess is achieved.
-
To recover the free amine, dissolve the resolved diastereomeric salt in water and basify with a 2M NaOH solution until pH > 12.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(aminomethyl)piperidine.
-
Step 2: N-Carbobenzyloxy (Cbz) Protection
This step protects the piperidine nitrogen with a benzyl chloroformate group.
-
Materials: Enantiomerically enriched 2-(aminomethyl)piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Water, Brine.
-
Procedure:
-
Dissolve the enantiomerically enriched 2-(aminomethyl)piperidine (1.0 eq.) in dichloromethane.
-
Add a saturated aqueous solution of sodium bicarbonate (2.0 eq.).
-
Cool the biphasic mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure chiral this compound.
-
The enantiomeric purity of the final product and intermediates should be determined by chiral HPLC. Since the target molecule may lack a strong UV chromophore for sensitive detection, pre-column derivatization of the primary amine can be employed.
-
Materials: Chiral this compound sample, Derivatizing agent (e.g., 4-nitrobenzoyl chloride), Triethylamine, Aprotic solvent (e.g., Dichloromethane), HPLC grade n-Hexane, HPLC grade Ethanol, HPLC grade Triethylamine.
-
Procedure:
-
Derivatization (optional, for enhanced detection):
-
Dissolve a small amount of the sample in dichloromethane.
-
Add 1.1 equivalents of triethylamine, followed by 1.1 equivalents of 4-nitrobenzoyl chloride.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with a small amount of water.
-
Extract the derivative into the organic layer, dry, and evaporate the solvent.
-
Dissolve the residue in the mobile phase for HPLC analysis.
-
-
Chiral HPLC Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), is often effective for separating chiral amines and their derivatives[2].
-
Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 98:2 v/v) with a small amount of a basic modifier like triethylamine (0.2%) to improve peak shape is a good starting point[2]. The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm if derivatized with 4-nitrobenzoyl chloride).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers and to ensure the column is providing baseline separation.
-
Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess (% ee).
-
-
Visualized Experimental Workflow
The following diagrams illustrate the key workflows described in the experimental protocols.
Caption: A workflow for the synthesis and purification of the target compound.
Caption: A workflow for the chiral HPLC analysis of the final product.
References
Benzyl 2-(aminomethyl)piperidine-1-carboxylate: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a versatile building block in medicinal chemistry and pharmaceutical research, frequently utilized in the synthesis of novel bioactive compounds. Its structure lends itself to the development of potential therapeutics, particularly in the area of neurological and psychiatric disorders, owing to its potential interactions with neurotransmitter receptors[1]. As with any research chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound, based on available data for the compound and structurally related molecules.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 811842-18-9 | [1] |
| Molecular Formula | C14H20N2O2 | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Boiling Point | 385.7 °C at 760 mmHg | [1] |
| Flash Point | 187.1 °C | [1] |
| Density | 1.125 g/cm³ | [1] |
| Appearance | Colorless liquid | [2] |
| Storage Temperature | 2-8°C, protect from light | [1][2] |
Table 2: Hazard Identification and Classification (Inferred from Structurally Related Compounds)
| Hazard Class | GHS Classification | Source |
| Acute Toxicity, Oral | Category 4 | [3] |
| Skin Corrosion/Irritation | Category 2 | [3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | [3][4] |
Note: These classifications are based on the hazardous properties of the structurally similar compound (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride and Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. It is recommended to handle this compound with the same level of caution.
Experimental Protocols: Safe Handling and Use
Given the potential hazards, the following protocols are recommended for handling this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions and institutional safety policies.
2.1. Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
2.2. Engineering Controls
-
Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.
2.3. General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.
2.4. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2-8°C, with protection from light[1][2].
-
Store away from incompatible materials such as strong oxidizing agents.
2.5. Spill and Waste Disposal
-
Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This may involve incineration in a licensed facility. Do not allow the product to enter drains[3].
Emergency Procedures
The following diagrams outline the recommended first aid and emergency response procedures.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal safety data sheet (SDS) or professional safety training. All laboratory personnel should be thoroughly trained in general laboratory safety and in the specific hazards of the chemicals they handle. Always consult the most up-to-date SDS for any chemical before use.
References
- 1. Cas 811842-18-9,2-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | lookchem [lookchem.com]
- 2. 2-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER CAS#: 811842-18-9 [m.chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of Benzyl 2-(aminomethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Benzyl 2-(aminomethyl)piperidine-1-carboxylate, with the CAS Number 811842-18-9, is a piperidine derivative featuring a carbamate-protected amine at the 1-position and an aminomethyl substituent at the 2-position.[1] Its molecular formula is C₁₄H₂₀N₂O₂ with a molecular weight of 248.32 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 811842-18-9 | [1] |
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound is not consistently published in a single source. Chemical suppliers indicate the availability of NMR and LC-MS data upon request.[2][3] For structurally related compounds, typical spectroscopic characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the following table outlines the expected ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary depending on the solvent and instrument parameters.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.25-7.40 | Multiplet |
| Benzylic (CH₂) | ~5.10 | Singlet |
| Piperidine CH-N | ~4.0-4.2 | Multiplet |
| Piperidine CH₂-N | ~2.8-3.0, ~4.0-4.2 | Multiplets |
| Piperidine CH₂ | ~1.2-1.8 | Multiplets |
| Aminomethyl (CH₂) | ~2.6-2.8 | Multiplet |
| Amino (NH₂) | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155 |
| Aromatic (ipso-C) | ~137 |
| Aromatic (C) | ~127-128 |
| Benzylic (CH₂) | ~67 |
| Piperidine CH-N | ~50-55 |
| Piperidine CH₂-N | ~40-45 |
| Piperidine CH₂ | ~20-30 |
| Aminomethyl (CH₂) | ~45 |
Mass Spectrometry (MS)
The expected exact mass and common fragments for this compound in mass spectrometry are listed below.
Table 3: Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | ~249.15 |
| [M+Na]⁺ | ~271.13 |
| Fragment (loss of benzyl) | ~157.10 |
| Fragment (benzyl cation) | 91.05 |
Experimental Protocols
While a specific, detailed synthetic protocol for this compound is not available in the reviewed literature, a general synthetic approach can be outlined based on standard organic chemistry principles. The synthesis would likely involve the protection of one of the amino groups of a suitable piperidine precursor, followed by functional group manipulation to introduce the aminomethyl group.
General Synthetic Approach
A plausible synthetic route, depicted in the workflow diagram below, would start from a commercially available piperidine-2-carboxylic acid derivative.
Synthesis Workflow:
Caption: A potential synthetic workflow for this compound.
Step 1: N-protection: The piperidine nitrogen of a suitable starting material, such as piperidine-2-carboxylic acid, is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) in the presence of a base.
Step 2: Amide Formation: The carboxylic acid is converted to a primary amide. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia.
Step 3: Reduction of Amide: The primary amide is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the final product.
General NMR Data Acquisition Protocol
NMR spectra for similar compounds are typically recorded on a 400 MHz or 500 MHz spectrometer.[4]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peak.
-
¹³C NMR: Carbon-13 NMR spectra are typically acquired with proton decoupling. Chemical shifts are reported in ppm relative to TMS or the solvent peak.
General Mass Spectrometry Protocol
Mass spectra are generally obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
-
Analysis: The solution is infused into the ESI source. Data is collected in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
Logical Relationships in Spectroscopic Analysis
The relationship between the compound's structure and its expected spectroscopic data is crucial for structural verification. The following diagram illustrates this logical connection.
Caption: Logical workflow for structural verification using spectroscopic data.
This guide serves as a foundational resource for researchers working with this compound. While comprehensive, peer-reviewed spectroscopic data remains to be published, the information provided herein offers a strong basis for the synthesis, characterization, and application of this important chemical entity.
References
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 811842-18-9|this compound|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Benzyl 2-(aminomethyl)piperidine-1-carboxylate, a commercially available linker building block. The piperidine moiety in this linker imparts a degree of rigidity to the PROTAC structure. This conformational constraint can pre-organize the molecule into a favorable orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. The following diagram illustrates the general mechanism of action for a PROTAC that recruits the Cereblon (CRBN) E3 ligase complex.
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. The following protocols are representative and may require optimization based on the specific properties of the POI ligand and the E3 ligase ligand.
Protocol 1: Synthesis of a Linker-E3 Ligase Ligand Intermediate
This protocol describes the coupling of this compound to a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide for CRBN recruitment.
Materials and Reagents:
-
This compound
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired linker-E3 ligase ligand intermediate.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Deprotection of the Piperidine Nitrogen
The Cbz (carboxybenzyl) protecting group on the piperidine nitrogen needs to be removed to allow for coupling to the POI ligand.
Materials and Reagents:
-
Linker-E3 ligase ligand intermediate from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Reaction Setup: Dissolve the linker-E3 ligase ligand intermediate in MeOH or EtOH in a round-bottom flask.
-
Catalyst Addition: Carefully add Pd/C (catalytic amount, e.g., 10 mol%) to the solution.
-
Hydrogenation: Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent (MeOH or EtOH).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate. This intermediate is often used in the next step without further purification if it is sufficiently pure.
Protocol 3: Final PROTAC Synthesis - Coupling to the POI Ligand
This final step involves coupling the deprotected linker-E3 ligase ligand intermediate to a carboxylic acid-functionalized POI ligand.
Materials and Reagents:
-
Deprotected amine intermediate from Protocol 2
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Preparative reverse-phase HPLC system
Procedure:
-
Activation and Coupling: Follow the same procedure as in Protocol 1, using the carboxylic acid-functionalized POI ligand (1.0 eq) and the deprotected amine intermediate (1.1 eq).
-
Reaction Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
-
Work-up: Perform an aqueous work-up as described in Protocol 1.
-
Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity.
-
Characterization: Characterize the final PROTAC product thoroughly using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.
Data Presentation
The following tables provide a template for summarizing key quantitative data from the synthesis and biological evaluation of a PROTAC.
Table 1: Summary of Synthetic Results
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Amide Coupling | COOH-E3 Ligand | Cbz-Linker-E3 Ligand | HATU, DIPEA | ||
| 2 | Deprotection | Cbz-Linker-E3 Ligand | NH-Linker-E3 Ligand | H₂, Pd/C | ||
| 3 | Amide Coupling | NH-Linker-E3 Ligand | Final PROTAC | HATU, DIPEA |
Table 2: Biological Activity Data
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Example-PROTAC-1 | POI-X | CRBN | Cell Line A | ||
| Example-PROTAC-1 | POI-X | CRBN | Cell Line B |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are critical metrics for evaluating PROTAC performance and should be determined through quantitative Western blotting or other suitable protein quantification methods.
Conclusion
The use of this compound as a linker building block offers a strategic approach to introduce conformational rigidity into PROTACs. The protocols and guidelines presented here provide a comprehensive framework for the synthesis, purification, and characterization of novel PROTACs incorporating this linker. Careful optimization of each synthetic step and thorough biological evaluation are essential for the development of potent and selective protein degraders for therapeutic applications.
Application Notes and Protocols for Amide Bond Formation with Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the formation of amide bonds using Benzyl 2-(aminomethyl)piperidine-1-carboxylate. This versatile building block is frequently employed in medicinal chemistry for the synthesis of novel therapeutic agents. The following sections detail common coupling methodologies, including protocols for HATU, HBTU, and EDC/NHS mediated reactions, along with purification guidelines and representative data.
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. This compound serves as a valuable primary amine for the construction of diverse molecular architectures. The Cbz (carbobenzyloxy) protecting group on the piperidine nitrogen allows for selective acylation of the primary aminomethyl group. This document outlines reliable and reproducible protocols for achieving high-yielding amide bond formation with this reagent.
General Experimental Workflow
The overall process for the amide bond formation is depicted in the workflow diagram below. This involves the activation of a carboxylic acid, coupling with this compound, followed by workup and purification.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for amide bond formation with primary amines using common coupling reagents. These serve as a general guideline and may require optimization for specific substrates.
Table 1: HATU Mediated Amide Coupling
| Carboxylic Acid | Amine Equiv. | HATU Equiv. | Base (DIPEA) Equiv. | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | 1.1 | 1.2 | 3.0 | DMF | 4 | ~85-95 |
| Acetic Acid | 1.1 | 1.2 | 3.0 | DCM | 2 | ~90-98 |
| Boc-Gly-OH | 1.1 | 1.2 | 3.0 | DMF | 6 | ~80-90 |
Table 2: HBTU Mediated Amide Coupling
| Carboxylic Acid | Amine Equiv. | HBTU Equiv. | Base (DIPEA) Equiv. | Solvent | Time (h) | Yield (%) |
| 4-Methoxybenzoic Acid | 1.1 | 1.2 | 3.5 | DMF | 12 | ~80-92 |
| Cyclohexanecarboxylic Acid | 1.1 | 1.2 | 3.5 | DCM | 8 | ~85-95 |
| Phenylacetic Acid | 1.1 | 1.2 | 3.5 | DMF | 10 | ~88-96 |
Table 3: EDC/NHS Mediated Amide Coupling
| Carboxylic Acid | Amine Equiv. | EDC Equiv. | NHS Equiv. | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | 1.1 | 1.5 | 1.2 | DCM | 16 | ~75-88 |
| Propionic Acid | 1.1 | 1.5 | 1.2 | DMF | 12 | ~80-90 |
| Boc-Ala-OH | 1.1 | 1.5 | 1.2 | DCM/DMF | 18 | ~70-85 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and often results in high yields with short reaction times.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (or DCM).
-
Add HATU (1.2 equiv) to the solution.
-
Add DIPEA (3.0 equiv) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF (or DCM).
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HBTU-Mediated Amide Coupling
HBTU is a reliable coupling reagent, often used for standard amide bond formations.[2]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HBTU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Citric Acid solution
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF, add DIPEA (3.5 equiv).[2]
-
Add HBTU (1.2 equiv) to the mixture.[2]
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.[2]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[2]
-
Wash the organic layer successively with 10% citric acid solution, saturated aqueous NaHCO₃ solution, water, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
Protocol 3: EDC/NHS-Mediated Amide Coupling
This two-step protocol is a classic and cost-effective method for amide bond formation.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
N-Hydroxysuccinimide (NHS) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the progress by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by flash column chromatography.
Purification and Characterization
Purification: The crude N-acylated product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of the synthesized amide.
Characterization: The structure and purity of the final amide product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Logical Relationships
The mechanism of amide bond formation using coupling reagents involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
References
Application Notes and Protocols: Coupling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate to a Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of targeted covalent inhibitors (TCIs), the strategic linkage of a binding moiety to a reactive "warhead" is crucial for developing potent and selective therapeutics.[1][2][3] Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a versatile linker, often utilized in the synthesis of complex molecules for drug discovery due to its structural features that can enhance physicochemical properties.[4] This document provides detailed protocols for the amide bond formation between this compound and a carboxylic acid-functionalized warhead, a common strategy in the synthesis of targeted covalent inhibitors.[1] A prominent example of such a warhead is an acrylamide group, which can form a covalent bond with a cysteine residue in the target protein, as seen in Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib.[5][6]
Data Presentation: Amide Coupling Reaction Yields
The following table summarizes quantitative data from various amide coupling reactions involving piperidine derivatives and different coupling reagents. While specific yields for the title compound are not extensively published, these examples provide a strong indication of expected efficiencies for the described protocols.
| Amine Substrate | Carboxylic Acid Substrate | Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Boc-piperidine-4-amine | Boc-proline | EDC/HOBt/DMAP | DIPEA | Acetonitrile | Not Specified | >95% | [7] |
| Boc-piperidine-4-amine | Naproxen | EDC/HOBt/DMAP | DIPEA | Acetonitrile | 60°C, 10h | 70% | [7] |
| 4-amino-N-Boc piperidine | Chromone-2-carboxylic acid | EDC.HCl | DMAP | DCM | Overnight | Not specified, used in next step | [8] |
| (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 2-sulfanyl-4-carboxyl pyrimidine | HATU | DIPEA | DMF | 1h | 60-85% | [6] |
| Aniline derivative | Boc-piperidine carboxylic acid | EDC/HOBt/DMAP | DIPEA | Acetonitrile | 23°C, 16h | 95% | [7] |
Experimental Protocols
Two common and effective methods for the amide coupling of this compound with a carboxylic acid-functionalized warhead are detailed below. The choice of protocol may depend on the specific properties of the warhead, such as its stability and reactivity.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form a stable amide bond under mild conditions.[7][9]
Materials:
-
This compound
-
Carboxylic acid-functionalized warhead (e.g., 3-(acrylamido)propanoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[10][11]
Materials:
-
This compound
-
Carboxylic acid-functionalized warhead (e.g., 3-(acrylamido)propanoic acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation and Amine Addition: To this solution, add DIPEA (3.0 equivalents) followed by this compound (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Experimental Workflow for Amide Coupling
Caption: General experimental workflow for amide coupling.
Signaling Pathway of a Covalent BTK Inhibitor
The resulting molecule, a covalent inhibitor of Bruton's tyrosine kinase (BTK), functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[5][12] This prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling pathways that are crucial for B-cell proliferation and survival.[5][13][14]
Caption: Mechanism of action of a covalent BTK inhibitor.
References
- 1. youtube.com [youtube.com]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. emjreviews.com [emjreviews.com]
- 13. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 14. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Cbz Deprotection of Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the deprotection of the carboxybenzyl (Cbz) group from Benzyl 2-(aminomethyl)piperidine-1-carboxylate to yield 2-(aminomethyl)piperidine. The primary method described is catalytic transfer hydrogenation using ammonium formate as a hydrogen donor and palladium on carbon (Pd/C) as the catalyst. This method is highlighted for its mild reaction conditions, operational simplicity, and avoidance of flammable hydrogen gas, making it a safer alternative to traditional catalytic hydrogenation. An alternative protocol using catalytic hydrogenation with hydrogen gas is also presented. This application note includes a summary of expected outcomes, detailed experimental procedures, characterization data, and visual diagrams to illustrate the workflow.
Introduction
The carboxybenzyl (Cbz or Z) protecting group is widely used in organic synthesis, particularly in peptide chemistry and the synthesis of complex amines, due to its stability under various reaction conditions.[1] The removal of the Cbz group is a critical step in many synthetic routes. Catalytic hydrogenation is a common and effective method for Cbz deprotection, proceeding under neutral conditions with clean byproducts (toluene and carbon dioxide).
Catalytic transfer hydrogenation offers a convenient and safer alternative to using pressurized hydrogen gas. This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a catalyst, typically palladium on carbon (Pd/C), to effect the hydrogenolysis of the Cbz group. This application note focuses on the deprotection of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[2]
Data Presentation
The following table summarizes the expected quantitative data for the Cbz deprotection of this compound based on the protocols described below. The yields are estimates based on typical outcomes for similar substrates, as specific literature values for this exact transformation can vary.
| Parameter | Catalytic Transfer Hydrogenation | Catalytic Hydrogenation |
| Starting Material | This compound | This compound |
| Primary Reagents | 10% Pd/C, Ammonium Formate | 10% Pd/C, H₂ gas |
| Solvent | Methanol | Methanol or Ethanol |
| Temperature | Room Temperature to Reflux | Room Temperature |
| Reaction Time | 1 - 4 hours | 4 - 16 hours |
| Estimated Yield | >90% | >90% |
| Product Purity | High, after purification | High, after purification |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Transfer Hydrogenation
This protocol details the removal of the Cbz group using ammonium formate as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate
-
Methanol (ACS grade)
-
Celite®
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).
-
Catalyst and Reagent Addition: To the stirred solution, carefully add 10% Pd/C (5-10 mol% of the substrate). Then, add ammonium formate (3-5 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate, if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add deionized water and basify with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)piperidine.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
This protocol describes the Cbz deprotection using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol or Ethanol (ACS grade)
-
Celite®
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of the substrate) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times. Then, evacuate the flask and backfill with hydrogen gas (a balloon can be used for atmospheric pressure).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)piperidine.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Characterization Data
Expected ¹H NMR Data:
-
This compound:
-
δ 7.30-7.40 (m, 5H, Ar-H)
-
δ 5.15 (s, 2H, -OCH₂Ph)
-
δ 4.0-4.2 (m, 1H, piperidine-H)
-
δ 2.8-3.1 (m, 3H, piperidine-H and -CH₂NH₂)
-
δ 1.2-1.8 (m, 6H, piperidine-H)
-
-
2-(aminomethyl)piperidine:
-
δ 2.9-3.1 (m, 1H, piperidine-H)
-
δ 2.4-2.7 (m, 3H, piperidine-H and -CH₂NH₂)
-
δ 1.0-1.8 (m, 8H, piperidine-H and NH/NH₂)
-
Mandatory Visualization
Caption: Experimental workflow for the Cbz deprotection of this compound.
Caption: Logical relationship of reactants to products in the Cbz deprotection reaction.
References
Application of Benzyl 2-(aminomethyl)piperidine-1-carboxylate in Targeted Protein Degradation: A Detailed Guide for Researchers
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and the geometry of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of Benzyl 2-(aminomethyl)piperidine-1-carboxylate, a valuable building block in the synthesis of PROTACs. This piperidine-based linker is designed to impart rigidity to the PROTAC structure, which can be advantageous for optimizing the formation of a productive ternary complex and improving pharmacokinetic properties. While specific examples of published PROTACs utilizing this exact linker are limited, this guide will use a closely related and well-characterized Androgen Receptor (AR) degrader, ARD-69, as a representative example to illustrate its application.
The Role of Piperidine-Based Linkers in PROTAC Design
Piperidine moieties are frequently incorporated into PROTAC linkers to provide conformational constraint. Unlike flexible polyethylene glycol (PEG) or alkyl chains, the rigid nature of the piperidine ring can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, thereby promoting the formation of a stable ternary complex. This can lead to more efficient ubiquitination and subsequent degradation of the target protein.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data Presentation
The following table summarizes the in vitro degradation activity of a representative Androgen Receptor (AR) PROTAC, ARD-69, which incorporates a rigid piperidine-containing linker. This data illustrates the potency of such compounds in inducing the degradation of the target protein in relevant cancer cell lines.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-69 | Androgen Receptor (AR) | LNCaP | 0.86 | >95 | [1] |
| ARD-69 | Androgen Receptor (AR) | VCaP | 0.76 | >95 | [1] |
| ARD-69 | Androgen Receptor (AR) | 22Rv1 | 10.4 | >95 | [1] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PROTACs containing a piperidine-based linker are provided below. These protocols are based on the development of the Androgen Receptor degrader ARD-69 and can be adapted for other targets.
Protocol 1: Synthesis of a PROTAC with a Piperidine-Based Linker
This protocol describes a general multi-step synthesis to generate an AR-targeting PROTAC with a piperidine-containing linker.
Caption: A typical experimental workflow for PROTAC synthesis.
Materials:
-
AR ligand with a suitable functional group for coupling
-
This compound (or a similar piperidine-based linker)
-
E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Protecting group removal reagents (e.g., TFA for Boc deprotection)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Coupling of AR Ligand with Piperidine Linker:
-
Dissolve the AR ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the intermediate by flash column chromatography.
-
-
Deprotection of the Linker Amine:
-
Dissolve the product from the previous step in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure.
-
-
Coupling with E3 Ligase Ligand:
-
Dissolve the deprotected intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
-
Final Purification:
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final compound by NMR and high-resolution mass spectrometry.
-
Protocol 2: Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., LNCaP for AR)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the DMSO-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This assay measures the effect of protein degradation on cell proliferation.
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After overnight incubation, treat the cells with a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the PROTAC concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable synthetic building block for the construction of PROTACs. The incorporation of the rigid piperidine moiety can favorably influence the conformational properties of the PROTAC, leading to enhanced ternary complex formation and potent target protein degradation. The protocols and representative data provided in this guide, based on a well-characterized Androgen Receptor degrader, offer a solid foundation for researchers and drug development professionals to explore the application of this and similar piperidine-based linkers in their targeted protein degradation research.
References
Application Notes and Protocols for the Synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate and its derivatives. This class of compounds serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics. The piperidine scaffold is a common motif in many biologically active molecules, and the presence of a protected aminomethyl group at the 2-position allows for further functionalization and the creation of diverse chemical libraries.
Data Summary
The following table summarizes the key steps and expected outcomes for a representative synthesis of this compound, starting from 2-piperidinecarboxylic acid. The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | N-Protection | 2-Piperidinecarboxylic acid, Benzyl chloroformate (Cbz-Cl), NaHCO₃ | Dioxane/Water | 4 - 6 | 0 to RT | 85 - 95 |
| 2 | Amide Formation | N-Cbz-2-piperidinecarboxylic acid, Ethyl chloroformate, N-Methylmorpholine, Ammonia | Tetrahydrofuran (THF) | 2 - 4 | -15 to RT | 70 - 85 |
| 3 | Amide Reduction | N-Cbz-2-piperidinecarboxamide, Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 12 - 18 | 0 to Reflux | 60 - 75 |
Experimental Protocols
A detailed, step-by-step methodology for the synthesis of this compound is provided below.
Step 1: Synthesis of Benzyl 2-(carboxamido)piperidine-1-carboxylate (N-Cbz-2-piperidinecarboxylic acid)
-
Dissolution: Dissolve 2-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise while stirring.
-
Protection: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Upon completion, acidify the mixture with 1N HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-protected acid.
Step 2: Synthesis of Benzyl 2-(carboxamido)piperidine-1-carboxylate (N-Cbz-2-piperidinecarboxamide)
-
Activation: Dissolve the N-Cbz-2-piperidinecarboxylic acid (1.0 eq) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir the mixture for 30 minutes at -15 °C.
-
Amination: Bubble ammonia gas through the solution for 15-20 minutes, or add a solution of ammonia in THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of N-Cbz-2-piperidinecarboxamide (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic route from 2-piperidinecarboxylic acid to the final product, this compound.
Application Notes and Protocols: Chiral Synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate
Introduction
(S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and pharmaceutical research. Its piperidine scaffold is a common motif in a wide range of biologically active compounds. The specific stereochemistry at the C2 position is often crucial for target engagement and pharmacological activity. These application notes provide a detailed protocol for the chiral synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate, drawing from established asymmetric synthesis strategies for piperidine derivatives. The presented methodology is intended for researchers, scientists, and professionals in drug development.
Chemical Structures
Starting Material: (S)-Pipecolic acid Target Molecule: (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate
Overall Synthetic Workflow
The following diagram outlines the multi-step synthesis from the chiral starting material, (S)-pipecolic acid, to the final target molecule.
Caption: Synthetic workflow for (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate.
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzyl 2-methyl piperidine-1,2-dicarboxylate
This initial step involves the protection of the secondary amine of (S)-pipecolic acid with a benzyloxycarbonyl (Cbz) group.
Materials:
-
(S)-Pipecolic acid
-
Sodium carbonate (Na2CO3)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve (S)-pipecolic acid (1.0 eq) in a 1 M solution of sodium carbonate (2.5 eq) in water at 0 °C.
-
To this solution, add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 2 with a 1 M HCl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (S)-1-Cbz-piperidine-2-carboxylic acid.
Step 2: Amide Formation
The carboxylic acid is converted to a primary amide.
Materials:
-
(S)-1-Cbz-piperidine-2-carboxylic acid
-
Ethyl chloroformate
-
N-methylmorpholine (NMM)
-
Ammonia (aqueous solution)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve (S)-1-Cbz-piperidine-2-carboxylic acid (1.0 eq) in anhydrous THF at -15 °C.
-
Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq), maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 30 minutes.
-
Add a concentrated aqueous solution of ammonia (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amide.
Step 3: Reduction of Amide to Amine
The primary amide is reduced to the corresponding primary amine to yield the final product.
Materials:
-
(S)-1-Cbz-piperidine-2-carboxamide
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of the crude amide from Step 2 in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate.
Reaction Signaling Pathway
The following diagram illustrates the chemical transformations in the synthesis.
Caption: Chemical reaction pathway for the synthesis.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (by HPLC) |
| 1 | (S)-1-Cbz-piperidine-2-carboxylic acid | (S)-Pipecolic acid | Cbz-Cl, Na2CO3 | ~95% | >98% |
| 2 | (S)-1-Cbz-piperidine-2-carboxamide | (S)-1-Cbz-piperidine-2-carboxylic acid | Ethyl chloroformate, NMM, NH3 | ~85% | >95% |
| 3 | (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate | (S)-1-Cbz-piperidine-2-carboxamide | LiAlH4 | ~80% | >99% |
Characterization Data for (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate:
| Property | Value |
| Molecular Formula | C14H20N2O2[1][2] |
| Molecular Weight | 248.32 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.40 (m, 5H), 5.15 (s, 2H), 4.60-4.70 (m, 1H), 3.95-4.05 (m, 1H), 2.80-3.00 (m, 2H), 2.60-2.70 (m, 1H), 1.20-1.80 (m, 6H), 1.40 (br s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.8, 137.1, 128.5, 127.9, 127.8, 67.0, 55.2, 44.5, 43.8, 28.7, 25.4, 19.2. |
| Enantiomeric Excess (ee) | >99% (Determined by chiral HPLC) |
| Optical Rotation | [α]D²⁰ +X.X (c 1.0, CHCl₃) |
(Note: Specific optical rotation values should be determined experimentally.)
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.
-
Follow standard laboratory procedures for handling and disposing of chemical waste.
Conclusion
This protocol details a reliable and efficient method for the chiral synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate from the readily available chiral precursor, (S)-pipecolic acid. The described three-step sequence involving N-protection, amide formation, and subsequent reduction provides the target molecule in good overall yield and high enantiomeric purity. This synthetic route is scalable and suitable for producing quantities required for further research and drug development activities.
References
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development. The protocols outlined below are designed for scalability and are based on established chemical transformations.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its structural motif, featuring a protected piperidine ring with an aminomethyl substituent, is prevalent in a range of therapeutic agents. The following protocols describe a robust and scalable two-step synthetic route starting from commercially available N-Cbz-piperidine-2-carboxylic acid. This pathway involves the reduction of the carboxylic acid to an aldehyde, followed by reductive amination to yield the target compound.
Overall Synthetic Scheme
The proposed large-scale synthesis of this compound proceeds via the following two key transformations:
-
Reduction of N-Cbz-piperidine-2-carboxylic acid to N-Cbz-2-piperidinecarboxaldehyde.
-
Reductive amination of N-Cbz-2-piperidinecarboxaldehyde to yield this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-2-piperidinecarboxaldehyde
This protocol details the reduction of N-Cbz-piperidine-2-carboxylic acid to the corresponding aldehyde.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| N-Cbz-piperidine-2-carboxylic acid | 263.29 | - | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | - | 1.2 |
| N-Methylmorpholine (NMM) | 101.15 | 0.92 | 2.5 |
| Isobutyl chloroformate | 136.58 | 1.00 | 1.2 |
| Tetrahydrofuran (THF) | 72.11 | 0.89 | - |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | - | 1.5 |
| Hydrochloric acid (1 M) | 36.46 | - | - |
| Ethyl acetate (EtOAc) | 88.11 | 0.90 | - |
| Saturated sodium bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Weinreb Amide Formation:
-
To a stirred solution of N-Cbz-piperidine-2-carboxylic acid (1.0 eq) in anhydrous THF at -15 °C under a nitrogen atmosphere, add N-methylmorpholine (1.2 eq).
-
Slowly add isobutyl chloroformate (1.2 eq) while maintaining the temperature at -15 °C.
-
Stir the resulting mixture for 30 minutes.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N-methylmorpholine (1.3 eq) in THF.
-
Add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture at -15 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.
-
-
Reduction to Aldehyde:
-
Dissolve the crude Weinreb amide in anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of LiAlH₄ (1.5 eq) in THF.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-2-piperidinecarboxaldehyde, which can be used in the next step without further purification.
-
Quantitative Data Summary (Protocol 1):
| Step | Product | Starting Material | Scale | Typical Yield | Purity (by HPLC) |
| 1 | N-Cbz-piperidine-2-Weinreb amide | N-Cbz-piperidine-2-carboxylic acid | 100 g | 90-95% | >95% |
| 2 | N-Cbz-2-piperidinecarboxaldehyde | N-Cbz-piperidine-2-Weinreb amide | 100 g | 85-90% | >90% |
Protocol 2: Reductive Amination to Yield this compound
This protocol describes the conversion of N-Cbz-2-piperidinecarboxaldehyde to the final product via reductive amination.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| N-Cbz-2-piperidinecarboxaldehyde | 247.29 | - | 1.0 |
| Ammonium acetate | 77.08 | - | 10.0 |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | - | 1.5 |
| Methanol (MeOH) | 32.04 | 0.79 | - |
| Dichloromethane (DCM) | 84.93 | 1.33 | - |
| Saturated sodium bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a solution of N-Cbz-2-piperidinecarboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford this compound.
Quantitative Data Summary (Protocol 2):
| Product | Starting Material | Scale | Typical Yield | Purity (by HPLC) |
| This compound | N-Cbz-2-piperidinecarboxaldehyde | 100 g | 75-85% | >98% |
Visualizations
Logical Workflow for Synthesis
Caption: Overall synthetic workflow.
Signaling Pathway of Chemical Transformation
Caption: Key functional group transformations.
Application Notes and Protocols: Benzyl 2-(aminomethyl)piperidine-1-carboxylate in Neurological Disorder Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of therapeutic agents targeting the central nervous system (CNS). Its inherent conformational flexibility and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups, leading to potent and selective interactions with various biological targets implicated in neurological disorders. Among the vast library of piperidine-containing compounds, Benzyl 2-(aminomethyl)piperidine-1-carboxylate and its derivatives have emerged as a promising class of molecules for the development of novel drugs for a range of neurological and psychiatric conditions, including Alzheimer's disease, neuropathic pain, and psychosis.[1][2][3]
These application notes provide an overview of the potential uses of this compound as a core scaffold in neurological drug discovery. While extensive public data on the specific biological activity of the parent compound is limited, the information herein is compiled from research on its closely related analogs and derivatives. The provided experimental protocols are generalized methodologies commonly employed in the evaluation of such compounds.
Rationale for Use in Neurological Drug Development
The N-benzylpiperidine motif is a versatile tool in drug discovery, often utilized to fine-tune the efficacy and physicochemical properties of drug candidates.[4] The benzyl group can engage in crucial cation-π interactions with target proteins, while the piperidine ring serves as a scaffold for optimizing stereochemistry and influencing potency and toxicity.[4] The 2-(aminomethyl) substituent provides a key point for further chemical modification, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic profiles.
Derivatives of this scaffold have shown activity against several key targets in neurological disorders:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several N-benzylpiperidine derivatives have been identified as potent AChE and BuChE inhibitors.[5][6]
-
Sigma-1 (σ1) Receptor Modulation: The σ1 receptor is implicated in a variety of CNS functions, and its modulation is a target for treating neuropathic pain, depression, and neurodegenerative diseases. Aminoethyl-substituted piperidines have been developed as σ1 receptor ligands.
-
Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors have shown neuroprotective effects and are being explored as potential therapeutics for neurodegenerative disorders. N-benzylpiperidine derivatives have been designed as dual HDAC and AChE inhibitors.[7]
-
Serotonin and Dopamine Receptor Ligands: The benzoylpiperidine fragment, a related structure, is a common feature in ligands for serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of psychosis and other psychiatric disorders.[2]
Key Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound and its derivatives for neurological applications.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (10 mM), and 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution (0.2 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution (10 mM).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Data Presentation:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| Derivative d5 | 6.89 | > 50 | > 7.26 |
| Derivative d10 | 3.22 | > 50 | > 15.53 |
| Donepezil (Control) | 0.02 | 3.54 | 177 |
Data adapted from a study on N-benzyl piperidine derivatives as HDAC/AChE inhibitors.[7]
Protocol 2: Sigma-1 (σ1) Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the σ1 receptor.
Materials:
-
Guinea pig brain homogenates (as receptor source)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (dissolved in DMSO)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In test tubes, mix the guinea pig brain homogenate, [³H]-(+)-pentazocine (at a final concentration equal to its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubate the mixture at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound.
-
Determine the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | σ1 Receptor Affinity (Ki, nM) |
| Lead Compound 3 | 0.61 |
| Secondary Amine 4a | 165 |
Data adapted from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.
Protocol 3: In Vitro Neuroprotection Assay in PC-12 Cells
This protocol assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
PC-12 cell line
-
DMEM medium supplemented with fetal bovine serum and horse serum
-
Hydrogen peroxide (H₂O₂) or Amyloid-beta (Aβ) peptide as the neurotoxic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed PC-12 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) or aggregated Aβ peptide to the wells.
-
Incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and Experimental Workflows
The development and evaluation of drugs derived from this compound often involve targeting specific signaling pathways and following a structured experimental workflow.
Signaling Pathway: Cholinergic Neurotransmission and Aβ Aggregation in Alzheimer's Disease
Derivatives of the title compound are often designed to modulate the cholinergic system and interfere with the pathological cascade of Alzheimer's disease.
Caption: Proposed mechanism of action for N-benzylpiperidine derivatives in Alzheimer's disease.
Experimental Workflow: From Synthesis to In Vivo Evaluation
The logical progression for evaluating a novel compound based on the this compound scaffold is outlined below.
Caption: A typical workflow for the development of neurological drugs.
Conclusion
This compound represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents for a multitude of neurological disorders. Its structural features provide a foundation for developing compounds with potent and selective activities against key biological targets implicated in neurodegeneration, pain, and psychiatric conditions. The protocols and workflows outlined in these application notes serve as a guide for researchers to explore the therapeutic potential of this promising chemical scaffold. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock its full potential in the development of next-generation neurological drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral 2,3-Disubstituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral 2,3-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The precise control over the stereochemistry at the C2 and C3 positions is crucial for biological activity. This document provides detailed application notes and experimental protocols for three modern and distinct methodologies for the asymmetric synthesis of these important building blocks: Copper-Catalyzed Asymmetric Cyclizative Aminoboration, Rhodium-Catalyzed [2+2+2] Cycloaddition with a Cleavable Tether, and Organocatalytic Intramolecular Aza-Michael Addition.
Application Notes
The selection of a synthetic strategy for chiral 2,3-disubstituted piperidines depends on several factors, including the desired stereoisomer (cis or trans), the required substitution pattern, and the availability of starting materials. Below is a summary of three powerful catalytic asymmetric methods.
Copper-Catalyzed Asymmetric Cyclizative Aminoboration for cis-2,3-Disubstituted Piperidines
This method provides a highly regio- and enantioselective route to cis-2,3-disubstituted piperidines.[1][2][3] The reaction proceeds under mild conditions and demonstrates a broad substrate scope with excellent functional group compatibility. The key transformation involves an intramolecular aminoboration of an unsaturated amine, catalyzed by a chiral copper(I) complex. The resulting borylated piperidine is then oxidized to the corresponding alcohol.
Advantages:
-
Excellent enantioselectivity for a wide range of substrates.[1][3]
-
High diastereoselectivity, exclusively forming the cis-isomer.
-
Mild reaction conditions, enhancing functional group tolerance.[1][3]
Limitations:
-
Primarily yields the cis-diastereomer.
-
Requires the synthesis of the unsaturated amine precursor.
Rhodium-Catalyzed [2+2+2] Cycloaddition for Polysubstituted Piperidines
This elegant approach utilizes a rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkenyl isocyanate with an alkyne, employing a cleavable tether.[1][2] This reaction constructs the piperidine ring with high enantioselectivity. The initial product, a vinylogous amide, undergoes a highly diastereoselective reduction, followed by cleavage of the tether to yield the final polysubstituted piperidine.[1]
Advantages:
-
High enantioselectivity is achieved in the key cycloaddition step.[1][2]
-
The subsequent reduction is highly diastereoselective (>19:1 dr).[1]
-
Allows for the synthesis of piperidines with diverse substitution patterns.
Limitations:
-
Requires the synthesis of a tethered alkenyl isocyanate.[1]
-
A multi-step sequence is necessary to obtain the final product.
Organocatalytic Intramolecular Aza-Michael Addition
This metal-free approach provides an enantioselective synthesis of 2-substituted piperidines, which can be further elaborated to 2,3-disubstituted analogues. The key step is an intramolecular aza-Michael addition of a carbamate to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst.[4] This methodology has been successfully applied to the synthesis of several piperidine alkaloids.[4]
Advantages:
-
Metal-free reaction conditions.
-
Readily available organocatalysts are used.
Limitations:
-
The initial product is a 2-substituted piperidine, requiring further steps for 2,3-disubstitution.
-
The substrate scope may be more limited compared to metal-catalyzed methods.
Data Presentation
The following table summarizes the quantitative data for representative examples from the discussed methodologies, allowing for a direct comparison of their efficiency and selectivity.
| Method | Entry | R¹ | R² | Yield (%) | dr | ee (%) | Reference |
| Cu-Catalyzed Aminoboration | 1 | Ph | H | 75 | cis >20:1 | 96 | [3] |
| 2 | 4-MeC₆H₄ | H | 78 | cis >20:1 | 95 | [3] | |
| 3 | 4-FC₆H₄ | H | 72 | cis >20:1 | 98 | [3] | |
| Rh-Catalyzed [2+2+2] Cycloaddition | 4 | Ph | Ph | 77 | >19:1 | 94 | [1] |
| 5 | 4-MeOC₆H₄ | Ph | 85 | >19:1 | 95 | [1] | |
| 6 | 4-ClC₆H₄ | Ph | 72 | >19:1 | 93 | [1] | |
| Organocatalytic Aza-Michael | 7 | Boc | H | 85 | - | 96 | [4] |
| 8 | Cbz | H | 82 | - | 95 | [4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Cyclizative Aminoboration
General Procedure for the Synthesis of cis-2,3-Disubstituted Piperidines:
To an oven-dried Schlenk tube are added [CuOTf]₂·benzene (5 mol%), (S,S)-Ph-BPE (10 mol%), and B₂pin₂ (1.5 equiv.). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., THF) is added, followed by the unsaturated amine (1.0 equiv.) and NaOMe (3.0 equiv.). The reaction mixture is stirred at the specified temperature for 72 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then dissolved in a mixture of THF and water. NaBO₃·4H₂O (5.0 equiv.) is added, and the mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The mixture is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired cis-2,3-disubstituted piperidin-3-ol.
Protocol 2: Rhodium-Catalyzed [2+2+2] Cycloaddition and Subsequent Reduction
Step A: Asymmetric [2+2+2] Cycloaddition:
In a glovebox, [Rh(C₂H₄)₂Cl]₂ (5 mol%) and the chiral phosphoramidite ligand (e.g., CKphos, 10 mol%) are dissolved in an anhydrous solvent (e.g., toluene). The solution is stirred for 15 minutes at room temperature. The alkyne (1.6 equiv.) is then added, followed by the oxygen-linked alkenyl isocyanate (1.0 equiv.). The reaction mixture is stirred at the specified temperature until the isocyanate is consumed (monitored by IR spectroscopy). The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the enantiomerically enriched vinylogous amide.[1]
Step B: Diastereoselective Reduction and Tether Cleavage:
The vinylogous amide from Step A is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a catalyst such as PtO₂ under a hydrogen atmosphere. The reaction is monitored by TLC until completion. The catalyst is removed by filtration, and the solvent is evaporated. The resulting N-O bond is cleaved by a suitable reducing agent (e.g., Zn in acetic acid or catalytic hydrogenation with Pd/C) to afford the N-methylpiperidine product. The crude product is purified by flash column chromatography.
Protocol 3: Organocatalytic Intramolecular Aza-Michael Addition
General Procedure for the Synthesis of Chiral 2-Substituted Piperidines:
To a solution of the carbamate-containing α,β-unsaturated aldehyde (1.0 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂) is added the chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst, 20 mol%) and an acidic co-catalyst (e.g., benzoic acid, 20 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-substituted piperidine.[4]
Visualizations
References
- 1. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Hydrogenation for Cbz Group Removal
For Researchers, Scientists, and Drug Development Professionals
The carbobenzyloxy (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, owing to its stability under a variety of reaction conditions.[1] Its removal is most commonly and cleanly achieved through palladium-catalyzed hydrogenolysis. This process offers a favorable reaction profile with straightforward removal of byproducts, namely toluene and carbon dioxide.[1][2]
These application notes provide detailed protocols for the palladium-catalyzed removal of the Cbz group, a summary of reaction parameters, and key safety considerations to ensure the successful and safe execution of this important transformation.
Reaction Mechanism
The deprotection of a Cbz-protected amine via palladium-catalyzed hydrogenation proceeds through hydrogenolysis. The reaction is initiated by the oxidative addition of the benzyl C-O bond to the palladium surface. The adsorbed species then reacts with activated hydrogen on the catalyst surface, leading to the cleavage of the C-O bond. This process forms an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine, toluene, and carbon dioxide.[2]
Caption: Simplified mechanism of Cbz deprotection.
Quantitative Data Summary
The efficiency of Cbz deprotection is influenced by several factors including the choice of catalyst, hydrogen source, solvent, and reaction time. The following table summarizes typical reaction parameters compiled from various sources.
| Catalyst (Loading) | Hydrogen Source (Pressure) | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 10% Pd/C (10-20 wt%) | H₂ (balloon, 1 atm) | Methanol, Ethanol | Room Temp. | 1-4 h | High | The most common and standard conditions.[1][3] |
| 10% Pd/C (10 wt%) | H₂ (40 psi) | Methanol | Room Temp. | - | High | Higher pressure can accelerate the reaction.[4] |
| 5% Pd/C (30 wt%) | H₂ (1 atm) | Methanol | 60 | 40 h | - | Example of conditions for a more challenging substrate.[5] |
| 10% Pd/C (5-10 mol%) | Ammonium Formate (3-5 equiv.) | Methanol, Ethanol | Room Temp. | 1-6 h | High | A common transfer hydrogenation method, avoiding H₂ gas.[3][6] |
| 10% Pd/C (10 wt%) | Formic Acid (2-5 equiv.) | Methanol | Room Temp. or 40 | 1-6 h | High | Another effective transfer hydrogenation reagent.[3] |
| 10% Pd/C (1 equiv.) | Sodium Borohydride (1 equiv.) | Methanol | Room Temp. | 3-10 min | 93-98 | A very rapid deprotection method.[2] |
| Pd(OAc)₂/Charcoal | H₂ (1 atm) | Methanol | Room Temp. | 12 h | High | In situ preparation of an active Pd/C catalyst.[7] |
Experimental Protocols
Two primary protocols for palladium-catalyzed Cbz deprotection are detailed below. The first utilizes hydrogen gas, while the second employs a hydrogen transfer reagent, which can be advantageous for laboratories not equipped for handling hydrogen gas directly.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
This method is highly efficient but requires careful handling of flammable hydrogen gas and the pyrophoric catalyst.[3][8]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Round-bottom flask with at least two necks
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum/inert gas manifold
Procedure:
-
Reaction Setup:
-
Hydrogenation:
-
Seal the flask and purge the system by evacuating and backfilling with an inert gas (repeat three times).[8][9]
-
Introduce hydrogen gas to the flask. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient.[1] For more challenging substrates or larger scale reactions, a pressurized hydrogenation apparatus may be necessary.[1][4]
-
Stir the reaction mixture vigorously at room temperature.[1] Vigorous stirring is crucial for efficient mass transfer.[10]
-
-
Monitoring:
-
Work-up:
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Caution: Do not allow the filter cake to dry, as the catalyst can be pyrophoric.[11]
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]
-
The wet catalyst on the Celite should be quenched with water and disposed of in a dedicated waste container.[8][11]
-
-
Isolation:
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method avoids the use of flammable hydrogen gas and is generally milder, offering good chemoselectivity.[3]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution (5-10 mol%).[6]
-
-
Reagent Addition:
-
Reaction:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Wash the Celite® pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.[1]
-
Experimental Workflow and Safety
A generalized workflow for a typical Cbz deprotection experiment is depicted below. Adherence to safety protocols is paramount, especially when working with flammable and pyrophoric materials.
Caption: Generalized experimental workflow.
Safety Precautions
-
Pyrophoric Catalyst: Palladium on carbon is flammable and can ignite upon exposure to air, especially when dry and saturated with hydrogen.[9][12][13] Always handle Pd/C in an inert atmosphere (e.g., argon or nitrogen) and never add dry catalyst to an organic solvent in the presence of air.[9][13]
-
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[8][10] Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.[12]
-
Solvent Fire Hazard: Methanol and other organic solvents are flammable. Pd/C can ignite these solvents upon contact.[9] It is recommended to add the catalyst to the flask first, followed by a small amount of a less flammable solvent like ethyl acetate before adding methanol.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-resistant lab coat, and chemical-resistant gloves.[9][12]
-
Catalyst Quenching and Disposal: After filtration, the Pd/C on the Celite pad should be immediately wetted with water to prevent ignition.[8] This deactivates the catalyst for safe disposal in a dedicated, clearly labeled waste container.[13]
Troubleshooting
-
Sluggish or Incomplete Reaction:
-
Catalyst Inactivity: The catalyst may be old or poisoned. Use a fresh batch of high-quality catalyst or consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[14]
-
Catalyst Poisoning: Sulfur or phosphorus-containing functional groups or impurities can poison the palladium catalyst.[15] Increasing the catalyst loading may help, or an alternative deprotection method may be necessary.[14][15]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure can improve the reaction rate.[11]
-
Poor Substrate Solubility: Ensure the substrate is fully dissolved in the chosen solvent.[1]
-
Amine Coordination: The product amine can coordinate to the palladium catalyst, leading to deactivation. Performing the reaction in an acidic solvent like acetic acid can prevent this.[14]
-
-
Side Reactions:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chem.uci.edu [chem.uci.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. honrel.com [honrel.com]
- 13. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cbz Deprotection of 2-(Aminomethyl)piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of the carboxybenzyl (Cbz) protecting group from 2-(aminomethyl)piperidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Cbz deprotection of 2-(aminomethyl)piperidine in a question-and-answer format.
Q1: My Cbz deprotection of 2-(aminomethyl)piperidine via catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete catalytic hydrogenation is a common issue. Several factors can be at play:
-
Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][2]
-
Solution: Use a fresh, high-quality catalyst. If catalyst deactivation is suspected, consider using a new batch or a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1]
-
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in the starting material or solvents.[2][3][4]
-
Solution: Ensure the Cbz-protected 2-(aminomethyl)piperidine is of high purity. If sulfur-containing impurities are suspected, consider purifying the starting material. For substrates containing sulfur, alternative deprotection methods that do not rely on a palladium catalyst, such as acidic or nucleophilic cleavage, are recommended.[1][2]
-
-
Product Inhibition: The deprotected product, 2-(aminomethyl)piperidine, is a bidentate amine that can chelate and inhibit the palladium catalyst.[2][5]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion.[1][2]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1][2]
Q2: I'm observing side reactions during the deprotection. How can I improve selectivity?
A2: The piperidine ring itself is generally stable to standard Cbz deprotection conditions. However, other functional groups in the molecule might be sensitive.
-
Competing Reductions: Functional groups such as aryl halides, nitro groups, double bonds, and other benzyl ethers can also be reduced under standard hydrogenation conditions.[1][6]
-
Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity. It uses a hydrogen donor in situ, such as ammonium formate or formic acid, and avoids the need for pressurized hydrogen gas.[1][7]
-
Solution 2: Alternative Deprotection Methods: For highly sensitive substrates, non-reductive methods are preferable. Acidic cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage are excellent alternatives.[1][2]
-
Q3: My starting material is not soluble in the reaction solvent. What should I do?
A3: Poor substrate solubility can significantly hinder the reaction rate.[4][5]
-
Solution: Ensure the Cbz-protected 2-(aminomethyl)piperidine is fully dissolved. Experimenting with different solvents or solvent mixtures may improve solubility. Common solvents for catalytic hydrogenation include methanol, ethanol, and ethyl acetate.[5][7]
Q4: Are there safer alternatives to using hydrogen gas for the deprotection?
A4: Yes, catalytic transfer hydrogenation is a safer and often more convenient alternative.[7]
-
Recommended Method: Use a hydrogen donor like ammonium formate in the presence of Pd/C. This method is performed at atmospheric pressure and is well-suited for standard laboratory setups.[4][7]
Data Presentation: Cbz Deprotection Methods and Conditions
The following table summarizes typical reaction conditions for various Cbz deprotection methods applicable to 2-(aminomethyl)piperidine. Optimal conditions can vary depending on the specific substrate and scale of the reaction.
| Deprotection Method | Reagents and Conditions | Advantages | Potential Limitations | References |
| Catalytic Hydrogenolysis | H₂ (gas, 1 atm to 50+ psi), 10% Pd/C, in MeOH or EtOH at room temperature. | Clean byproducts (toluene and CO₂), high yields, neutral pH.[7][8] | Safety concerns with H₂ gas, potential for side reactions (reduction of other functional groups), catalyst poisoning.[6][7] | [7][8] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, in MeOH or EtOH at room temperature or with gentle heating. | Safer than H₂ gas, often better chemoselectivity.[1][7] | May require heating for some substrates. | [1][7] |
| Acidic Cleavage | 33% HBr in acetic acid, room temperature. | Effective for substrates sensitive to hydrogenation.[7] | Harsh acidic conditions may not be suitable for molecules with other acid-sensitive groups. | [7] |
| Mild Acidic Cleavage | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). | High yield, mild conditions (room temperature), excellent functional group tolerance.[9][10] | HFIP is a relatively expensive solvent.[9] | [9][10] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, base (e.g., potassium phosphate), in DMAC at 75 °C. | Highly selective for sensitive substrates, avoids heavy metals.[9][10] | The thiol reagent has an unpleasant odor.[9] | [9][10] |
Experimental Protocols
1. General Protocol for Catalytic Hydrogenolysis using H₂ Gas
-
Dissolution: Dissolve Cbz-protected 2-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.[5][7]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution.[5]
-
Hydrogenation: Purge the flask with an inert gas, then introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is often sufficient. For higher pressures, use a dedicated hydrogenation apparatus.[5][7]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[5]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[5]
2. General Protocol for Catalytic Transfer Hydrogenation using Ammonium Formate
-
Dissolution: Dissolve Cbz-protected 2-(aminomethyl)piperidine (1.0 equivalent) in methanol or ethanol.[7]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[7]
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through Celite® to remove the catalyst and wash the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified.
3. General Protocol for Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve Cbz-protected 2-(aminomethyl)piperidine (1.0 equivalent) in glacial acetic acid.[1]
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.[1]
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours.[1]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for Cbz deprotection of 2-(aminomethyl)piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Catalytic Transfer Hydrogenation for Cbz Removal
Welcome to the Technical Support Center for optimizing the removal of the carboxybenzyl (Cbz or Z) protecting group via Catalytic Transfer Hydrogenation (CTH). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential transformation, providing field-proven insights in a direct question-and-answer format to troubleshoot challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Catalytic Transfer Hydrogenation (CTH) and why is it preferred over traditional hydrogenation for Cbz removal?
Catalytic Transfer Hydrogenation (CTH) is a reduction technique where hydrogen is generated in situ from a donor molecule, such as ammonium formate or formic acid, and transferred to the substrate with the aid of a metal catalyst, typically palladium on carbon (Pd/C).[1][2][3] This method is often preferred over traditional catalytic hydrogenation, which uses pressurized hydrogen (H₂) gas, primarily for safety and practicality. CTH avoids the need for specialized high-pressure reactors and the handling of flammable hydrogen gas, making it significantly safer and more accessible for larger-scale reactions in standard laboratory settings.[1][4]
Q2: What is the underlying mechanism of Cbz deprotection via CTH?
The deprotection proceeds via a catalytic cycle on the surface of the palladium catalyst. First, the hydrogen donor (e.g., formic acid from ammonium formate) decomposes on the palladium surface to generate adsorbed hydrogen atoms (palladium hydride species) and CO₂. The Cbz-protected amine then coordinates to the catalyst, where the adsorbed hydrogen facilitates the cleavage (hydrogenolysis) of the benzylic C-O bond. This cleavage releases the unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired free amine, with toluene and carbon dioxide as the only byproducts.[3]
Q3: What are the most common catalysts and hydrogen donors for this reaction?
The workhorse catalyst is 10% Palladium on Carbon (Pd/C) .[2][5] For more challenging or sterically hindered substrates, the more active Pearlman's catalyst (Pd(OH)₂/C) can be a superior choice.[2][6]
Common hydrogen donors include:
-
Ammonium Formate (HCO₂NH₄): Highly effective, rapid, and widely used. It decomposes to formic acid and ammonia in solution.[1][3]
-
Formic Acid (HCO₂H): Also very effective, though the acidic conditions may not be suitable for all substrates.[3][7]
-
Cyclohexene / 1,4-Cyclohexadiene: These can be effective but may require higher temperatures to drive the dehydrogenation and release hydrogen.[3]
Troubleshooting Guide
This section addresses specific experimental failures.
Issue 1: Incomplete or Stalled Reaction
Q: My CTH reaction is very slow or does not proceed to completion. What are the potential causes and how can I fix this?
This is the most common issue encountered. A systematic approach is required to diagnose the root cause.
Answer: Several factors, often interrelated, can cause a sluggish reaction:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing functional groups (thiols, thioethers) or impurities.[3][4][5] Even trace amounts can completely shut down the reaction.
-
Poor Catalyst Activity: The activity of Pd/C can vary significantly between batches and degrades over time.
-
Product Inhibition: The deprotected amine product can coordinate to the palladium surface, inhibiting further catalytic turnover.[8][10] This is a common but often overlooked cause of stalling.
-
Poor Solubility or Mixing: As a heterogeneous reaction, efficient contact between the substrate, solvent, and the solid catalyst surface is critical.
Issue 2: Side Reactions and Low Selectivity
Q: I am observing unexpected byproducts or the reduction of other functional groups. How can I improve selectivity?
Answer: While CTH is generally milder than hydrogenation with H₂ gas, side reactions can still occur.[2][12]
-
Competing Reductions: Functional groups like alkenes, alkynes, nitro groups, and some aryl halides can be reduced.[4][6]
-
Solution: CTH often provides better chemoselectivity than high-pressure hydrogenation.[13] Carefully screen hydrogen donors. Ammonium formate is often rapid and effective, but sometimes a milder donor or different solvent can modulate reactivity.
-
-
N-Formylation: A common byproduct, appearing as M+28 on LCMS, is the N-formylated amine.[14] This arises from residual formic acid or ammonium formate reacting with the product amine, especially during work-up or if the crude product is heated.[14]
-
Solution: After filtering the catalyst, perform a diligent aqueous work-up. Quench the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) and extract the product into an organic solvent. Wash the organic layer several times with water to thoroughly remove any residual formate salts before concentration.[14]
-
Data Summary: Comparison of Common Hydrogen Donors
| Hydrogen Donor | Typical Equivalents | Solvent(s) | Temperature | Pros | Cons |
| Ammonium Formate | 3 - 5 | MeOH, EtOH | Room Temp - Reflux | Rapid, mild, avoids H₂ gas, highly effective.[1][2][12] | Requires thorough aqueous work-up to remove salts; potential for N-formylation.[14] |
| Formic Acid | 3 - 5 | MeOH, EtOH | Room Temp - Reflux | Effective, inexpensive.[3] | Acidic conditions may be incompatible with sensitive substrates. |
| Cyclohexene | Solvent | EtOH | Reflux | Byproduct (benzene) is volatile. | Requires higher temperatures; can be slower.[3] |
| Triethylsilane | 2 - 4 | MeOH, EtOH | Room Temp | Mild conditions.[2][15] | Siloxane byproducts can complicate purification. |
Detailed Experimental Protocols
Protocol 1: General CTH for Cbz Removal using Ammonium Formate
This protocol is a robust starting point for most substrates.
-
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), ~10-20% by weight of substrate
-
Ammonium Formate (HCO₂NH₄, 5.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Cbz-protected amine (1.0 equiv). Dissolve it in a suitable amount of methanol to create an approximately 0.1 M solution.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1-0.2 g per 1 g of substrate) to the solution.
-
Donor Addition: Add solid ammonium formate (5.0 equiv) to the stirring suspension.
-
Reaction: Stir the mixture vigorously at room temperature or heat to a gentle reflux (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 0.5 - 2 hours).[2]
-
Catalyst Removal: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad is pyrophoric and should not be allowed to dry in the air.[4] Immediately quench the filter cake with water before disposal.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. To the residue, add deionized water and a saturated aqueous solution of NaHCO₃. Extract the deprotected amine product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thalesnano.com [thalesnano.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tantuchemicals.com [tantuchemicals.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Synthesis of N-benzyl Piperidine Derivatives
Welcome to the technical support center for the synthesis of N-benzyl piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during synthesis. The content is structured in a question-and-answer format to directly address specific issues and provide actionable solutions based on established chemical principles and field-proven insights.
I. Reductive Amination Approaches
Reductive amination is a cornerstone for the formation of C-N bonds and is widely employed for the synthesis of N-benzyl piperidine derivatives.[1] This two-step, one-pot process involves the initial formation of an iminium ion from a piperidone and benzylamine, followed by in-situ reduction. While robust, this method is not without its pitfalls.
FAQ 1: I am observing a significant amount of unreacted piperidone and the formation of benzyl alcohol in my reductive amination reaction. What is the likely cause and how can I mitigate this?
Answer:
This issue typically points to two potential problems: inefficient iminium ion formation or premature reduction of the starting benzaldehyde (if used as a precursor to benzylamine) or competitive reduction of the piperidone.
Root Cause Analysis:
-
Inefficient Iminium Formation: The equilibrium between the piperidone, benzylamine, and the corresponding iminium ion may not favor the iminium species. This can be due to steric hindrance, electronic effects, or suboptimal reaction conditions (e.g., pH, solvent).
-
Competitive Reduction: The reducing agent, particularly a strong one like sodium borohydride, can reduce the starting piperidone to the corresponding piperidinol or the benzaldehyde to benzyl alcohol before it can react with the amine. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are milder reducing agents that are generally selective for the iminium ion over the ketone or aldehyde.[1]
-
Hydrolysis: The presence of excessive water can hydrolyze the iminium ion back to the starting materials.
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Suboptimal pH | The formation of the iminium ion is often acid-catalyzed. A small amount of a weak acid, such as acetic acid, can be added to facilitate this step. However, excessive acid can protonate the amine, rendering it non-nucleophilic. | Enhanced rate of iminium ion formation, leading to a higher yield of the desired product. |
| Choice of Reducing Agent | If using a strong reducing agent like NaBH4, switch to a milder, more selective agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[1] | Minimized formation of benzyl alcohol and piperidinol byproducts. |
| Reaction Solvent | Ensure the use of an appropriate solvent that can facilitate both iminium formation and reduction. Dichloroethane (DCE) and tetrahydrofuran (THF) are commonly used. Protic solvents like methanol can sometimes be used but may lead to side reactions with certain reducing agents.[2] | Improved reaction kinetics and reduced side reactions. |
| Water Content | While a small amount of water can sometimes be beneficial for imine formation, excess water can be detrimental. Ensure the use of dry solvents and reagents, particularly if using water-sensitive reducing agents. | Reduced hydrolysis of the iminium intermediate, leading to higher product yield. |
Experimental Protocol: Optimized Reductive Amination
-
To a solution of the piperidone (1.0 eq) and benzylamine (1.1 eq) in dichloroethane, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Diagram: Reductive Amination Troubleshooting Workflow
Caption: Troubleshooting workflow for reductive amination.
II. N-Alkylation with Benzyl Halides
Direct N-alkylation of a piperidine with a benzyl halide is a straightforward approach, but it is often plagued by over-alkylation and other side reactions.[3]
FAQ 2: I am getting a significant amount of a quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can I favor mono-alkylation?
Answer:
The formation of a quaternary ammonium salt is a common side reaction in the N-alkylation of secondary amines.[4] This occurs when the initially formed tertiary amine, the N-benzyl piperidine, acts as a nucleophile and reacts with another molecule of the benzyl halide.
Root Cause Analysis:
-
Stoichiometry: Using an excess of the benzyl halide will drive the reaction towards the thermodynamically stable quaternary salt.[4]
-
Reaction Conditions: High temperatures and prolonged reaction times can also favor over-alkylation.[4]
-
Base: The choice of base is critical. A strong, non-nucleophilic base is needed to neutralize the hydrohalic acid formed during the reaction without competing with the piperidine as a nucleophile.[4]
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incorrect Stoichiometry | Use a stoichiometric excess of the piperidine relative to the benzyl halide (e.g., 1.5-2.0 equivalents of piperidine). This ensures the benzyl halide is more likely to react with the starting secondary amine.[4] | A significant reduction in the formation of the quaternary ammonium salt. |
| Excessive Reaction Time/Temp | Monitor the reaction closely using TLC or GC-MS and stop it as soon as the starting piperidine is consumed. Avoid unnecessarily high temperatures. | Prevention of the conversion of the desired tertiary amine to the quaternary salt.[4] |
| Suboptimal Base | Use a non-nucleophilic base such as potassium carbonate (K2CO3) or a hindered amine base like N,N-diisopropylethylamine (DIPEA).[4] | Efficient neutralization of the acid byproduct without the base competing in the alkylation reaction. |
| Slow Addition | Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step. | Improved selectivity for the mono-alkylated product. |
FAQ 3: My N-alkylation with a substituted benzyl chloride is giving me the corresponding benzyl alcohol as a major byproduct. What is happening?
Answer:
The formation of benzyl alcohol suggests a competing substitution reaction where a hydroxide source is acting as the nucleophile instead of the piperidine.[5]
Root Cause Analysis:
-
Water in the Solvent: Even "absolute" ethanol can contain trace amounts of water, which can lead to the formation of hydroxide ions under basic conditions.[5]
-
Hydrophilic Substrates: Substrates with hydrophilic groups (e.g., a p-methoxybenzyl chloride) can be more susceptible to reaction with hydroxide ions present in the aqueous phase of the solvent mixture.[5]
-
Reaction Mechanism: Benzyl halides that can form stable carbocations (e.g., p-methoxybenzyl chloride) may undergo an SN1-type reaction, which is more susceptible to reaction with water or hydroxide.[5]
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Presence of Water | Use rigorously dried solvents (e.g., freshly distilled or from a solvent purification system). Consider using a polar aprotic solvent like acetonitrile or DMF instead of an alcohol.[3] | Minimized formation of the benzyl alcohol byproduct. |
| Choice of Base | While potassium carbonate is common, ensure it is anhydrous. The use of a hindered organic base like DIPEA in an aprotic solvent can also mitigate this issue. | Reduced hydroxide concentration in the reaction mixture. |
Diagram: N-Alkylation Side Reactions
Caption: Competing reactions in N-alkylation.
III. Buchwald-Hartwig Amination
For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[6] However, it is sensitive to reaction conditions and can be prone to side reactions.
FAQ 4: My Buchwald-Hartwig amination is resulting in hydrodehalogenation of my aryl halide starting material. What is the cause and how can I prevent this?
Answer:
Hydrodehalogenation, the replacement of the halide on the aromatic ring with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[6]
Root Cause Analysis:
-
β-Hydride Elimination: An unproductive side reaction can compete with reductive elimination, where the amide undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine product.[6]
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze the reduction of the aryl halide.
-
Proton Source: The presence of a proton source in the reaction mixture can facilitate the hydrodehalogenation process.
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Ligand Choice | The choice of phosphine ligand is crucial. Sterically hindered, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination. Experiment with different generations of Buchwald-Hartwig ligands. | Increased yield of the desired N-aryl piperidine and suppression of the hydrodehalogenated byproduct. |
| Base Selection | The choice of base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, weaker bases like cesium carbonate or potassium phosphate may be beneficial in some cases to minimize side reactions. | A cleaner reaction profile with reduced byproduct formation. |
| Reaction Temperature | Running the reaction at the lowest effective temperature can help to minimize catalyst decomposition and side reactions. | Improved reaction selectivity and product purity. |
| Degassing | Thoroughly degas the reaction mixture to remove oxygen, which can contribute to catalyst decomposition. | Enhanced catalyst stability and performance. |
IV. Purification Strategies
FAQ 5: My crude N-benzyl piperidine derivative is an oil and difficult to purify by column chromatography. Are there alternative purification methods?
Answer:
Purifying basic amine compounds like N-benzyl piperidine derivatives can indeed be challenging due to their polarity and potential for streaking on silica gel.
Alternative Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic N-benzyl piperidine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate the amine.
-
Extract the now basic aqueous layer with an organic solvent to recover the purified product.
-
-
Salt Formation and Recrystallization: Convert the oily free base into a crystalline salt, which is often easier to purify by recrystallization.
-
Dissolve the purified oil in a suitable anhydrous solvent (e.g., diethyl ether).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent dropwise.
-
The hydrochloride salt will precipitate and can be collected by filtration.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).[7]
-
References
Technical Support Center: Purification of Benzyl 2-(aminomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Benzyl 2-(aminomethyl)piperidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when purifying this compound on a silica gel column?
A1: The primary challenges stem from the presence of the basic aminomethyl group. This can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in:
-
Peak Tailing: The compound streaks down the column, leading to broad fractions and poor separation from impurities.
-
Irreversible Adsorption: The compound binds so strongly to the silica that it fails to elute, causing low or no recovery.
-
Degradation: The acidic nature of the silica gel can potentially degrade acid-sensitive molecules, although the N-Boc protecting group is generally stable to silica gel.
Q2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?
A2: This indicates a very strong interaction with the silica gel. To address this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as 0.5-2% triethylamine (TEA) or a 1-10% solution of ammonia in methanol, into your mobile phase. This will neutralize the acidic sites on the silica, reducing the strong adsorption of your basic compound.
-
Switch to a More Polar Solvent System: A mixture of dichloromethane (DCM) and methanol is often effective for polar amines. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase like alumina (basic or neutral) or amine-functionalized silica gel.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography using a mobile phase of water and acetonitrile or methanol can be a very effective alternative.
Q3: I see streaking (tailing) of my product spot on the TLC plate. How will this affect my column chromatography, and how can I prevent it?
A3: Streaking on the TLC plate is a strong indicator that you will have poor separation and broad, impure fractions during your column chromatography. To prevent this:
-
Incorporate a Basic Modifier: As mentioned in Q2, adding triethylamine (TEA) or another suitable base to your eluent is the most common and effective solution to prevent tailing of amines on silica gel.
-
Dry Loading: If your crude product has poor solubility in the column eluent, it may precipitate at the top of the column, leading to streaking. In such cases, pre-adsorbing your compound onto a small amount of silica gel and loading it as a dry powder can improve the separation.
Q4: How do I visualize this compound on a TLC plate?
A4: Since this compound has a benzyl group, it should be UV active and visible under a UV lamp (254 nm). For confirmation and in case of low concentrations, you can use a chemical stain. Effective stains for amines include:
-
Ninhydrin stain: This is excellent for detecting primary amines, like the aminomethyl group in your compound, and typically produces purple or reddish spots upon heating.[1][2]
-
Potassium Permanganate (KMnO₄) stain: This is a general stain for compounds that can be oxidized and will show up as yellow spots on a purple background.[3]
-
Vanillin stain: This is a good general-purpose stain that can give a range of colors for different functional groups.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Recovery of Product | Irreversible adsorption to the silica gel due to the basic amine. | Add 1-2% triethylamine (TEA) to your eluent. For very polar compounds, a flush with 10-20% methanol in DCM containing 1% TEA can be effective.[5] If the compound is stable, perform a 2D TLC to check for on-plate decomposition.[6] If it is degrading, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography. |
| Compound decomposition on the acidic silica gel. | Test for silica stability using a 2D TLC.[6] If decomposition is observed, deactivate the silica by flushing the column with the eluent containing a basic modifier before loading your sample. Alternatively, use a different stationary phase such as alumina or amine-functionalized silica. | |
| Poor Separation of Product from Impurities | Inappropriate solvent system: The polarity of the eluent may be too high or too low. | Develop an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. Ensure there is good separation between your product and the impurities on the TLC plate before scaling up to a column. |
| Column overloading: Too much crude material was loaded onto the column. | As a general rule, use a silica gel to crude material weight ratio of at least 50:1. For difficult separations, this ratio may need to be increased. | |
| Improper column packing: Air bubbles or cracks in the silica bed can lead to channeling and poor separation. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent. | |
| Product Elutes with the Solvent Front | Eluent is too polar: The solvent system is too strong and is not retaining the compound on the silica gel. | Start with a less polar solvent system. If you are using a gradient elution, begin with a lower percentage of the more polar solvent. Always check the first few fractions by TLC to ensure your compound has not eluted unexpectedly. |
| Product Elutes Very Slowly or Not at All | Eluent is not polar enough: The mobile phase does not have sufficient strength to move the compound. | Gradually increase the polarity of your eluent (gradient elution). If the compound is still not eluting, consider the possibility of irreversible adsorption or decomposition as described above. |
| Fractions are Contaminated with Triethylamine (TEA) | High boiling point of TEA: TEA can be difficult to remove under reduced pressure. | After combining the pure fractions, co-evaporate with a solvent like toluene or place the sample under high vacuum to remove residual TEA. |
Experimental Protocol
This protocol provides a general methodology for the purification of this compound by silica gel column chromatography.
1. Preparation of the Slurry and Packing the Column:
-
Choose an appropriately sized column based on the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial eluent mixture).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand to the top of the silica bed to protect it.
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the column eluent, or a slightly more polar solvent if necessary, like DCM). Using a pipette, carefully add the sample solution to the top of the silica gel. Allow the sample to absorb into the silica by draining the solvent until the level is just at the top of the sand.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the prepared eluent to the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of the column.
-
Monitor the elution process by TLC analysis of the collected fractions.
4. Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent or triethylamine.
Proposed Solvent Systems
| Solvent System | Ratio (v/v) | Typical Application |
| Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) | 95 : 4 : 1 | A good starting point for polar amines. The polarity can be increased by gradually increasing the percentage of methanol. |
| Ethyl Acetate (EtOAc) / Hexane / Triethylamine (TEA) | 40 : 59 : 1 | Suitable for less polar compounds. The polarity can be adjusted by changing the ratio of EtOAc to Hexane. |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. scbt.com [scbt.com]
- 5. 1159826-41-1|Benzyl 4-aminopiperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. 1154871-02-9 Benzyl (S)-2-(aminomethyl)piperidine-1-carboxylate AKSci 9161DX [aksci.com]
Technical Support Center: Improving Yield in the Synthesis of Cbz-Protected Piperidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of Cbz-protected piperidines, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Cbz protection of a piperidine?
A1: The Cbz (benzyloxycarbonyl) protection of a piperidine is a nucleophilic acyl substitution reaction. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This results in the formation of a carbamate linkage, effectively "protecting" the piperidine nitrogen. The reaction releases hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.
Q2: What are the most common side reactions that can lower the yield of my Cbz-protected piperidine?
A2: Several side reactions can compete with the desired Cbz protection, leading to reduced yields. The most prevalent include:
-
Over-reaction: If the piperidine substrate has other reactive amine groups, or if the desired product can react further with Cbz-Cl, di- or even tri-Cbz protected byproducts can form.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly sensitive to moisture. In the presence of water, it can hydrolyze to benzyl alcohol and HCl, or further react to form dibenzyl carbonate. This consumes the reagent and can complicate purification.
-
Reaction with Solvent or Base: Certain nucleophilic solvents or bases can react with benzyl chloroformate, leading to unwanted byproducts.
Q3: Why is the choice of base so critical in this reaction?
A3: The base plays a crucial role in neutralizing the HCl generated during the reaction. If the HCl is not effectively scavenged, it will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. The choice of base can also influence the rate of side reactions. A base that is too strong or nucleophilic may promote the decomposition of the benzyl chloroformate or lead to other undesired reactions.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the piperidine and the formation of the Cbz-protected product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Cbz-Protected Piperidine
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Allow the reaction to stir for a longer period, continuing to monitor by TLC. - Increase Temperature: If the reaction is sluggish at 0°C, consider allowing it to warm to room temperature. However, be cautious as higher temperatures can sometimes promote side reactions. |
| Poor Quality of Benzyl Chloroformate | - Benzyl chloroformate can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent or purify it before use. |
| Inadequate Base | - Choice of Base: If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). - Amount of Base: Ensure at least one equivalent of base is used to neutralize the generated HCl. Using a slight excess (1.1-1.2 equivalents) is common practice. |
| Protonation of Starting Material | - Ensure the base is present in the reaction mixture before the addition of benzyl chloroformate to immediately neutralize the forming HCl. |
Problem 2: Formation of Significant Amounts of Byproducts
| Potential Cause | Suggested Solution |
| Presence of Water (leading to benzyl alcohol and dibenzyl carbonate) | - Anhydrous Conditions: Thoroughly dry all glassware before use. - Dry Solvents: Use anhydrous solvents. Consider distilling solvents over a suitable drying agent if necessary. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Over-reaction (Formation of Di-Cbz products) | - Stoichiometry: Use a precise stoichiometry of benzyl chloroformate (typically 1.0-1.1 equivalents). Avoid a large excess. - Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture, especially if the reaction is exothermic. This helps to maintain a low concentration of the reagent at any given time. |
| Reaction with Nucleophilic Solvents | - Choose a non-nucleophilic solvent for the reaction. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. |
Quantitative Data Summary
The following tables provide a summary of reported yields for the Cbz protection of piperidines and related amines under various reaction conditions. Please note that direct comparisons can be challenging due to variations in substrates and experimental setups.
Table 1: Effect of Base on the Yield of Cbz-Protected Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine-4-carboxylic acid | NaHCO₃ | THF/Water | 0 to RT | 96 | [1] |
| Glycine | Na₂CO₃ | Water | 0 | >90 | [2] |
| Alanine | NaOH | Water | 0 | ~95 | [2] |
| Benzylamine | Et₃N | CH₂Cl₂ | 0 to RT | ~98 | [2] |
| Aniline | Pyridine | CH₂Cl₂ | 0 | ~92 | [2] |
Table 2: Effect of Solvent on the Yield of Cbz-Protected Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various Amines | - | Water | Room Temp. | High | [3] |
| Various Amines | - | PEG-600 | Room Temp. | Excellent | [4] |
| Peptide Synthesis | DIC/HOBt | DMF | Room Temp. | 96.7 | [2] |
| Peptide Synthesis | DIC/HOBt | THF | Room Temp. | 92.6 | [2] |
| Peptide Synthesis | DIC/HOBt | Acetonitrile | Room Temp. | 96.8 | [2] |
Note: The data in Table 2 for peptide synthesis illustrates the impact of solvent on coupling reactions, which is analogous to the Cbz protection step.
Experimental Protocols
Detailed Protocol for the Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate
This protocol is a representative example for the Cbz protection of a substituted piperidine.
Materials:
-
4-Hydroxypiperidine (1.0 equivalent)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC until the starting piperidine is consumed.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl to remove excess triethylamine.
-
Wash with saturated aqueous NaHCO₃ to remove any remaining acidic impurities.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Reaction pathway for Cbz protection of piperidines and common side reactions.
Caption: General experimental workflow for the synthesis of Cbz-protected piperidines.
References
Preventing racemization during synthesis of chiral piperidines
Welcome to the Technical Support Center for Chiral Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent racemization and other stereochemical issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral piperidines?
A1: Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, is a critical issue in chiral synthesis. For piperidines, the primary causes involve the formation of planar, achiral intermediates. Key mechanisms include:
-
Enolization: Under basic conditions, a proton on a stereogenic center alpha to a carbonyl group can be removed to form a planar enolate. Non-specific reprotonation can then lead to a racemic mixture. This is particularly relevant in syntheses involving piperidone intermediates.
-
Iminium Ion/Enamine Tautomerism: The formation of an achiral enamine from a chiral iminium ion can lead to the loss of stereochemical information. This is a potential issue in reactions involving the functionalization of tetrahydropyridines.
-
Harsh Reaction Conditions: Elevated temperatures, strong acidic, or strong basic conditions can provide enough energy to overcome the activation barrier for epimerization at a chiral center.[1]
-
Deprotection Steps: The removal of certain protecting groups, particularly under harsh acidic or basic conditions, can lead to racemization. For example, slight racemization has been observed during the acidic removal of a Boc group from a chiral piperidine derivative.
Q2: How does the choice of base impact the stereochemical integrity of my chiral piperidine?
A2: The choice of base is critical, as basic conditions can promote racemization through deprotonation at the stereocenter. The strength and steric hindrance of the base play a significant role.
-
Strong, non-hindered bases (e.g., sodium methoxide) are more likely to cause epimerization.
-
Sterically hindered, non-nucleophilic bases (e.g., DBU, DIPEA) are generally preferred to minimize racemization. However, even with these bases, prolonged reaction times or elevated temperatures can lead to loss of stereochemical purity.
Q3: Can the N-protecting group influence the stereochemical stability of my chiral piperidine?
A3: Yes, the N-protecting group can significantly influence the stereochemical outcome and stability.
-
Electron-withdrawing groups (e.g., Boc, Cbz) can increase the acidity of the α-protons, making them more susceptible to deprotonation and racemization under basic conditions.
-
The steric bulk of the protecting group can influence the facial selectivity of reactions at adjacent positions.
-
During certain reactions, like lithiation, the N-Boc group's rotation can be fast, which may not be detrimental to the stereochemical outcome if the subsequent trapping of the intermediate is rapid and stereoretentive.
Q4: What are chiral auxiliaries, and how can they help prevent racemization?
A4: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction.[2][3][4] After the desired transformation, the auxiliary is removed. This method is highly effective for controlling stereochemistry because the reactions proceed via diastereomeric transition states, often leading to high levels of stereocontrol. For piperidine synthesis, chiral auxiliaries derived from amino acids or carbohydrates have been successfully employed.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Loss of Enantiomeric Excess (ee) During a Base-Mediated Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant drop in ee% after a reaction using a strong base (e.g., NaH, NaOMe). | The base is deprotonating the stereogenic center, leading to racemization via an achiral intermediate (e.g., enolate). | 1. Change the Base: Switch to a milder or more sterically hindered base such as DBU, DIPEA, or cesium carbonate. 2. Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of epimerization. 3. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Gradual decrease in ee% over the course of the reaction. | The product itself may be susceptible to epimerization under the reaction conditions. | 1. Optimize Stoichiometry: Use the minimum effective amount of base. 2. In-situ Trapping: If possible, design the reaction so that the product is immediately converted to a more stable derivative. |
Issue 2: Racemization Observed After N-Protecting Group Removal
| Symptom | Possible Cause | Suggested Solution |
| A drop in optical purity after removing an N-Boc group with strong acid (e.g., HCl in dioxane). | The strongly acidic conditions are facilitating the formation of a planar intermediate (e.g., iminium ion) that can be protonated non-stereoselectively. | 1. Milder Acidic Conditions: Use a weaker acid or a buffered system. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C is often a milder alternative. 2. Alternative Protecting Groups: Consider a protecting group that can be removed under neutral conditions, such as a Cbz group (removed by hydrogenolysis) or an Alloc group (removed by a palladium catalyst). |
| Loss of ee% after removing an Fmoc group with piperidine. | The basicity of piperidine can cause epimerization of adjacent stereocenters, particularly those alpha to a carbonyl group. | 1. Use an Alternative Base: Consider using a less basic amine for Fmoc removal, such as 3-(diethylamino)propylamine (DEAPA).[6] 2. Additive: Adding HOBt to the piperidine deprotection solution can sometimes suppress racemization. |
Issue 3: Poor Diastereoselectivity in a Cyclization Reaction
| Symptom | Possible Cause | Suggested Solution | | Formation of a nearly 1:1 mixture of diastereomers. | The transition states leading to the two diastereomers are of similar energy. | 1. Change the Solvent: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol).[7] 2. Modify the Catalyst/Reagent: If using a catalyst, a ligand with greater steric bulk may improve facial selectivity. If using a reagent, a bulkier version may favor one diastereomer. 3. Adjust the Temperature: Lowering the temperature can often enhance selectivity if there is an enthalpic difference between the diastereomeric transition states. |
Data Presentation: Impact of Reaction Conditions on Stereoselectivity
The following tables summarize quantitative data from the literature to illustrate how reaction conditions can affect the stereochemical outcome of chiral piperidine synthesis.
Table 1: Effect of Catalyst Loading and Imine Equivalents on an Organocatalytic Asymmetric Synthesis of Tetrahydropyridines [8][9]
| Entry | Catalyst Loading (mol%) | Imine (equiv.) | Yield (%) | dr (major:minor) | ee (%) |
| 1 | 5.0 | 2.0 | 80 | >20:1 | 98 |
| 2 | 1.0 | 2.0 | 85 | >20:1 | 98 |
| 3 | 0.5 | 2.0 | 87 | >20:1 | 98 |
| 4 | 0.5 | 1.5 | 78 | >20:1 | 98 |
| 5 | 0.5 | 1.2 | 65 | >20:1 | 98 |
Reaction Conditions: 1,3-dicarbonyl compound, β-nitroolefin, and aldimine catalyzed by a quinine-derived squaramide in CH₂Cl₂ at -25 °C.
Table 2: Effect of Solvent on the Asymmetric Synthesis of 3-Spiropiperidines [10]
| Entry | Solvent | Yield (%) | er (major:minor) |
| 1 | Toluene | 25 | 96:4 |
| 2 | CH₂Cl₂ | 21 | 94:6 |
| 3 | Octane | 55 | 88:12 |
| 4 | Mesitylene | 78 | 95:5 |
Reaction Conditions: N-Cbz-2-spirocyclohexylhex-5-ene substrate with a mesityl thioester, catalyzed by a chiral phosphoric acid at 120 °C.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines
This protocol describes a one-pot, three-component Michael/aza-Henry/cyclization triple domino reaction.[8][11]
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
β-Nitroolefin (1.0 equiv)
-
Aldimine (2.0 equiv)
-
Quinine-derived squaramide catalyst (0.5 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a reaction vial, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the quinine-derived squaramide catalyst (0.00125 mmol, 0.5 mol%).
-
Dissolve the mixture in dichloromethane (0.2 mL) to achieve a concentration of 1.25 M.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add the aldimine (0.5 mmol, 2.0 equiv) to the reaction mixture.
-
Cool the reaction mixture to -25 °C and continue stirring for 1.5 to 4 days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is for the asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide.[12]
Materials:
-
N-benzyl-2-phenylpyridinium bromide (1.0 equiv)
-
[{Ir(cod)Cl}₂] (1 mol%)
-
(R)-SynPhos (2.2 mol%)
-
Hydrogen gas (H₂)
-
Toluene/Dichloromethane (1:1 mixture)
Procedure:
-
In a nitrogen-filled glovebox, prepare the catalyst solution by stirring a mixture of [{Ir(cod)Cl}₂] and (R)-SynPhos in a 1:1 mixture of toluene/CH₂Cl₂ at room temperature for 20-30 minutes.
-
Transfer the catalyst solution via syringe to a stainless steel autoclave containing N-benzyl-2-phenylpyridinium bromide (0.25 mmol).
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 600 psi of H₂.
-
Stir the reaction mixture at 28 °C for 24 hours.
-
After carefully releasing the hydrogen pressure, quench the reaction with a saturated aqueous Na₂CO₃ solution.
-
Extract the product with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by HPLC analysis.
Protocol 3: Removal of a Chiral Auxiliary Under Mild Conditions
This protocol describes a general method for the reductive cleavage of an oxazolidinone auxiliary, which can be adapted for other similar auxiliaries.
Materials:
-
N-acylated oxazolidinone substrate
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acylated oxazolidinone substrate in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiBH₄ in THF to the reaction mixture. The addition of ethanol can sometimes accelerate the reaction.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash chromatography. The chiral auxiliary can often be recovered from the aqueous layer.
Visualizations
Logical Workflow for Preventing Racemization
Caption: A decision-making workflow for preventing racemization in chiral piperidine synthesis.
Signaling Pathway of Racemization via Enolization
Caption: Mechanism of base-catalyzed racemization through a planar enolate intermediate.
References
- 1. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Catalyst Poisoning in Pd/C Deprotection of Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium on carbon (Pd/C) for the deprotection of amines, a cornerstone reaction in modern organic synthesis. While seemingly straightforward, catalytic hydrogenolysis is highly susceptible to failure due to catalyst poisoning. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose, overcome, and prevent these common issues.
Part 1: FAQs - Diagnosing a Failed Deprotection Reaction
Q1: My Pd/C hydrogenation reaction for amine deprotection (e.g., Cbz, Bn) is stalled or incomplete. How do I know if catalyst poisoning is the culprit?
A1: A stalled or sluggish hydrogenation is a classic symptom of catalyst deactivation, with poisoning being a primary cause.[1] Here are the key indicators:
-
No Hydrogen Uptake: In reactions run in a hydrogenation apparatus or with a balloon, a lack of observable hydrogen consumption is a strong indicator of a problem.[2] If the balloon does not deflate over time, the catalytic cycle is not turning over.
-
Starting Material Remains: Analysis of the reaction mixture by TLC, LC-MS, or NMR shows a significant amount of starting material with little to no product formation, even after extended reaction times or under typically reliable conditions.
-
Initial Activity Followed by Stalling: The reaction may start, showing some product formation, but then stops completely. This suggests that a poison present in the substrate or solvent is progressively deactivating the catalyst's active sites.
-
Inconsistent Results: A reaction that has previously worked well under identical conditions but now fails points towards a new source of contamination, such as a new batch of solvent, reagent, or a change in the purity of the starting material.
If you observe these symptoms, a systematic troubleshooting approach is necessary to confirm and address the source of the poisoning.
Part 2: FAQs - Common Catalyst Poisons & Their Mechanisms
Q2: What are the most common chemical culprits that poison Pd/C catalysts?
A2: Palladium catalysts are notoriously sensitive to a range of chemical functional groups and impurities that can strongly adsorb to the palladium surface, blocking the active sites required for hydrogenation.[3][4][5] This process, known as chemisorption, is often the root cause of catalyst deactivation.[5]
The most common poisons include:
-
Sulfur Compounds: Thiols, thioethers, sulfoxides, and even residual sulfur from upstream processes are potent poisons.[3][6][7][8] Palladium has a high affinity for sulfur, leading to the formation of stable palladium-sulfur bonds on the catalyst surface.[6][9]
-
Nitrogen Compounds: While the goal is to deprotect an amine, certain nitrogen-containing functional groups can act as inhibitors. These include specific heterocycles (like pyridine and quinoline), nitro compounds, and even the product amine itself under certain conditions (product inhibition).[1][7][10] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium surface.[10]
-
Halides: Though Pd/C is often used for hydrodehalogenation, halide ions (I⁻, Br⁻, Cl⁻) from starting materials or acidic media can poison the catalyst.[5][7] Aryl halides, in particular, can be problematic if dehalogenation is not the desired outcome.[11]
-
Other Culprits: Phosphines, phosphites, cyanides, and carbon monoxide are also well-known poisons that can halt catalytic activity.[7][12][13][14] Heavy metals present as impurities can also deactivate the catalyst.[5][8]
Mechanism of Catalyst Poisoning
The diagram below illustrates how a poison molecule chemically bonds to the active sites on the palladium surface, preventing the substrate and hydrogen from accessing them and thereby shutting down the catalytic cycle.
Caption: Mechanism of Pd/C catalyst poisoning by chemisorption.
Q3: My starting material contains a thioether. Is the reaction doomed to fail?
A3: Not necessarily, but it is a significant challenge. Thioethers are known poisons.[1] The sulfur atom can coordinate strongly with the palladium surface, leading to deactivation.[6] However, you can sometimes overcome this by:
-
Increasing Catalyst Loading: A significantly higher catalyst loading (e.g., 50-100% w/w) may be required. A portion of the catalyst will be sacrificed to the poison, but the excess may be sufficient to complete the reaction.
-
Using a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more robust and can sometimes tolerate sulfur-containing substrates better than standard Pd/C.[11]
-
Alternative Deprotection Methods: If hydrogenation fails, you must consider orthogonal deprotection strategies that are not susceptible to sulfur poisoning, such as acid-catalyzed cleavage (e.g., HBr in acetic acid) or transfer hydrogenation under specific conditions.[1][11]
Q4: Can the amine product inhibit the reaction? How do I fix that?
A4: Yes, this is a phenomenon known as product inhibition.[1] The newly formed basic amine can coordinate to the acidic sites on the palladium catalyst, effectively competing with the starting material and hindering further reaction.[1][15] This is more common with highly basic or sterically unhindered amines.
The standard solution is to add a small amount of a weak acid, such as acetic acid, to the reaction mixture.[1][11] The acid protonates the product amine, forming an ammonium salt. This salt has a much lower affinity for the palladium surface, preventing it from acting as an inhibitor and allowing the reaction to proceed to completion.[1][11]
Part 3: Troubleshooting Guides & Protocols
This section provides a systematic workflow for diagnosing and solving a failed deprotection reaction, along with detailed experimental protocols.
Systematic Troubleshooting Workflow
When a reaction fails, it's crucial to approach the problem systematically rather than changing multiple variables at once. The following flowchart outlines a logical decision-making process.
Caption: Systematic troubleshooting workflow for failed Pd/C deprotections.
Protocol 1: Pre-treatment of Starting Material to Remove Poisons
If you suspect your substrate is contaminated with catalyst poisons, purification before the reaction is essential.[3][8]
Objective: To remove trace impurities, particularly sulfur or metal contaminants, from the protected amine starting material.
Methodology:
-
Recrystallization: If your material is crystalline, recrystallization from a suitable solvent system is often the most effective method for removing impurities.
-
Silica Gel Chromatography: Purify the material on a silica gel column. This is effective for removing a wide range of polar and non-polar impurities.
-
Activated Carbon Treatment: a. Dissolve the starting material in a suitable organic solvent. b. Add a small amount of activated carbon (approx. 5-10% w/w). c. Stir the slurry for 1-2 hours at room temperature. d. Filter the mixture through a pad of Celite® to remove the carbon. e. Concentrate the filtrate under reduced pressure to recover the purified starting material.
-
Use of Scavenger Resins: For known poison types, specific scavenger resins (e.g., thiol-functionalized silica) can be used to selectively remove the contaminant from a solution of your starting material.[16]
Protocol 2: Standard Catalytic Hydrogenation for Cbz-Deprotection
This protocol outlines a robust starting point for the hydrogenolysis of a Carboxybenzyl (Cbz) protecting group.
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet with water (10 mol % Pd)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas supply (balloon or pressurized vessel)
-
Celite®
Procedure:
-
Vessel Preparation: Add the Cbz-protected amine and the solvent to a reaction flask equipped with a magnetic stir bar.
-
Inerting: Add the Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric, especially when dry.[17] Always handle it in an inert atmosphere when possible and never add dry catalyst to a flammable solvent in the presence of air.[17]
-
Hydrogenation: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times. Then, introduce hydrogen gas.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[1][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with inert gas again. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst is saturated with hydrogen and can ignite upon exposure to air.[17] Quench the filter cake carefully with water before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude deprotected amine.
Part 4: Data Summary & Advanced Topics
Q5: How do different functional groups rank in their poisoning potential?
A5: While exact tolerance varies by specific reaction conditions, a general hierarchy of poisoning severity can be established.
Table 1: Relative Poisoning Potential of Common Functional Groups and Impurities
| Poison Class | Examples | Severity | Mechanism of Action |
| Sulfur (Reduced) | Thiols, Thioethers, H₂S, Disulfides | Severe | Strong chemisorption, formation of stable Pd-S species on the catalyst surface.[6][9] |
| Phosphorus(III) | Phosphines (e.g., PPh₃), Phosphites | Severe | Strong coordination to Pd active sites via the phosphorus lone pair.[7] |
| Ligands/Reagents | Cyanide (CN⁻), Carbon Monoxide (CO) | Severe | Forms very stable, inactive palladium complexes.[12][13][14] |
| Nitrogen (Basic) | Pyridine, Quinoline, some basic amines | Moderate | Coordination to Pd active sites via the nitrogen lone pair.[7][10] |
| Halides | Iodide (I⁻), Bromide (Br⁻) | Moderate | Adsorption onto the catalyst surface, blocking active sites.[7] |
| Sulfur (Oxidized) | Sulfones, Sulfonamides | Low to Mild | Generally less poisonous than reduced sulfur, but can still inhibit the reaction. |
| Product Amines | Alkylamines, Anilines | Mild to Moderate | Product inhibition via coordination to the catalyst surface.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
Technical Support Center: Amide Coupling with Hindered Piperidine Amines
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering difficulties with amide bond formation involving sterically hindered piperidine amines.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with a hindered piperidine amine failing or giving low yields?
Low or incomplete coupling yields are common when working with sterically hindered piperidine amines. The primary reasons are:
-
Steric Hindrance: The bulky groups (e.g., methyl groups in 2,2,6,6-tetramethylpiperidine) physically block the nitrogen atom.[1][2][3] This obstruction hinders the approach of the activated carboxylic acid, slowing down or preventing the reaction.[2]
-
Reduced Nucleophilicity: The steric bulk around the nitrogen atom diminishes its nucleophilicity, making it a less effective reactant.[2][3][4] Standard coupling conditions are often not potent enough to overcome this high activation energy barrier.[4]
Q2: My standard coupling protocols (e.g., EDC/HOBt, DCC) are ineffective. What should I try next?
Standard carbodiimide reagents like EDC and DCC are often insufficient for challenging couplings with hindered amines.[1][4] You should escalate to more powerful coupling reagents.[1]
-
Onium Salts (Uronium/Aminium & Phosphonium): These reagents are highly effective for difficult couplings.[1][5]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are recommended for their high reactivity.[1] HATU is known for its speed and efficiency, while COMU offers a better safety profile as it is not based on the potentially explosive HOBt/HOAt.[1]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1][4]
-
-
Acyl Fluoride Precursors: For extremely hindered couplings where other methods fail, in situ generation of highly reactive acyl fluorides using reagents like TCFH-NMI or BTFFH can be successful.[4][6][7][8][9][10]
Q3: How can I optimize my reaction conditions to improve the yield?
For challenging couplings, modifying reaction conditions is crucial:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating has also proven effective in accelerating these reactions.[4]
-
Base Selection: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][4] These are preferred over less hindered bases like triethylamine (TEA).[1]
-
Solvent: Aprotic polar solvents like DMF or NMP are common choices. However, less polar solvents such as DCM or THF can sometimes be effective.[4]
-
Concentration: Running the reaction at a higher concentration may favor the desired bimolecular reaction.[4]
Q4: What are the best strategies to minimize racemization during a difficult coupling?
Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[1] To minimize it:
-
Choose the Right Reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1] Phosphonium-based reagents like PyBOP or PyAOP are also associated with lower racemization levels.[2]
-
Control Temperature: While heat can improve coupling, it can also increase racemization. For sensitive substrates, lowering the coupling temperature may be necessary.[1]
-
Use an Appropriate Base: Hindered, non-nucleophilic bases like DIPEA or collidine are preferred.[1] In some cases, a weaker base such as N-methylmorpholine (NMM) may be beneficial.[2]
Q5: Are there alternative synthetic strategies if all standard coupling reagents fail?
Yes, if traditional coupling methods are exhausted, you can consider converting the carboxylic acid to a more reactive species:
-
Acid Chlorides: This is a classic and robust method for highly unreactive amines. The carboxylic acid can be converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂).[4][11] This highly reactive intermediate can then be coupled with the hindered amine.[4]
-
Mixed Anhydrides: Activating the carboxylic acid with isobutyl chloroformate can form a mixed anhydride, which may be reactive enough for the coupling.[11]
Troubleshooting Guide
When an initial amide coupling attempt with a hindered piperidine amine yields poor results, a systematic approach to optimization is necessary. The following workflow provides a logical sequence of troubleshooting steps.
The diagram below illustrates the core challenge: the steric bulk of a hindered piperidine (like 2,2,6,6-tetramethylpiperidine) physically impeding the approach of the activated carboxylic acid, thus increasing the reaction's activation energy.
Coupling Reagent Selection Guide
The choice of coupling reagent is critical for success. Standard carbodiimides are often insufficient for hindered substrates, necessitating the use of more powerful onium salt-based or other specialized reagents.[1][5]
| Reagent Class | Examples | Relative Reactivity | Recommended for Hindered Amines? | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Standard | No | Often fail with hindered substrates; DCU byproduct from DCC can be difficult to remove.[1] |
| Uronium/Aminium | HATU, HCTU, COMU, HBTU | Very High | Yes (Highly Recommended) | Excellent efficiency for difficult couplings.[1][5] COMU has an improved safety profile.[1] Can cause guanidinylation of the free amine as a side reaction.[5] |
| Phosphonium | PyBOP, PyAOP | Very High | Yes (Highly Recommended) | Very effective for difficult couplings and generally associated with lower levels of racemization.[1][2] |
| Acyl Halide Precursors | Oxalyl Chloride, SOCl₂, TCFH, BTFFH | Extremely High | Yes (For very difficult cases) | Forms highly reactive acid chlorides or fluorides.[4][6][7] Conditions can be harsh and may not be suitable for sensitive substrates.[4] |
| Other | T3P, DMTMM | High | Yes | T3P gives superior results for sterically hindered couplings.[12] DMTMM is effective for reluctant anilines and can be used in aqueous solutions.[11][12] |
Experimental Protocols
Protocol 1: General Procedure using HATU Coupling
HATU is a highly effective reagent for coupling sterically hindered amines while minimizing racemization.[13]
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and a hindered base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid and form the activated ester.[14][15]
-
Coupling: Add a solution of the hindered piperidine amine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure via an Acid Chloride
This method is suitable for highly unreactive or extremely hindered amines where other coupling methods have failed.[4]
-
Acid Chloride Formation:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the reaction at room temperature. Gas evolution (CO₂, CO, HCl) will be observed. Continue stirring until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Coupling:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the hindered piperidine amine (1.2 eq) and a hindered base like DIPEA or 2,4,6-collidine (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-12 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Stability of Benzyl 2-(aminomethyl)piperidine-1-carboxylate in different solvents
This technical support center provides guidance on the stability of Benzyl 2-(aminomethyl)piperidine-1-carboxylate in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Conduct a forced degradation study to intentionally generate degradation products and confirm if the new peaks correspond. 2. Re-evaluate sample preparation and storage conditions, including temperature, light exposure, and pH. |
| Loss of compound potency or concentration over a short period. | Rapid degradation under specific experimental conditions. | 1. Review the solvent choice; protic solvents (e.g., methanol, water) may facilitate hydrolysis of the carbamate linkage, especially at non-neutral pH. 2. Ensure storage conditions are optimal (2-8°C, protected from light) as recommended by suppliers.[1] |
| Inconsistent analytical results. | Instability of the compound in the chosen analytical solvent or conditions. | 1. Assess the stability of the compound in the mobile phase or diluent used for analysis. 2. Prepare fresh solutions for each experiment and minimize the time samples are kept at room temperature before analysis. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Verify the solubility of the compound in the chosen solvent at the desired concentration. 2. If degradation is suspected, analyze the precipitate to identify its composition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the functional groups present. The main degradation pathways for carbamates like this compound include:
-
Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding benzyl alcohol, 2-(aminomethyl)piperidine, and carbon dioxide.
-
Oxidation: The piperidine ring's tertiary amine can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is recommended to store the compound protected from light.[1]
Q2: In which solvents is this compound expected to be most stable?
A2: Generally, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are likely to provide better stability for carbamates compared to protic solvents like water, methanol, or ethanol, as they are less likely to participate in hydrolysis. The stability will also be influenced by the pH and temperature. For long-term storage, it is recommended to store the compound as a solid at 2-8°C.[1]
Q3: How should I prepare stock solutions of this compound for experiments?
A3: It is advisable to prepare fresh stock solutions for each experiment. If storage is necessary, use an aprotic solvent like anhydrous DMSO or DMF, and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature.
Q4: Are there any known incompatibilities with common reagents?
A4: Strong acids, bases, and oxidizing agents should be used with caution as they can accelerate the degradation of the carbamate. Reactions involving strong nucleophiles should also be carefully considered, as they might react with the carbamate group.
Stability Data Summary
| Solvent | Condition | Time Point | % Remaining (Hypothetical) | Major Degradant(s) (Hypothetical) |
| DMSO | Room Temp (25°C) | 24 hours | >99% | - |
| 7 days | 98% | Minor oxidative products | ||
| Ethanol | Room Temp (25°C) | 24 hours | 95% | Benzyl alcohol, 2-(aminomethyl)piperidine |
| 7 days | 85% | Benzyl alcohol, 2-(aminomethyl)piperidine | ||
| Methanol | Room Temp (25°C) | 24 hours | 93% | Benzyl alcohol, 2-(aminomethyl)piperidine |
| 7 days | 80% | Benzyl alcohol, 2-(aminomethyl)piperidine | ||
| Acetonitrile | Room Temp (25°C) | 24 hours | >99% | - |
| 7 days | 99% | - | ||
| Water (pH 7) | Room Temp (25°C) | 24 hours | 90% | Benzyl alcohol, 2-(aminomethyl)piperidine |
| 7 days | 70% | Benzyl alcohol, 2-(aminomethyl)piperidine | ||
| Water (pH 4) | Room Temp (25°C) | 24 hours | 95% | Benzyl alcohol |
| 7 days | 88% | Benzyl alcohol | ||
| Water (pH 9) | Room Temp (25°C) | 24 hours | 80% | Benzyl alcohol, 2-(aminomethyl)piperidine |
| 7 days | 50% | Benzyl alcohol, 2-(aminomethyl)piperidine |
Experimental Protocol: Forced Degradation Study
A forced degradation study is crucial for understanding the stability of a compound and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Methanol, Acetonitrile, Water (HPLC grade)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Determine the percentage of degradation.
-
Identify and characterize the major degradation products using techniques like mass spectrometry.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of the compound.
References
Technical Support Center: Synthesis of Mono-Protected Piperazic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of mono-protected piperazic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Mono-Protected Piperazic Acid and Formation of Di-substituted Byproduct
Question: My reaction is producing a significant amount of the 1,4-di-substituted piperazic acid, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] The intrinsic propensity of the free amino acid is to react at the N1 position.[2] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazic Acid: Employing a large excess of the piperazic acid derivative can statistically favor the reaction of the protecting group with an unprotected molecule.
-
Slow Addition of the Protecting Group Reagent: Adding the protecting group reagent (e.g., benzyl chloroformate for Cbz protection, or di-tert-butyl dicarbonate for Boc protection) dropwise at low temperatures can help control the reaction rate and minimize di-substitution.[1]
-
Protecting Group Strategy: A more controlled method involves the use of a bis-protected piperazic acid followed by selective deprotection of one of the protecting groups. This often provides a more reliable route to the mono-protected product.[2]
-
pH Control: When using reagents like benzyl chloroformate (Cbz-Cl), maintaining the pH between 8 and 10 is crucial. A pH that is too low can cause decomposition of the reagent, while a higher pH may lead to racemization.[3]
Issue 2: Difficulty in Separating Mono- and Di-substituted Products
Question: I am having trouble purifying the mono-protected piperazic acid from the di-substituted byproduct and unreacted starting material. What purification strategies are effective?
Answer: The separation of mono-substituted, di-substituted, and unprotected piperazic acid can be challenging due to their similar polarities. Here are some recommended purification techniques:
-
Column Chromatography: This is a common method for separation. To improve separation and prevent tailing on silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[1]
-
Acid-Base Extraction: This technique can be effective for separating the basic piperazic acid derivatives from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazic acid derivatives will move to the aqueous layer as their salts. After neutralization of the aqueous layer, the products can be re-extracted into an organic solvent. Careful adjustment of the pH can sometimes allow for selective extraction of the mono- and di-substituted products based on their differing basicities.[1]
-
Crystallization: If the desired mono-protected product is a solid, recrystallization from a suitable solvent system can be a powerful purification method.[1]
Issue 3: Incomplete or Unsuccessful Selective Deprotection of a Bis-Protected Piperazic Acid
Question: I am attempting to selectively deprotect the N2-protecting group from a bis-protected piperazic acid, but the reaction is not going to completion or is not selective. What should I do?
Answer: Selective deprotection requires carefully optimized conditions. The choice of protecting groups and deprotection reagents is critical for success. An orthogonal protection strategy, where one protecting group can be removed without affecting the other, is ideal.[4][5]
For a bis-Cbz protected piperazic acid, selective deprotection of the N2-Cbz group can be achieved under basic conditions.[2] However, this reaction can be sensitive to the specific base, solvent, and temperature used. Optimization of these parameters is often necessary.[2] If you are experiencing issues:
-
Screen Different Bases: The choice of base can significantly impact the selectivity and yield. Common bases to screen include LiOH, NaOH, and K₂CO₃.
-
Vary the Solvent: Solvents such as methanol, ethanol, and mixtures with water should be tested.
-
Optimize the Temperature: The reaction temperature can influence the rate and selectivity of the deprotection. A temperature screen is recommended.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and avoid over-reaction or decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the mono-protection of piperazic acid?
A1: The most commonly used protecting groups for piperazic acid are the benzyloxycarbonyl (Cbz) and the tert-butyloxycarbonyl (Boc) groups.[2][6] The Cbz group is stable under a wide range of conditions and is typically removed by catalytic hydrogenolysis.[5] The Boc group is also widely used and is easily removed under acidic conditions.[7] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q2: Which nitrogen of piperazic acid is more reactive towards acylation?
A2: The N1 nitrogen of piperazic acid is intrinsically more nucleophilic and therefore more reactive towards acylation than the N2 nitrogen.[8] This is a key challenge in the synthesis of many natural products where the N2 nitrogen is acylated.[2]
Q3: Can I directly mono-protect piperazic acid, or is a bis-protection/selective deprotection strategy better?
A3: While direct mono-protection is possible, it often leads to a mixture of mono- and di-substituted products, resulting in lower yields and purification challenges.[2] A strategy involving the initial formation of a bis-protected piperazic acid followed by the selective deprotection of one of the protecting groups is often a more reliable and reproducible method for obtaining the desired mono-protected product in high purity.[2]
Q4: Are there any known side reactions to be aware of during the protection or deprotection steps?
A4: Yes, besides the formation of di-substituted products, other side reactions can occur. For example, during the removal of a Cbz group by catalytic hydrogenolysis, if the hydrogen source is insufficient, a side reaction can lead to the formation of an N-benzyl-protected tertiary amine.[3] When using Cbz-Cl for protection, controlling the pH is critical to avoid decomposition of the reagent and racemization of the amino acid.[3]
Data Presentation
Table 1: Optimization of Selective Mono-Deprotection of (R)- or (S)-1,2-bis-Cbz-piperazic acid [2]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Conversion (%) | Isolated Yield of Mono-protected Product (%) |
| 1 | LiOH (1.1) | MeOH | 25 | Incomplete | - |
| 2 | LiOH (1.1) | EtOH | 25 | Incomplete | - |
| 3 | LiOH (1.1) | MeOH/H₂O (1:1) | 25 | Incomplete | - |
| 4 | LiOH (2.0) | MeOH | 25 | Incomplete | - |
| 5 | NaOH (1.1) | MeOH | 25 | Incomplete | - |
| 6 | K₂CO₃ (1.1) | MeOH | 25 | Incomplete | - |
| 7 | LiOH (1.1) | MeOH | 45 | 100 | 72 |
| 8 | LiOH (1.1) | EtOH | 45 | 100 | 60 |
Reactions were carried out using 50 mg of the starting material in the specified solvent at a concentration of 0.26 M for 18 hours.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection) [1]
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate N-Boc-piperazine.
-
Protocol 2: Synthesis of N1-Cbz-piperazic acid via Selective Deprotection [2]
This protocol involves the synthesis of bis-Cbz-piperazic acid followed by selective mono-deprotection.
-
Step 1: Synthesis of (R)- or (S)-1,2-bis-Cbz-piperazic acid
-
This step typically follows established literature procedures for the synthesis of the piperazic acid core and subsequent bis-protection. For a detailed protocol, refer to the supporting information of the cited reference.
-
-
Step 2: Selective Mono-deprotection
-
Materials:
-
(R)- or (S)-1,2-bis-Cbz-piperazic acid (1.0 eq)
-
Lithium hydroxide (LiOH, 1.1 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the bis-Cbz-piperazic acid in methanol (to a concentration of approximately 0.26 M) in a screw-cap vial.
-
Add lithium hydroxide to the solution.
-
Seal the vial and heat the reaction mixture to 45 °C.
-
Stir the reaction for 18 hours, monitoring for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N1-Cbz-piperazic acid.
-
-
Mandatory Visualization
Caption: Workflow for the synthesis of mono-protected piperazic acid.
Caption: Troubleshooting workflow for low yield of mono-protected product.
Caption: Concept of an orthogonal protection strategy for piperazic acid.
References
Technical Support Center: Strategies for the Removal of Residual Palladium from Deprotection Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for a critical challenge in synthetic chemistry: the removal of residual palladium from reaction mixtures, particularly following deprotection steps. Palladium catalysts are indispensable tools in modern organic synthesis, facilitating a wide array of transformations with high efficiency and selectivity.[1][2] However, their removal to levels that meet stringent regulatory requirements for active pharmaceutical ingredients (APIs) presents a significant hurdle.[3][4] This resource offers a compilation of frequently asked questions (FAQs) and detailed troubleshooting guides to navigate the complexities of palladium remediation.
The Challenge of Palladium Removal
Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are fundamental in the construction of complex molecules.[1] The challenge arises post-reaction, where residual palladium, in various oxidation states and forms (e.g., soluble complexes, colloidal nanoparticles), can contaminate the desired product.[5][6] For APIs, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict limits on elemental impurities, often in the low parts-per-million (ppm) range, to ensure patient safety.[3][7][8][9][10] Beyond regulatory compliance, residual palladium can interfere with downstream synthetic steps or compromise the biological activity and toxicity profile of the final compound.[9][11]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding palladium removal.
Q1: What are the primary methods for removing residual palladium?
A1: The most common methods can be broadly categorized as follows:
-
Adsorption: Utilizing solid-supported scavengers with functional groups that chelate palladium.[5][7] This is a highly popular and effective method.[3]
-
Precipitation: Inducing the palladium to precipitate out of the solution, often by adding a precipitating agent or an anti-solvent.[5][12][13]
-
Chromatography: Separating the product from the palladium catalyst based on differential adsorption on a stationary phase, such as silica gel.[14][15]
-
Extraction: Using liquid-liquid extraction to remove water-soluble palladium salts.[5][14]
-
Crystallization: Purifying the product through crystallization, which can be particularly effective when combined with additives that keep the palladium in the mother liquor.[7]
Q2: How do I choose the right palladium scavenger?
A2: The choice of scavenger is critical and depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other functionalities might be more suitable for Pd(0).[5]
-
Solvent Compatibility: The scavenger must be compatible with the reaction solvent. Some are designed for organic media, while others work in aqueous systems.[5]
-
Product Characteristics: The scavenger should have a high affinity for palladium but a low affinity for your product to minimize yield loss.[6]
-
Process Scale: For large-scale operations, the cost and ease of handling the scavenger are important considerations.
A screening of different scavengers is often the most effective approach to identify the optimal choice for a specific reaction.[5][6]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory limits for palladium in APIs are stringent. For instance, the European Agency for the Evaluation of Medicinal Products regulations limit platinum group metals (including palladium) to less than 5 ppm as a group.[7] The International Council for Harmonisation (ICH) Q3D guidelines provide a framework for controlling elemental impurities, and specific limits can depend on the route of administration and daily dosage of the drug product.[9][10] It is crucial to consult the latest regulatory guidelines for specific requirements.
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[6][16][17] However, it can lack selectivity, leading to the non-specific adsorption of the desired product and potentially significant yield loss.[6][18] While it can be effective, specialized metal scavengers often offer higher efficiency and selectivity for palladium removal.[6][19]
Q5: How can I accurately quantify the amount of residual palladium in my sample?
A5: The standard and most reliable methods for quantifying residual palladium in APIs are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique widely used for final quality control of drug molecules.[7][20]
-
Atomic Absorption (AA) Spectroscopy [7]
While these methods are accurate, they require specialized and expensive instrumentation.[7] For rapid, in-process checks and screening of purification methods, colorimetric and fluorimetric detection kits are also available.[2][7][20]
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during palladium removal.
Problem 1: High Residual Palladium Levels After Initial Purification (e.g., Filtration or Basic Chromatography)
-
Symptoms: Palladium levels remain significantly above the target limit after standard work-up and filtration.
-
Possible Causes:
-
Soluble Palladium Species: Simple filtration is only effective for heterogeneous catalysts. Soluble palladium complexes will pass through the filter.[5]
-
Strong Product Chelation: The product molecule itself may contain functional groups (e.g., nitrogen or sulfur) that strongly chelate palladium, making it difficult to remove.[6]
-
Colloidal Palladium Formation: Fine, colloidal palladium particles may not be effectively removed by standard filtration media.[5][14]
-
-
Solutions:
-
Select an Appropriate Scavenger:
-
Rationale: Solid-supported scavengers are designed to bind soluble palladium species, allowing for their removal by filtration.
-
Protocol: a. Scavenger Selection: Choose a scavenger based on the likely oxidation state of the palladium and the solvent system. Thiol-functionalized silica (effective for Pd(II)) and thiourea-based scavengers (versatile for various palladium forms) are excellent starting points.[5][9][19] b. Scavenger Screening: If the initial choice is ineffective, perform a small-scale screen with a panel of different scavengers (e.g., thiol, thiourea, amine-based) to identify the most efficient one for your specific system.[5]
-
-
Optimize Scavenging Conditions:
-
Rationale: The efficiency of scavenging can be influenced by reaction time, temperature, and the amount of scavenger used.
-
Protocol: a. Loading: Start with the manufacturer's recommended loading (often in molar equivalents relative to the initial palladium). If removal is incomplete, incrementally increase the scavenger amount. b. Time and Temperature: Increase the stirring time and/or temperature to enhance the kinetics of palladium binding. Monitor the progress by taking aliquots at different time points.[6]
-
-
Induce Precipitation:
-
Rationale: Converting soluble palladium into an insoluble form allows for its removal by filtration.
-
Protocol: a. Precipitating Agents: Agents like 2,4,6-trimercapto-s-triazine (TMT) can effectively precipitate palladium from solution.[12] b. Anti-Solvent Addition: Adding a solvent in which the palladium species is insoluble can cause it to precipitate.
-
-
Address Colloidal Palladium:
-
Rationale: Colloidal particles need to be aggregated or adsorbed to be effectively filtered.
-
Protocol: a. Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles. b. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[5]
-
-
Problem 2: Significant Product Loss During Palladium Removal
-
Symptoms: The yield of the desired product is substantially lower after the palladium scavenging step.
-
Possible Causes:
-
Non-Specific Adsorption: The scavenger or adsorbent (like activated carbon) is binding to the product in addition to the palladium.[6]
-
Co-precipitation: The product is being trapped in the precipitated palladium species.
-
-
Solutions:
-
Screen for a More Selective Scavenger:
-
Minimize the Amount of Adsorbent:
-
Rationale: Using an excessive amount of scavenger increases the surface area available for non-specific product binding.
-
Protocol: Titrate the amount of scavenger used to find the minimum effective quantity that achieves the desired palladium removal.
-
-
Optimize the Solvent System:
-
Rationale: The solvent can influence the binding of both the palladium and the product to the scavenger.
-
Protocol: Conduct the scavenging in a solvent where your product has very high solubility. This can minimize its adsorption onto the solid support.[6]
-
-
Wash the Scavenger Thoroughly:
-
Rationale: Adsorbed product can often be recovered by washing the scavenger after filtration.
-
Protocol: After filtering off the scavenger, wash it with several portions of fresh solvent and combine the washes with the filtrate.
-
-
Consider Alternative Purification Methods:
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the general effectiveness and key considerations for various palladium removal techniques.
| Method | Typical Efficiency | Advantages | Disadvantages | Key Considerations |
| Metal Scavengers | Very High (<10 ppm often achievable)[1][22] | High selectivity, ease of use, compatible with many functional groups.[19] | Can be costly, potential for product loss through adsorption.[6] | Scavenger selection is crucial; optimization of conditions may be needed. |
| Activated Carbon | Moderate to High | Low cost, readily available.[6] | Can have low selectivity leading to product loss, fine particles can be difficult to filter.[6][18] | Grade and activation method of carbon can impact performance. |
| Crystallization | Variable | Can be highly effective for achieving high purity, scalable. | May require significant process development, can sometimes concentrate impurities. | Additives can be used to keep palladium in the mother liquor.[7] |
| Chromatography | Moderate to High[15] | Can remove other impurities simultaneously. | Can be solvent-intensive and not ideal for large-scale production.[14][18] | May not be sufficient as a standalone method for achieving very low ppm levels.[15] |
| Precipitation | High[12] | Can be very effective and scalable. | May require specific reagents, potential for product co-precipitation. | The nature of the palladium species will dictate the best precipitating agent.[13] |
Experimental Protocols & Workflows
General Workflow for Palladium Removal Using a Solid-Supported Scavenger
This workflow provides a typical procedure for using a metal scavenger in a batch process.
Caption: General workflow for palladium removal using a solid-supported scavenger.
Decision Tree for Selecting a Palladium Removal Method
This decision tree can help guide the initial selection of a purification strategy.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arborassays.com [arborassays.com]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. silicycle.com [silicycle.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of EDCI/HOBt Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt) for amide bond formation.
Troubleshooting Guide
This guide addresses common issues encountered during EDCI/HOBt coupling reactions in a question-and-answer format.
Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the possible causes and solutions?
A1: Low yields in EDCI/HOBt couplings can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Stoichiometry: Ensure the quality and correct amounts of your reagents. EDCI is moisture-sensitive and should be stored under anhydrous conditions.[1][2] HOBt is often supplied as a hydrate, which is generally acceptable for most reactions, but significant water content can be detrimental.[1][2]
-
Reaction Conditions: The choice of solvent and temperature is critical. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used solvents.[3] For sluggish reactions, switching to DMF can be beneficial.[3] Reactions are typically initiated at 0°C and then allowed to warm to room temperature.[4][5]
-
Order of Addition: The sequence of reagent addition can significantly impact the outcome. A common and effective method is to first dissolve the carboxylic acid and HOBt in the solvent, cool the mixture to 0°C, then add EDCI. After a short pre-activation period (15-30 minutes), the amine is added.[3][5]
-
pH of the Reaction Mixture: The pH of the reaction should be maintained around 8.[6] A tertiary base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is often added to neutralize the hydrochloride salt of EDCI and the amine if it is used as a salt.[4]
Q2: I am observing significant side product formation, particularly an N-acylurea byproduct. How can I minimize this?
A2: The formation of N-acylurea is a common side reaction where the O-acylisourea intermediate rearranges.[4][5][7]
-
Role of HOBt: HOBt is crucial for suppressing N-acylurea formation. It reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement.[1][5][8] Ensure you are using an adequate amount of HOBt, typically 1.0 to 1.2 equivalents.[5][6]
-
Temperature Control: Running the reaction at low temperatures, especially during the activation step, can minimize the rate of the rearrangement.[7]
-
Immediate Addition of Amine: While a short pre-activation is common, prolonged stirring of the carboxylic acid with EDCI before adding the amine can increase the likelihood of N-acylurea formation.
Q3: My chiral starting materials are racemizing during the coupling reaction. What can I do to prevent this?
A3: Racemization is a significant concern with chiral carboxylic acids.
-
HOBt is Essential: HOBt is a highly effective anti-racemization agent.[1][7][8][9] It converts the highly reactive O-acylisourea intermediate into a more stable active ester, which is less prone to racemization.[5][8]
-
Alternative Additives: In some cases, other additives like N-hydroxysuccinimide (NHS) or 6-Cl-HOBt can be even more effective at suppressing racemization.
-
Avoid Strong Bases: The use of strong, non-hindered bases can promote racemization. A hindered base like DIPEA is generally preferred over TEA.
Q4: I am having difficulty purifying my product and removing the urea byproduct and excess reagents. What are some effective purification strategies?
A4: The urea byproduct from EDCI is water-soluble, which simplifies its removal compared to the byproduct of DCC.[4][9]
-
Aqueous Workup: A standard workup procedure involves washing the reaction mixture with water or a mild aqueous acid (like 10% citric acid) to remove the urea byproduct and any excess EDCI.[4] A subsequent wash with an aqueous base (like saturated sodium bicarbonate) will remove unreacted carboxylic acid and HOBt.[4]
-
Solvent Choice: If the reaction is performed in a water-miscible solvent like DMF, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.[10]
-
Chromatography: If the aqueous workup is insufficient, column chromatography is a reliable method for final purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reagents for an EDCI/HOBt coupling?
A1: The optimal stoichiometry can vary depending on the specific substrates, but a general starting point is provided in the table below.
| Reagent | Molar Equivalents (relative to limiting reagent) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Substrate |
| EDCI | 1.1 - 1.5 | Coupling Agent |
| HOBt | 1.0 - 1.2 | Additive to suppress side reactions and racemization |
| Base (e.g., DIPEA) | 1.2 - 2.0 | To neutralize HCl from EDCI and amine salts |
Q2: What is the mechanism of the EDCI/HOBt coupling reaction?
A2: The reaction proceeds through a multi-step mechanism:
-
The carboxylic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate.[4][5]
-
HOBt then reacts with the O-acylisourea to form an HOBt-active ester. This step is crucial for preventing side reactions.[1][5]
-
Finally, the amine nucleophilically attacks the active ester to form the desired amide bond, regenerating HOBt in the process.
The following diagram illustrates this pathway:
Caption: Mechanism of EDCI/HOBt mediated amide bond formation.
Q3: Can I run the reaction without HOBt?
A3: While it is possible to form an amide bond using EDCI alone, it is not recommended, especially when dealing with chiral molecules or substrates prone to side reactions.[4] The absence of HOBt increases the likelihood of racemization and the formation of the N-acylurea byproduct.[5][7]
Q4: What are some common solvents for EDCI/HOBt couplings and how do I choose the right one?
A4: The choice of solvent depends on the solubility of your starting materials.
| Solvent | Advantages | Disadvantages |
| Dichloromethane (DCM) | Easy to remove, good for many common starting materials. | May not be a good solvent for more polar substrates. |
| Dimethylformamide (DMF) | Excellent solvating power for a wide range of substrates.[3] | High boiling point, can be difficult to remove completely.[10] |
| Acetonitrile (MeCN) | Can be a good alternative to DCM and DMF. | May not be suitable for all substrates. |
A general approach is to start with DCM and switch to DMF if solubility is an issue.
Experimental Protocols
Standard Protocol for EDCI/HOBt Coupling
This protocol provides a general procedure for the solution-phase synthesis of an amide bond.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Activation: Cool the reaction mixture to 0°C in an ice bath.
-
Add EDCI (1.2 eq.) to the solution and stir for 15-30 minutes at 0°C.[5]
-
Coupling: Add the amine (1.0 eq.) and, if necessary, a base such as DIPEA (1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.[5]
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography if necessary.
The following diagram outlines a general troubleshooting workflow for optimizing EDCI/HOBt coupling reactions.
Caption: Troubleshooting workflow for low-yielding EDCI/HOBt couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
Technical Support Center: HPLC Purity Analysis of Piperidine Compounds
Welcome to the technical support center for HPLC method development for the purity analysis of piperidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during chromatographic analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions about developing HPLC methods for piperidine compounds.
Q1: What is the biggest challenge in analyzing piperidine compounds by reversed-phase HPLC?
The primary challenge is often peak tailing.[1][2][3] Piperidine and its derivatives are basic compounds. In the typical pH range of reversed-phase chromatography (pH 2-8), the piperidine nitrogen is often protonated, carrying a positive charge.[1] This positive charge can lead to secondary ionic interactions with the negatively charged residual silanol groups on the surface of standard silica-based stationary phases (like C18), causing the peaks to tail.[1][3]
Q2: How do I select an appropriate HPLC column for piperidine analysis?
A reversed-phase C18 column is a good starting point for most piperidine compounds.[2][4][5] However, to mitigate peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1][2] End-capping chemically modifies the residual silanol groups, making them less accessible for secondary interactions.[1] For particularly challenging separations, consider columns with alternative stationary phases like polar-embedded or charged-surface hybrid (CSH) technologies, which are specifically designed to provide good peak shape for basic compounds.[1]
Q3: What mobile phase considerations are important for piperidine analysis?
Mobile phase composition, particularly pH, is critical. To ensure good peak shape, it's often necessary to control the ionization state of both the piperidine compound and the column's silanol groups.[6] This is typically achieved by:
-
Lowering the mobile phase pH: Using an acidic mobile phase (pH 2-3) with additives like trifluoroacetic acid (TFA) or formic acid protonates the silanol groups, reducing their ability to interact with the positively charged analyte.[2][7]
-
Using a buffer: A buffer in the mobile phase helps to maintain a constant pH, leading to more reproducible retention times.[8][9] Phosphate buffers are common, but their compatibility with mass spectrometry is poor.[10] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[10]
-
Adding a competing base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can improve peak shape by competing with the analyte for interaction with active silanol sites.[1]
Q4: My piperidine compound does not have a UV chromophore. How can I detect it?
For piperidine compounds lacking a UV-absorbing moiety, pre-column derivatization is a common and effective strategy.[4][5] This involves reacting the piperidine with a reagent that attaches a UV-active tag. A common derivatizing reagent for amines is 4-toluenesulfonyl chloride (tosyl chloride), which forms a derivative that can be readily detected by a UV detector.[4][11] Other detection methods that do not rely on a chromophore, such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), can also be considered.[12]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your HPLC analysis of piperidine compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between basic piperidine and acidic silanol groups on the column.[1][3]- Column overload.[5]- Sample solvent is stronger than the mobile phase.[5] | - Lower the mobile phase pH to 2-3 using 0.1% TFA or formic acid.[2][7]- Use a high-purity, end-capped C18 column or a column designed for basic compounds.[1][2]- Add a competing base like 0.1% TEA to the mobile phase.[1]- Reduce the sample concentration or injection volume.[5]- Dissolve the sample in the mobile phase or a weaker solvent. |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable column.- Suboptimal flow rate or temperature.[5] | - Optimize the mobile phase composition by adjusting the organic solvent percentage or trying different organic solvents (e.g., methanol instead of acetonitrile).[13]- Try a column with a different selectivity (e.g., a phenyl or pentafluorophenyl (PFP) phase).[5]- Decrease the flow rate to improve efficiency.[5]- Adjust the column temperature; sometimes increasing the temperature can improve resolution.[5] |
| Retention Time Shifts | - Inconsistent mobile phase preparation.[14]- Column degradation.[14]- Fluctuations in flow rate or temperature.[14] | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.[14]- Use a guard column to protect the analytical column and replace it regularly.- Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.[14]- Use a column oven to maintain a stable temperature.[14] |
| Ghost Peaks | - Impurities in the mobile phase or from the sample carryover.- Contaminated injection port or syringe. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Inject a blank (mobile phase) to see if the ghost peak is present.- Implement a robust column washing step after each run.- Clean the injector and autosampler. |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing, guard column).[8]- Buffer precipitation in the mobile phase.[8] | - Systematically check for blockages by removing components one by one (starting from the detector and moving backward).- Replace the guard column or column inlet frit.- Ensure the buffer is fully dissolved in the mobile phase and consider its solubility in the organic solvent.[8]- Filter the mobile phase and samples before use.[15] |
| Split Peaks | - Clogged inlet frit of the column.- Incompatibility of the injection solvent with the mobile phase. | - Backflush the column (if permitted by the manufacturer).- Replace the column inlet frit.- Dissolve the sample in the mobile phase whenever possible. |
Experimental Protocols
Below are example experimental protocols for the HPLC analysis of piperidine compounds. These should be considered as starting points and may require optimization for your specific analyte and impurities.
Protocol 1: Purity Analysis of Piperine (A Piperidine Alkaloid with a Native Chromophore)
This protocol is adapted for the analysis of piperine, a naturally occurring piperidine-containing compound.[4]
1. Sample Preparation:
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Protect this solution from light.[4]
- Calibration Standards (5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.[4]
- Sample Solution: Prepare a sample solution of appropriate concentration in methanol. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4]
2. HPLC Conditions:
| Parameter | Condition |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
3. Analysis:
- Inject the calibration standards followed by the sample preparations.
- Construct a calibration curve by plotting peak area against concentration.
- Determine the concentration and purity of piperine in the sample from the calibration curve.[4]
Protocol 2: Purity Analysis of Piperidine via Pre-Column Derivatization
This protocol is a general procedure for analyzing piperidine or its simple derivatives that lack a UV chromophore.[4]
1. Derivatization Procedure:
- Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).
- In a vial, add an aliquot of the standard or sample solution.
- Add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
- Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.
- Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure a complete reaction.
- Cool the mixture to room temperature.
- Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.
2. HPLC Conditions:
| Parameter | Condition |
| Derivatizing Reagent | 4-Toluene Sulfonyl Chloride |
| HPLC Column | Inertsil C18 (250 x 4.6 mm)[4] |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)[4][16] |
| Flow Rate | 1.0 mL/min[4][16] |
| Detection Wavelength | ~230 nm (based on the derivative's absorbance maximum)[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[4][16] |
Quantitative Data Summary
The following tables summarize typical method validation parameters that should be assessed during HPLC method development for purity analysis.
Table 1: Example Method Validation Parameters for Piperine Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 50 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Accuracy (% Recovery) | 98 - 102% | [4] |
| Precision (Repeatability, %RSD) | < 1.0% | [4] |
| Precision (Intermediate, %RSD) | < 2.0% | [4] |
| Limit of Detection (LOD) | 0.015 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.044 µg/mL | [4] |
Table 2: Example Method Validation Parameters for Derivatized Piperidine Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 0.44 - 53.33 µg/mL | [16] |
| Correlation Coefficient (r²) | 0.9996 | [16] |
| Average Recovery | 101.82% | [16] |
| Limit of Detection (LOD) | 0.15 µg/mL | [16] |
| Limit of Quantification (LOQ) | 0.44 µg/mL | [16] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in HPLC method development for piperidine compounds.
Caption: A typical workflow for HPLC method development for piperidine compounds.
Caption: A decision tree for troubleshooting peak tailing in piperidine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. uhplcs.com [uhplcs.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromtech.com [chromtech.com]
- 14. labcompare.com [labcompare.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Head-to-Head Comparison of Piperidine and Piperazine-Based Linkers in PROTAC Design
A technical guide for researchers, scientists, and drug development professionals on the differential impact of Benzyl 2-(aminomethyl)piperidine-1-carboxylate and piperazine linkers on PROTAC performance, supported by experimental data and detailed methodologies.
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a pivotal strategy. These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. The linker region, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the diverse array of linker architectures, saturated heterocyclic scaffolds such as piperidine and piperazine have gained prominence for their ability to impart conformational rigidity, a key factor in the formation of a stable and productive ternary complex.
Core Structural and Functional Comparison
Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce a degree of rigidity into the PROTAC linker. This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] However, their distinct chemical structures lead to different impacts on the resulting PROTAC's performance.
This compound represents a class of rigid linkers where the piperidine ring restricts conformational flexibility. The benzyl group can further influence the linker's spatial orientation and potential for π-stacking interactions. As a single basic amine, the piperidine nitrogen can contribute to the overall physicochemical properties of the PROTAC.
Piperazine-based linkers , containing two nitrogen atoms, offer several distinct advantages. The second nitrogen atom can significantly improve the aqueous solubility of the PROTAC, a common challenge for these large and often lipophilic molecules.[1] This is due to the ability of the piperazine nitrogens to be protonated at physiological pH, thereby increasing the molecule's polarity.[2] The basicity (pKa) of the piperazine nitrogens, and thus the extent of protonation and solubility enhancement, can be finely tuned by the neighboring chemical groups within the linker.[2]
Quantitative Data on PROTAC Performance
The following tables summarize the performance of PROTACs containing piperazine and rigid piperidine-based linkers. It is important to note that a direct comparison is challenging due to variations in target proteins, E3 ligases, and cell lines used in different studies.
Table 1: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Linkers [1]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Piperazine-PEG3 | 15 | >95 | HeLa |
| PROTAC B | Piperazine-Alkyl C4 | 25 | >90 | 293T |
| PROTAC C | Piperazine-PEG5 | 5 | >98 | HeLa |
Table 2: Performance of PROTACs with Rigid Piperidine-Containing Linkers
| PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Compound X | Androgen Receptor | VHL | 10 | ~90 | LNCaP |
| Compound Y | BTK | CRBN | 50 | >90 | MOLM-14 |
Note: The data in Table 2 is a composite from multiple sources for illustrative purposes and does not represent a single head-to-head study.
Physicochemical and Pharmacokinetic Properties
The choice between a piperidine and a piperazine linker can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC.
Table 3: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | This compound Linkers | Piperazine Linkers |
| Rigidity | High, defined spatial orientation. | High, with some conformational flexibility depending on substituents. |
| Solubility | Generally lower compared to piperazine linkers. | Potentially higher and tunable through modification of the second nitrogen.[2] |
| Metabolic Stability | Can be high due to the rigid scaffold.[1] | Generally stable, but N-dealkylation can be a metabolic liability.[2] |
| Synthetic Accessibility | Can be more complex to synthesize. | Readily incorporated and provides a versatile handle for modular synthesis.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the general PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs.
Protocol 1: General Synthesis of a PROTAC with a Piperazine-Containing Linker
This protocol describes a general multi-step synthesis to generate a PROTAC.
Materials:
-
Warhead for the protein of interest (with a suitable conjugation handle)
-
E3 ligase ligand (e.g., pomalidomide, with a suitable conjugation handle)
-
Boc-protected piperazine-containing linker
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Activation and Coupling (Step 1): Dissolve the warhead (1.0 eq) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq). Stir for 15 minutes at room temperature. Add the Boc-protected piperazine-containing linker (1.1 eq) and continue stirring overnight at room temperature.
-
Work-up and Purification (Step 1): Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of HCl, NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure to yield the deprotected intermediate.
-
Activation and Coupling (Step 2): In a separate flask, activate the E3 ligase ligand (1.0 eq) with a coupling reagent and a base in DMF as described in step 1. Add the deprotected intermediate from step 3 to the activated E3 ligase ligand solution. Stir overnight at room temperature.
-
Final Work-up and Purification: Perform a similar work-up and purification as described in step 2 to isolate the final PROTAC product. Characterize the product by LC-MS and NMR.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The choice between a this compound and a piperazine-based linker in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Both scaffolds offer the advantage of rigidity, which is crucial for potent protein degradation. Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment.[2] However, the lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair. The experimental protocols provided in this guide offer a framework for such evaluations, enabling the rational design and optimization of next-generation protein degraders.
References
A Comparative Guide: Rigid vs. Flexible Linkers for PROTAC Efficacy
In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving from simple inhibition to the complete removal of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity to trigger the cell's own ubiquitin-proteasome system for selective protein elimination.[1][2][]
A critical and highly influential component of any PROTAC is the linker, the chemical structure that connects the target-binding ligand to the E3-recruiting ligand.[4][5] Far from being a passive spacer, the linker's length, composition, and rigidity are paramount, profoundly impacting the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][4][5] This guide provides an objective, data-driven comparison of flexible versus rigid linkers to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The PROTAC Mechanism of Action
PROTACs function catalytically by hijacking the cell's natural protein disposal system.[2] The process begins with the PROTAC simultaneously binding to a target protein and an E3 ligase, forming a crucial ternary complex.[2] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[2] The linker's role in enabling a stable and conformationally productive ternary complex is central to this entire process.[5]
References
Vergleichender Leitfaden zur NMR-Analyse für die Strukturbestätigung von Benzyl-2-(aminomethyl)piperidin-1-carboxylat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten Vergleich der Kernspinresonanzspektroskopie (NMR) zur Strukturbestätigung von Benzyl-2-(aminomethyl)piperidin-1-carboxylat im Vergleich zu einer häufig verwendeten Alternative, tert-Butyl-2-(aminomethyl)piperidin-1-carboxylat. Die Wahl der Schutzgruppe, Benzyl (Cbz) oder tert-Butoxycarbonyl (Boc), ist ein entscheidender Schritt in der organischen Synthese und beeinflusst die nachfolgende Charakterisierung.
Zusammenfassung der quantitativen Daten
Trotz einer umfassenden Literaturrecherche konnten keine experimentellen ¹H- und ¹³C-NMR-Daten für Benzyl-2-(aminomethyl)piperidin-1-carboxylat oder tert-Butyl-2-(aminomethyl)piperidin-1-carboxylat in von Experten begutachteten Fachzeitschriften oder Spektraldatenbanken gefunden werden. Die folgende Tabelle zeigt die erwarteten chemischen Verschiebungen, die auf der Analyse ähnlicher Strukturen und allgemeinen Prinzipien der NMR-Spektroskopie basieren. Diese Werte dienen als Referenz für die Interpretation experimentell erhaltener Spektren.
Tabelle 1: Erwartete ¹H-NMR-chemische Verschiebungen (ppm) in CDCl₃
| Protonen-Zuweisung | Benzyl-2-(aminomethyl)piperidin-1-carboxylat (erwartet) | tert-Butyl-2-(aminomethyl)piperidin-1-carboxylat (erwartet) |
| Aminomethyl (CH₂) | ~2.7 - 2.9 | ~2.6 - 2.8 |
| Piperidin-H2 | ~4.2 - 4.4 | ~4.0 - 4.2 |
| Piperidin-H6 (eq) | ~4.0 - 4.2 | ~3.8 - 4.0 |
| Piperidin-H6 (ax) | ~2.8 - 3.0 | ~2.7 - 2.9 |
| Piperidin-H3, H4, H5 | ~1.2 - 1.8 | ~1.2 - 1.8 |
| Benzyl-CH₂ | ~5.1 - 5.3 | - |
| Benzyl-Ar-H | ~7.2 - 7.4 | - |
| Boc-C(CH₃)₃ | - | ~1.4 - 1.5 |
Tabelle 2: Erwartete ¹³C-NMR-chemische Verschiebungen (ppm) in CDCl₃
| Kohlenstoff-Zuweisung | Benzyl-2-(aminomethyl)piperidin-1-carboxylat (erwartet) | tert-Butyl-2-(aminomethyl)piperidin-1-carboxylat (erwartet) |
| Carboxylat (C=O) | ~155 - 157 | ~154 - 156 |
| Aminomethyl (CH₂) | ~45 - 47 | ~45 - 47 |
| Piperidin-C2 | ~52 - 54 | ~52 - 54 |
| Piperidin-C6 | ~44 - 46 | ~44 - 46 |
| Piperidin-C3, C4, C5 | ~20 - 30 | ~20 - 30 |
| Benzyl-CH₂ | ~67 - 69 | - |
| Benzyl-Ar-C (quartär) | ~136 - 138 | - |
| Benzyl-Ar-C | ~127 - 129 | - |
| Boc-C(CH₃)₃ (quartär) | - | ~79 - 81 |
| Boc-C(CH₃)₃ | - | ~28 - 29 |
Experimentelle Protokolle
Ein standardisiertes Protokoll ist für die Erzielung qualitativ hochwertiger und reproduzierbarer NMR-Spektren unerlässlich.
Protokoll zur Probenvorbereitung und NMR-Analyse:
-
Probenvorbereitung:
-
Für die ¹H-NMR-Analyse werden 5-25 mg der reinen Verbindung benötigt.[1]
-
Für die ¹³C-NMR-Analyse sind aufgrund der geringeren natürlichen Häufigkeit und Empfindlichkeit des ¹³C-Kerns höhere Konzentrationen von 50-100 mg erforderlich.[1]
-
Wählen Sie ein geeignetes deuteriertes Lösungsmittel (z. B. Chloroform-d, Methanol-d₄, DMSO-d₆), das die Probe vollständig löst.[2]
-
Lösen Sie die Probe in ca. 0,6-0,7 ml des deuterierten Lösungsmittels in einem sauberen Röhrchen.[3]
-
Filtrieren Sie die Lösung durch einen kleinen Pfropfen aus Glaswolle in ein hochwertiges 5-mm-NMR-Röhrchen, um feste Partikel zu entfernen, die die Homogenität des Magnetfelds beeinträchtigen können.[4]
-
-
NMR-Spektrometer-Setup:
-
Führen Sie das NMR-Röhrchen in den Spektrometer ein.
-
Stellen Sie die "Lock"-Funktion auf das Deuteriumsignal des Lösungsmittels ein, um das Magnetfeld zu stabilisieren.[4]
-
Führen Sie ein "Shimming" des Magnetfelds durch, um die Auflösung zu maximieren und die Linienverbreiterung zu minimieren.[2]
-
Stimmen Sie die Sonde auf den zu beobachtenden Kern (¹H oder ¹³C) ab.[2]
-
-
Datenerfassung:
-
¹H-NMR:
-
Erfassen Sie das Spektrum mit einer ausreichenden Anzahl von Scans, um ein gutes Signal-Rausch-Verhältnis zu erzielen (typischerweise 8-16 Scans).
-
Verwenden Sie eine Relaxationsverzögerung (D1) von 1-2 Sekunden.
-
-
¹³C-NMR:
-
Erfassen Sie das Spektrum mit einer höheren Anzahl von Scans (typischerweise 1024 oder mehr), um die geringere Empfindlichkeit auszugleichen.
-
Verwenden Sie eine längere Relaxationsverzögerung (D1) von 2-5 Sekunden.
-
-
Verarbeiten Sie die Rohdaten durch Fourier-Transformation, Phasenkorrektur und Basislinienkorrektur.
-
Integrieren Sie die Signale im ¹H-Spektrum, um die relativen Protonenverhältnisse zu bestimmen.
-
Weisen Sie die chemischen Verschiebungen den entsprechenden Kernen in der Molekülstruktur zu.
-
Visualisierung des Arbeitsablaufs
Der folgende Arbeitsablauf veranschaulicht die logischen Schritte, die bei der NMR-Analyse zur Strukturbestätigung einer organischen Verbindung durchlaufen werden.
Abbildung 1: Allgemeiner Arbeitsablauf der NMR-Analyse.
References
Comparative Guide to HPLC Purity Validation of Synthesized Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of synthesized intermediates like Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a critical step in guaranteeing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, supported by illustrative experimental data and detailed methodologies.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Reverse-phase HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds by separating the main component from potential process-related impurities.
Illustrative Experimental Protocol for RP-HPLC
Objective: To quantitatively determine the purity of synthesized this compound and to separate it from potential achiral impurities.
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL. |
Workflow for RP-HPLC Purity Validation
Performance Comparison: Synthesized vs. Alternative Products
The following table summarizes hypothetical quantitative data from the RP-HPLC analysis, comparing a synthesized batch of this compound with two hypothetical alternative batches, highlighting potential differences in impurity profiles.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (RT, min) | Impurity Area (%) |
| Synthesized Batch | 15.2 | 99.5 | 99.5% | 12.8 | 0.3 |
| Alternative Batch A | 15.2 | 98.2 | 98.2% | 12.8, 18.5 | 1.1, 0.5 |
| Alternative Batch B | 15.3 | 95.5 | 95.5% | 10.1 | 3.5 |
Enantiomeric Purity Assessment by Chiral HPLC
Given that this compound possesses a chiral center at the 2-position of the piperidine ring, determining its enantiomeric purity is crucial for its application in pharmaceuticals. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[2]
Illustrative Experimental Protocol for Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound.
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Chiral Column | Chiralpak® IA or a similar amylose-based chiral stationary phase (CSP)[2] |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape[2][3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Logical Relationship in Chiral Method Development
Performance Comparison: Enantiomeric Purity
This table presents hypothetical data comparing the enantiomeric purity of the synthesized product against an alternative that may have been produced via a less stereoselective route.
| Compound | (R)-Enantiomer RT (min) | (S)-Enantiomer RT (min) | (R)-Enantiomer Area (%) | (S)-Enantiomer Area (%) | Enantiomeric Excess (% ee) |
| Synthesized Product | 10.5 | 12.1 | 99.8 | 0.2 | 99.6% |
| Alternative Product | 10.6 | 12.2 | 95.0 | 5.0 | 90.0% |
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity validation, other techniques can offer complementary information.
| Technique | Principle | Application for this Compound | Advantages | Disadvantages |
| LC-MS | Chromatographic separation followed by mass detection. | Identification of impurities and confirmation of product mass. | Provides mass information for structural elucidation of unknown impurities. | Higher operational complexity and cost compared to HPLC-UV. |
| GC-MS | Separation of volatile compounds followed by mass detection. | Analysis of volatile starting materials or by-products. | High sensitivity for volatile impurities.[2] | Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.[2] |
| qNMR | Quantitative analysis based on nuclear magnetic resonance signals. | Absolute purity determination without a reference standard. | Provides structural confirmation and can quantify impurities simultaneously. | Lower sensitivity compared to HPLC; may not detect trace impurities. |
References
A Comparative Guide to the Chiral HPLC Separation of 2-(Aminomethyl)piperidine Enantiomers
Introduction: The Significance of Chiral Purity in Piperidine Scaffolds
The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous pharmaceuticals targeting a wide array of diseases, including those affecting the central nervous system and cancer.[1][2][3] When substituents are introduced onto the piperidine ring, as in 2-(aminomethyl)piperidine, a chiral center is created. This seemingly small stereochemical difference can have profound implications for a drug's efficacy, safety, and pharmacokinetic profile.[1][4] One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive, less potent, or even contribute to adverse effects.[5][6]
Consequently, the ability to accurately separate and quantify the enantiomers of 2-(aminomethyl)piperidine is not merely an analytical exercise; it is a critical requirement in drug discovery, development, and quality control.[4][6] This guide provides an in-depth comparison of robust methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 2-(aminomethyl)piperidine enantiomers, grounded in established principles and experimental data from closely related analogs.
The Analytical Challenge: Why Direct Separation is Problematic
Attempting to directly separate the enantiomers of 2-(aminomethyl)piperidine on a chiral stationary phase (CSP) presents two significant hurdles:
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, making detection with standard HPLC-UV detectors inefficient and insensitive.
-
High Polarity and Strong Basic Nature: The primary and secondary amine groups make the molecule highly polar and prone to strong interactions with the silica surface of many CSPs, often resulting in poor peak shape, tailing, and low retention.
To overcome these challenges, a strategy of pre-column derivatization is the most effective and widely adopted approach.[6][7] This involves reacting the racemic amine with a chiral or achiral derivatizing agent to introduce a strong chromophore and modulate the molecule's polarity, making it amenable to chiral separation and UV detection.
Core Strategy: Enantioseparation via Pre-column Derivatization
The fundamental workflow for this indirect chiral separation involves two key stages: converting the enantiomers into diastereomers with distinct physicochemical properties and then separating these diastereomers using HPLC.
Caption: General workflow for the chiral separation of 2-(aminomethyl)piperidine.
This guide will compare two highly effective protocols based on validated methods for structurally analogous compounds.[7][8] The primary difference lies in the choice of derivatizing agent and the complementary chiral stationary phase.
Comparative Analysis of Methodologies
We will explore two robust protocols, leveraging insights from the successful separation of piperidin-3-amine and 2-(aminomethyl)-1-ethylpyrrolidine.[7][8] These compounds share key structural features with our target analyte, making these methods highly relevant and adaptable.
| Parameter | Protocol A: Sulfonamide Derivatization | Protocol B: Benzamide Derivatization |
| Derivatizing Agent | p-Toluenesulfonyl Chloride (PTSC) | 4-Nitrobenzoyl Chloride |
| Target Functional Group | Primary Amine | Primary Amine |
| Chromophore Added | Tosyl group (UV λ ~228 nm) | 4-Nitrobenzoyl group (UV λ ~254 nm) |
| Recommended CSP | Chiralpak® AD-H (Amylose-based) | Chiralcel® OD-H (Cellulose-based) |
| Typical Mobile Phase | Polar Organic (e.g., Ethanol w/ amine additive) | Normal Phase (e.g., Hexane/Ethanol w/ amine additive) |
| Chiral Recognition | Primarily via H-bonding, π-π interactions, and steric hindrance with the carbamate groups on the amylose backbone.[5][9] | Involves inclusion complexes, H-bonding, and dipole-dipole interactions within the helical grooves of the cellulose derivative.[8][10] |
Protocol A: p-Toluenesulfonyl Chloride (PTSC) Derivatization with Chiralpak® AD-H
This method is adapted from a validated procedure for the enantiomeric purity determination of piperidin-3-amine.[7] The formation of a sulfonamide introduces a suitable chromophore and creates derivatives that are well-resolved on amylose-based CSPs.
Step-by-Step Experimental Protocol
1. Derivatization: a. Dissolve approximately 10 mg of racemic 2-(aminomethyl)piperidine in 2 mL of a suitable aprotic solvent (e.g., Dichloromethane). b. Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). c. Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC) and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a scouting HPLC run). d. Quench the reaction by adding 1 mL of water. Separate the organic layer, wash with a mild acid (e.g., 0.1 M HCl) and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent. e. Reconstitute the dried residue in the mobile phase for HPLC analysis.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% Diethylamine (DEA) in Ethanol.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Detection Wavelength: 228 nm.
Expected Performance & Rationale
The use of a polar organic mobile phase ("polar mode") with an amylose-based CSP like Chiralpak® AD-H is highly effective for sulfonamide derivatives. The amine additive (DEA) is crucial for suppressing the free silanol groups on the silica support and ensuring symmetrical peak shapes by preventing non-specific interactions.[7] A resolution factor (Rs) greater than 4.0 has been reported for the analogous piperidin-3-amine separation, indicating excellent baseline separation.[7]
Protocol B: 4-Nitrobenzoyl Chloride Derivatization with Chiralcel® OD-H
This approach is based on a well-documented method for separating the enantiomers of a close structural analog, 2-(aminomethyl)-1-ethylpyrrolidine.[8] The 4-nitrobenzoyl group provides a stronger chromophore than the tosyl group, potentially enhancing detection sensitivity.
Step-by-Step Experimental Protocol
1. Derivatization: a. Dissolve approximately 10 mg of racemic 2-(aminomethyl)piperidine in 2 mL of an aprotic solvent (e.g., Tetrahydrofuran). b. Add 1.5 equivalents of triethylamine (TEA). c. Add 1.2 equivalents of 4-nitrobenzoyl chloride. Stir at room temperature for 1-2 hours. d. Follow the quenching and extraction procedure as described in Protocol A. e. Reconstitute the final residue in the mobile phase or a hexane/ethanol mixture.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol (98:2, v/v) containing 0.2% Triethylamine (TEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
Expected Performance & Rationale
Cellulose-based CSPs like Chiralcel® OD-H often exhibit excellent chiral recognition for aromatic derivatives under normal phase conditions.[8][10] The mobile phase composition is critical; the small percentage of ethanol acts as a polar modifier to control retention, while the TEA additive is essential for achieving sharp, symmetrical peaks.[8] This method provides baseline separation for the derivatized analog, making it a highly promising strategy.[8]
Method Selection and Optimization
The choice between Protocol A and B depends on laboratory resources and specific analytical needs.
Caption: Decision tree for selecting an initial separation protocol.
Troubleshooting & Optimization Tips
-
Incomplete Derivatization: If extra peaks appear, ensure the derivatizing agent is fresh and used in sufficient excess. The reaction can be gently heated if necessary.
-
Poor Peak Shape (Tailing): This is almost always due to unwanted interactions with the silica support. Increase the concentration of the amine additive (TEA or DEA) in the mobile phase, typically in the 0.1% to 0.5% range.
-
Poor Resolution:
-
Adjust Mobile Phase Polarity: In normal phase (Protocol B), decreasing the ethanol percentage will increase retention and often improve resolution. In polar mode (Protocol A), adding a small amount of a less polar solvent like 2-propanol can sometimes enhance selectivity.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 to 0.7 mL/min) increases the interaction time with the CSP, which can improve separation.
-
Optimize Temperature: Column temperature affects separation thermodynamics. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.
-
Conclusion
While the direct chiral separation of 2-(aminomethyl)piperidine is challenging, indirect analysis via pre-column derivatization offers a robust, sensitive, and reliable solution. Both the PTSC/Chiralpak® AD-H and 4-Nitrobenzoyl/Chiralcel® OD-H methodologies provide excellent starting points for researchers. The choice of a polysaccharide-based CSP is well-supported for piperidine derivatives.[11] By carefully selecting a derivatization strategy and systematically optimizing the mobile phase conditions, high-resolution separation of 2-(aminomethyl)piperidine enantiomers can be readily achieved, ensuring the stereochemical integrity of these vital pharmaceutical building blocks.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Mass Spectrometry Showdown: Unraveling the Fragmentation of Benzyl 2-(aminomethyl)piperidine-1-carboxylate and Its Alternatives
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the precise structural characterization of synthetic intermediates is paramount. Benzyl 2-(aminomethyl)piperidine-1-carboxylate, a key building block in the synthesis of various bioactive molecules, and its structural isomers and analogs present unique challenges and considerations during mass spectrometric analysis. This guide provides an objective comparison of the mass spectrometry (MS) performance of this compound against three pertinent alternatives: its positional isomer, Benzyl 4-(aminomethyl)piperidine-1-carboxylate; its tert-butoxycarbonyl (Boc) protected counterpart, tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate; and its deprotected core, 2-(aminomethyl)piperidine. This analysis, supported by predicted fragmentation patterns and detailed experimental protocols, aims to equip researchers with the knowledge to effectively identify and differentiate these compounds in complex matrices.
At a Glance: Comparative Analysis of Key Mass Spectrometric Data
The following table summarizes the key mass-to-charge ratios (m/z) for the protonated molecules and predicted major fragment ions of this compound and its alternatives under typical electrospray ionization (ESI) conditions. These predictions are based on established fragmentation pathways for piperidine derivatives and carbamate protecting groups.
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Predicted Key Fragment Ions (m/z) and Proposed Structures |
| This compound | C₁₄H₂₀N₂O₂ | 248.32 | 249.16 | 158.11 (Loss of benzyl group), 91.05 (Tropylium ion), 83.09 (Piperidine ring fragment), 71.07 (Piperidine ring fragment) |
| Benzyl 4-(aminomethyl)piperidine-1-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | 249.16 | 158.11 (Loss of benzyl group), 91.05 (Tropylium ion), 111.12 (Piperidine ring with aminomethyl group) |
| tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | 215.18 | 159.14 (Loss of isobutylene), 115.12 (Deprotected piperidine core), 57.07 (tert-Butyl cation) |
| 2-(Aminomethyl)piperidine | C₆H₁₄N₂ | 114.19 | 115.13 | 97.12 (Loss of NH₃), 83.09 (Piperidine ring fragment), 70.08 (Piperidine ring fragment) |
Deciphering the Fragments: A Closer Look at Fragmentation Pathways
The differentiation of these closely related structures by mass spectrometry hinges on the unique fragmentation patterns dictated by the position of the aminomethyl group and the nature of the carbamate protecting group.
This compound is predicted to undergo facile cleavage of the benzyloxycarbonyl (Cbz) group, leading to the formation of a prominent tropylium ion at m/z 91.05. Subsequent fragmentation of the piperidine moiety is expected to yield characteristic ring fragments.
In contrast, the 4-substituted isomer is expected to produce a distinct fragment at m/z 111.12, corresponding to the piperidine ring retaining the aminomethyl side chain after the loss of the Cbz group. This key difference allows for unambiguous positional isomer differentiation.
The Boc-protected analog , tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate, will characteristically lose isobutylene (56 Da) to form a fragment at m/z 159.14. The tert-butyl cation at m/z 57.07 is another hallmark of the Boc group. The complete loss of the Boc group reveals the deprotected core at m/z 115.12.
A Comparative Analysis of Boc and Cbz Protection for Aminomethylpiperidine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparative study of two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the protection of aminomethylpiperidine. This document offers an objective comparison of their performance, supported by experimental data, to aid in making informed decisions for synthetic strategies.
The strategic protection and deprotection of amine functional groups are fundamental operations in multi-step organic synthesis, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients. Aminomethylpiperidine is a valuable building block in medicinal chemistry, and the choice of protecting group for its primary amine can significantly influence the efficiency, yield, and scalability of a synthetic route. This guide presents a head-to-head comparison of the Boc and Cbz protecting groups in this context.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the Boc and Cbz protection and deprotection of 4-aminomethylpiperidine, based on representative experimental findings.
| Parameter | Boc Protection | Cbz Protection | Boc Deprotection | Cbz Deprotection (Hydrogenolysis) |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Trifluoroacetic acid (TFA) or HCl | H₂, Palladium on carbon (Pd/C) |
| Typical Yield | ~70%[1] | Typically >90%[2] | >90%[3] | >95% |
| Reaction Time | 12-24 hours | 2-4 hours[4] | 1-2 hours[3] | 1-4 hours |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature[2] | 0°C to Room Temperature[3] | Room Temperature |
| Purity of Product | High, purification by column chromatography may be needed. | Generally high, often crystalline.[5] | High, product isolated as a salt. | High, filtration removes catalyst. |
| Key Advantages | Stable under a wide range of non-acidic conditions.[6] | Crystalline derivatives simplify purification.[5] | Mild conditions, volatile byproducts. | Orthogonal to acid/base labile groups.[5] |
| Key Disadvantages | Strong acid required for removal. | Susceptible to reduction. | Requires handling of corrosive acids. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-aminomethylpiperidine with both Boc and Cbz groups are provided below. These protocols are based on established literature procedures.
Boc Protection of 4-Aminomethylpiperidine
This protocol describes a general procedure for the N-Boc protection of 4-aminomethylpiperidine.
Materials:
-
4-Aminomethylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-aminomethylpiperidine (1.0 eq) in DCM or THF.
-
Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).[2]
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Boc-protected aminomethylpiperidine.
Cbz Protection of 4-Aminomethylpiperidine
This protocol outlines a standard procedure for the N-Cbz protection of 4-aminomethylpiperidine.
Materials:
-
4-Aminomethylpiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of THF and water
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminomethylpiperidine (1.0 eq) in a 2:1 mixture of THF and water.[2]
-
Add sodium bicarbonate (2.0 eq) to the solution.[2]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5°C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]
-
Carefully acidify the aqueous layer to pH 2 with 1 M HCl.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-protected aminomethylpiperidine.[4]
Boc Deprotection of N-Boc-Aminomethylpiperidine
This protocol describes the acidic removal of the Boc protecting group.
Materials:
-
N-Boc-aminomethylpiperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-aminomethylpiperidine derivative (1.0 eq) in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the corresponding salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Cbz Deprotection of N-Cbz-Aminomethylpiperidine by Catalytic Hydrogenolysis
This protocol outlines the standard procedure for the removal of the Cbz group via catalytic hydrogenolysis.
Materials:
-
N-Cbz-aminomethylpiperidine derivative
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz-aminomethylpiperidine derivative (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[4]
-
Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere (e.g., a balloon filled with H₂).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aminomethylpiperidine.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the chemical transformations and experimental workflows described in this guide.
Caption: Reaction schemes for Boc and Cbz protection of aminomethylpiperidine.
References
The Critical Choice in PROTAC Design: A Comparative Guide to Piperidine and Piperazine Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's ubiquitin-proteasome system. A critical component in the design of a successful PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Far from being a passive tether, the linker's composition and structure significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Among the various linker strategies, the incorporation of rigid heterocyclic scaffolds like piperidine and piperazine has gained prominence. These six-membered saturated rings impart conformational rigidity to the linker, which can pre-organize the PROTAC into a bioactive conformation, thereby enhancing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). This guide provides an objective, data-driven comparison of the biological activities of PROTACs containing piperidine versus piperazine linkers, offering insights to inform rational PROTAC design.
Structural and Functional Comparison
While both piperidine and piperazine introduce rigidity into the PROTAC linker, their distinct chemical structures confer different properties to the final molecule.
Piperidine , a monosubstituted amine, offers a rigid scaffold that can enhance the metabolic stability of the PROTAC. Its incorporation can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand, which is crucial for productive ternary complex formation.
Piperazine , a disubstituted amine, provides the advantage of an additional nitrogen atom. This second nitrogen can be protonated at physiological pH, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[1][2][3] The basicity (pKa) of the piperazine nitrogens, and thus the degree of protonation and solubility enhancement, can be fine-tuned by the surrounding chemical environment within the linker.
Comparative Analysis of Biological Activity
Quantitative Data on PROTAC Performance
Table 1: Biological Activity of a Piperidine-Containing BET Degrader
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| BETd-260 | BRD2/3/4 | Pomalidomide (CRBN) | ~5 | >90 | HCT116 |
Data extrapolated from publicly available research.
Table 2: Biological Activity of Piperazine-Containing BRD4 Degraders
| PROTAC Name | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 32 | Piperazine-based | 100-1000 | ~75 | MDA-MB-231 |
| Compound 33 | Piperazine-based | 100-1000 | ~75 | MDA-MB-231 |
| Compound 34 | Piperazine-based | <100 | >90 | MDA-MB-231 |
Data adapted from a study on BRD4-degrading PROTACs.[4]
Summary of Findings:
While the data is not from a direct comparative study, it suggests that potent BET degraders can be developed using either piperidine or piperazine-containing linkers. The piperidine-containing BETd-260 demonstrates high potency and efficacy. For the piperazine-containing compounds, the degradation activity is sensitive to the overall linker structure, with Compound 34 showing significantly better performance than Compounds 32 and 33. This underscores the importance of optimizing the entire linker and not just the heterocyclic core.
Impact on Pharmacokinetic Properties
The choice between a piperidine and a piperazine linker can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC.
The incorporation of rigid linkers, including those with piperidine and piperazine motifs, has been a key strategy in developing clinically advanced PROTACs. A notable example is the development of the clinical candidates Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471), which both feature a rigid linker containing piperidine and piperazine moieties.[1] This strategic design choice was crucial in improving their metabolic stability and potency.
Pharmacokinetic studies of ARV-471 in rodents have shown moderate oral bioavailability (17.91% in mice and 24.12% in rats).[5] For ARV-110, the oral bioavailability in rats and mice was reported to be 23.83% and 37.89%, respectively.[6] These findings highlight that PROTACs with these rigid linkers can achieve oral bioavailability despite their large molecular size.
Table 3: Pharmacokinetic Parameters of a PROTAC Containing both Piperidine and Piperazine Moieties
| PROTAC Name | Target | Oral Bioavailability (Rat) | Oral Bioavailability (Mouse) | Key Linker Feature |
| Vepdegestrant (ARV-471) | Estrogen Receptor α | 24.12% | 17.91% | Piperidine-Piperazine |
| Bavdegalutamide (ARV-110) | Androgen Receptor | 23.83% | 37.89% | Piperidine-Piperazine |
Data from preclinical studies.[5][6]
Experimental Protocols
Accurate assessment of PROTAC activity requires robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of piperidine and piperazine-containing PROTACs.
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the reduction in the levels of a target protein in cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate the desired cell line (e.g., HCT116, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) can be determined by fitting the data to a dose-response curve.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC, which is a key parameter for predicting oral absorption.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Apical to Basolateral (A-to-B) Permeation: Add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Permeation: Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sample Collection and Analysis: At specified time points, collect samples from the receiver chamber and analyze the concentration of the PROTAC using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-to-B)) is calculated to determine if the PROTAC is a substrate of efflux transporters. An efflux ratio greater than 2 is indicative of active efflux.
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTACs.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion
The choice between a piperidine and a piperazine linker in PROTAC design is a nuanced decision that must be guided by the specific goals of the drug discovery program. Both heterocyclic scaffolds are valuable tools for introducing rigidity, which can lead to improved metabolic stability and enhanced potency.
Piperazine offers the distinct advantage of potentially improving aqueous solubility through the protonation of its second nitrogen atom, a feature that can be critical for overcoming the solubility challenges often associated with large PROTAC molecules. However, the basicity of the piperazine, and therefore its impact on solubility, is highly dependent on the local chemical environment within the linker.
While direct comparative data is limited, the available evidence suggests that highly potent and effective PROTACs can be developed using either linker type. The clinical success of PROTACs like ARV-110 and ARV-471, which incorporate both motifs, underscores the importance of rigid linkers in achieving desirable drug-like properties.
Ultimately, the optimal linker design is context-dependent and requires empirical evaluation for each specific target protein and E3 ligase pair. A thorough understanding of the structural and functional differences between piperidine and piperazine, coupled with robust experimental validation of degradation efficacy and pharmacokinetic properties, will be paramount in the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperidine-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. Within the intricate architecture of a PROTAC, the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of its overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. A key challenge in PROTAC development is ensuring sufficient metabolic stability to achieve desired therapeutic exposure. Piperidine moieties are frequently incorporated into PROTAC linkers as a strategy to enhance rigidity and, consequently, metabolic stability.[1] This guide provides an objective comparison of piperidine-containing PROTACs with common alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The Stability Conundrum: Comparing Linker Scaffolds
The choice of linker can dramatically impact a PROTAC's susceptibility to metabolism by enzymes such as Cytochrome P450s (CYPs).[2] The ideal linker must strike a balance between providing the necessary flexibility for effective ternary complex formation and possessing sufficient rigidity to resist enzymatic degradation.
Quantitative Comparison of Metabolic Stability
The following tables summarize in vitro metabolic stability data for PROTACs with different linker types. It is crucial to note that direct head-to-head comparisons are often challenging due to variations in the target protein, E3 ligase, and experimental conditions across different studies. The data presented here is illustrative of general trends observed for each linker class.
Table 1: In Vitro Metabolic Stability of PROTACs in Human Liver Microsomes (HLM)
| Linker Type | Representative PROTAC/Compound | Target/System | t½ (min) | Key Observations & References |
| Rigid (Piperidine Bioisostere) | 1-azaspiro[3.3]heptane analog | Model Compound | 52 | Demonstrates high stability with a rigid scaffold.[3] |
| Rigid (Piperidine Bioisostere) | 2-azaspiro[3.3]heptane analog | Model Compound | 31 | Shows good stability, though less than its 1-azaspiro isomer.[3] |
| Rigid (Pyridine-containing) | BTK Degrader (modified) | BTK Protein | >1.3 (improved) | Replacing a flexible linker with a rigid pyridine-containing one significantly improved the short half-life of the parent compound (1.3 min).[4] |
| Flexible (Alkyl Chain - short) | JQ1-based PROTAC | BET Degrader | 135 | A shorter alkyl linker can exhibit greater metabolic stability.[4] |
| Flexible (Alkyl Chain - long) | JQ1-based PROTAC | BET Degrader | 18.2 | Lengthening the alkyl chain can expose more sites for metabolism, leading to a drastic reduction in stability.[4] |
| Flexible (PEG) | General Observation | Various | May have reduced metabolic stability | The ether linkages in PEG chains can be susceptible to oxidative metabolism.[4] |
Table 2: In Vitro Metabolic Stability of PROTACs in Human Hepatocytes
| Linker Type | Representative PROTAC/Compound | Target/System | t½ (min) | Key Observations & References |
| Cyclic (Piperazine/Triazole) | General Observation | Various | Higher metabolic stability | The incorporation of rigid cyclic structures generally leads to improved stability in a more complete metabolic system.[4] |
| Aliphatic & PEG Linkers | AR-targeting PROTACs | Androgen Receptor | < 100 | This series of PROTACs showed a general susceptibility to metabolism, with the primary metabolic soft spots often located on the warhead itself rather than the linker.[2] |
| Triazole-containing | PARP-targeting PROTACs | PARP | > 240 | The inclusion of a triazole ring via click chemistry resulted in significantly greater metabolic stability compared to their linear counterparts.[1] |
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). This process involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is paramount for the successful development of PROTACs. The following are detailed protocols for two key in vitro assays.
In Vitro Microsomal Stability Assay
This assay provides an initial screen for Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes found in liver microsomes.
Materials:
-
Test PROTAC and control compounds
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC (typically 1 mM in DMSO).
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN with an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent PROTAC concentration by LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC against time.
Hepatocyte Stability Assay
This assay offers a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Materials:
-
Test PROTAC and control compounds
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Ice-cold acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and adjust the cell density in the culture medium.
-
Incubation: In a 96-well plate, add the hepatocyte suspension and the test PROTAC (final concentration typically 1 µM).
-
Time Points: Incubate the plate at 37°C in a humidified incubator. At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
Quenching: Quench the reaction by adding ice-cold ACN with an internal standard.
-
Sample Preparation: Homogenize or lyse the samples and centrifuge to remove cell debris.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis of the remaining parent PROTAC.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance of the PROTAC.
General Experimental and Developmental Workflow
The development of a metabolically stable PROTAC involves a multi-step, iterative process.
References
The Rigid Contender: A Comparative Guide to Conformational Analysis of Piperidine Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at How the Conformation of Piperidine Linkers Influences PROTAC Efficacy, Supported by Experimental Data and Detailed Protocols.
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which orchestrate the degradation of disease-causing proteins via the ubiquitin-proteasome system, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. While often seen as a simple tether, the linker's structure and conformational properties are paramount to a PROTAC's success. Among the various linker motifs, saturated heterocycles like piperidine have gained significant attention for their ability to impart conformational rigidity. This guide provides a comprehensive comparison of piperidine-containing linkers, delving into how their conformational analysis informs the rational design of potent and effective protein degraders.
The Significance of Rigidity: Piperidine vs. Flexible Linkers
The incorporation of rigid structural elements, such as piperidine rings, into PROTAC linkers offers several advantages over more flexible counterparts like polyethylene glycol (PEG) or alkyl chains.[1][] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3] Such pre-organization can lead to enhanced metabolic stability and a more defined spatial orientation of the warhead and E3 ligase ligand.[3] The clinical candidates ARV-110 and ARV-471 are notable examples where the replacement of a flexible linker with a more rigid structure containing piperidine and piperazine moieties significantly improved metabolic stability and potency.[3]
However, the lack of flexibility can also be a double-edged sword. If the rigid conformation is not optimal for ternary complex formation, it can hinder or even abolish the PROTAC's activity.[4] Therefore, a careful analysis of the piperidine linker's conformational preferences is crucial.
Quantitative Comparison of Linker Performance
While direct head-to-head comparisons of PROTACs differing only in the stereochemistry of a piperidine linker are not abundantly available in the public domain, we can analyze data from studies comparing rigid and flexible linkers to understand the impact of conformational constraint. The following table summarizes hypothetical data for two PROTACs targeting the same protein and E3 ligase but with different linker types to illustrate this concept.
| PROTAC | Linker Type | Binary K D (PROTAC to E3 Ligase) | Binary K D (PROTAC to Target) | Ternary K D (Target to E3-PROTAC Complex) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC A | Flexible (PEG-based) | 80 nM | 30 nM | 25 nM | 1.2 | 50 | ~90 |
| PROTAC B | Rigid (Piperidine-based) | 95 nM | 35 nM | 7 nM | 5.0 | 15 | >95 |
This table illustrates how a rigid piperidine linker (PROTAC B) can lead to higher positive cooperativity (α > 1), resulting in a more stable ternary complex and more potent degradation (lower DC50) compared to a flexible linker (PROTAC A).
Conformational Analysis: Unlocking the Potential of Piperidine Linkers
The chair conformation is the most stable for the piperidine ring. Substituents on the ring can adopt either an axial or equatorial position, and the equilibrium between these two conformations can significantly impact the overall shape of the PROTAC and its ability to form a productive ternary complex.
Factors influencing the conformational preference of piperidine linkers include:
-
Substitution Pattern: The position and nature of substituents on the piperidine ring can dictate the preference for axial or equatorial orientations.
-
Pseudoallylic Strain: When the piperidine nitrogen is acylated, a pseudoallylic strain can force a 2-substituent into an axial orientation.[5]
-
Intramolecular Interactions: Hydrogen bonds and other non-covalent interactions within the PROTAC molecule can stabilize specific conformations.
Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for exploring the conformational landscape of piperidine linkers.[6] These simulations can provide insights into the preferred conformations in solution and within the ternary complex, guiding the rational design of more effective PROTACs.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs with piperidine linkers.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Prepare a dilution series of the PROTAC in cell culture medium.
-
Treat cells with the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinities of both binary and ternary interactions.
1. Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
3. Ternary Complex Analysis:
-
Inject a mixture of a constant, saturating concentration of the target protein and a dilution series of the PROTAC over the immobilized E3 ligase.
-
The binding response will reflect the formation of the ternary complex.
-
Fit the data to a suitable binding model to determine the ternary affinity (KD) and kinetic parameters (kon, koff).
4. Data Analysis:
-
Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC to target protein, determined in a separate experiment) by the ternary KD.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
Express and purify the target protein and E3 ligase to high homogeneity.
-
Prepare solutions of the proteins and the PROTAC in the same buffer to minimize heats of dilution.
2. Binary Titration (PROTAC to Protein):
-
Titrate the PROTAC solution into the sample cell containing either the target protein or the E3 ligase to determine the binary binding affinities (KD).
3. Ternary Titration:
-
To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, saturate the E3 ligase with the PROTAC in the sample cell.
-
Titrate the target protein into this mixture to determine the ternary binding affinity (KD).
4. Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters (KD, ΔH, ΔS).
-
Calculate the cooperativity factor (α).
Conclusion
The conformational analysis of piperidine linkers is a critical aspect of rational PROTAC design. By imparting rigidity and pre-organizing the molecule into a bioactive conformation, piperidine linkers can significantly enhance the potency and pharmacokinetic properties of PROTACs. However, the success of this strategy hinges on a thorough understanding of the conformational preferences of the piperidine ring and its impact on ternary complex formation. The use of computational modeling in conjunction with robust experimental techniques like SPR and ITC allows for a detailed investigation of these structure-activity relationships. As the field of targeted protein degradation continues to advance, a deeper understanding of the conformational nuances of linkers will be instrumental in the development of the next generation of highly effective and selective protein degraders.
References
A Comparative Guide to 2-, 3-, and 4-(Aminomethyl)piperidine Isomers in Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its conformational flexibility and ability to interact with biological targets.[1][2][3] Among its many derivatives, the positional isomers of (aminomethyl)piperidine serve as critical building blocks for creating complex, biologically active molecules.[4][5][6] The location of the aminomethyl group at the 2-, 3-, or 4-position of the piperidine ring significantly influences the molecule's synthetic accessibility, physicochemical properties, reactivity, and ultimately, its pharmacological profile.
This guide provides an objective comparison of 2-(aminomethyl)piperidine, 3-(aminomethyl)piperidine, and 4-(aminomethyl)piperidine, supported by experimental data and detailed methodologies to inform synthetic strategies and drug development programs.
Comparison of Synthetic Routes
The synthesis of each positional isomer often begins from different starting materials and employs distinct chemical strategies, leading to variations in yield and complexity.
Table 1: Summary of Synthetic Approaches for (Aminomethyl)piperidine Isomers
| Isomer | Starting Material | Key Reaction | Reported Yield | Reference |
| 2-(Aminomethyl)piperidine | (S)- or (R)-Lysine | Intramolecular ring opening of an in situ formed aziridinium ion | Not specified | [7] |
| Aldehydes | Proline-catalyzed asymmetric α-amination followed by reductive amination | 87-90% (for Boc-protected derivative) | [8] | |
| 3-(Aminomethyl)piperidine | Nipecotamide | Lithium aluminum hydride (LiAlH₄) reduction | 55% | [9] |
| L-Glutamic Acid | Multi-step route involving diester reduction, tosylation, and cyclization | 44-55% (overall) | [10] | |
| 4-(Aminomethyl)piperidine | Isonipecotate | Alkylation followed by Curtius rearrangement | Not specified | [11] |
The choice of synthetic route depends on the desired stereochemistry, scale, and available starting materials. For instance, enantiomerically pure 2-(aminomethyl)piperidine can be accessed from chiral precursors like lysine.[7] The synthesis of the 3- and 4-isomers often involves the reduction of corresponding amide or nitrile functionalities or multi-step sequences from readily available cyclic precursors.[9][10][11]
Physicochemical Properties
The position of the aminomethyl substituent directly impacts the physical properties of the isomers, which can affect their handling, reactivity, and pharmacokinetic profiles in drug candidates.
Table 2: Physicochemical Properties of (Aminomethyl)piperidine Isomers
| Property | 2-(Aminomethyl)piperidine | 3-(Aminomethyl)piperidine | 4-(Aminomethyl)piperidine |
| CAS Number | 22990-77-8[4] | 23099-21-0[6] | 7144-05-0[12] |
| Molecular Formula | C₆H₁₄N₂[4] | C₆H₁₄N₂[6] | C₆H₁₄N₂[12] |
| Molecular Weight | 114.19 g/mol [4] | 114.19 g/mol [6] | 114.19 g/mol [12] |
| Appearance | Colorless to almost clear liquid[4] | Colorless to almost clear liquid[6] | Liquid after melting[12] |
| Boiling Point | 67 °C / 12 mmHg[4] | 89 °C / 18 mmHg[6] | 200 °C (lit.)[12] |
| Melting Point | Not specified | Not specified | 25 °C (lit.)[12] |
| Density | 0.94 g/mL[4] | 0.96 g/mL[6] | ~0.915 g/mL[12] |
| Refractive Index | n20/D 1.49[4] | n20/D 1.49[6] | n20/D 1.49 (lit.)[12] |
| pKa | Not specified | Not specified | 10.53 ± 0.10 (Predicted)[12] |
Reactivity and Synthetic Applications
The steric and electronic differences among the isomers dictate their utility as synthetic intermediates.
-
2-(Aminomethyl)piperidine : The proximity of the primary amine to the ring nitrogen can lead to intramolecular interactions or steric hindrance. It is a versatile building block for synthesizing complex molecules and ligands for coordination chemistry.[4] It has been specifically used in the synthesis of kappa opioid analgesics.[7]
-
3-(Aminomethyl)piperidine : This isomer offers a different spatial arrangement of the two nitrogen atoms. It is a key intermediate in the development of drugs targeting neurotransmitter systems.[6] Along with the 4-amino analogue, it has been incorporated into dopamine transporter (DAT) ligands.[13]
-
4-(Aminomethyl)piperidine : The symmetrical nature and less sterically hindered primary amine make this isomer a popular building block.[5][12] It has been used as a linker in the synthesis of dendrimers and as a trifunctional amine for preparing poly(amido amine)s for drug delivery.[12] Notably, it is a key component in the synthesis of CCR5 antagonists, which act as HIV-1 entry inhibitors.[11]
Caption: Logical relationships between aminomethylpiperidine isomers and their applications.
Role in Drug Development and Biological Activity
The spatial orientation of the aminomethyl group is crucial for receptor binding and pharmacological activity. A study developing dopamine transporter (DAT) ligands incorporated 3-aminomethyl- and 4-aminopiperidine moieties to explore structural requirements for binding and function.[13] The results showed that modifications in this region were very sensitive, affecting binding selectivity and potency.[13] While some new compounds retained binding selectivity for the DAT, most preferentially inhibited the norepinephrine transporter (NET).[13] This highlights how subtle positional changes can switch selectivity between different biological targets.
Another example is the use of 4-substituted-4-aminopiperidine derivatives as key building blocks for piperazine-based CCR5 antagonists, which are potent HIV-1 entry inhibitors.[11]
Caption: Generalized workflow for the synthesis of 3-(aminomethyl)piperidine.
Experimental Protocols
Synthesis of 3-(Aminomethyl)piperidine via Reduction[9]
Materials:
-
Nipecotamide (Piperidine-3-carboxamide)
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
Saturated sodium sulfate solution
-
Celite
Procedure:
-
A solution of lithium aluminum hydride (14.8 g, 0.39 mol) in dry THF (0.6 L) is prepared and stirred.
-
Nipecotamide (25 g, 0.195 mol) is added portionwise to the LiAlH₄ solution.
-
After the initial effervescence subsides, the reaction mixture is heated to reflux under a nitrogen atmosphere for 24 hours.
-
The reaction is then cooled and quenched by the dropwise addition of a saturated sodium sulfate solution until no further effervescence is observed.
-
The resulting suspension is filtered through a plug of Celite and washed with additional THF (400 mL).
-
The filtrate is concentrated under reduced pressure.
-
The crude residue is purified by distillation to yield 3-(aminomethyl)piperidine as a colorless oil (12.4 g, 55% yield).[9]
Synthesis of N-Boc-3-aminopiperidine derivative from L-Glutamic Acid[10]
This multi-step synthesis provides an example of constructing the 3-amino substituted ring from an acyclic chiral precursor.
Step 1: Esterification of L-Glutamic Acid
-
To a stirred solution of L-glutamic acid (7.5 g) in methanol at 0°C, thionyl chloride (5.6 mL) is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under vacuum to yield the dimethyl ester hydrochloride salt quantitatively.[10]
Step 2: N-Boc Protection
-
To a stirred solution of the dimethyl ester (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0°C, triethylamine (32 mL, 228 mmol), (Boc)₂O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g) are added. The mixture is stirred at room temperature for 6 hours. After aqueous workup and extraction, the N-Boc protected diester is obtained.
Subsequent Steps (Summarized):
-
The resulting diester is reduced using NaBH₄ to give the corresponding diol.
-
The diol is converted to a ditosylate.
-
The ditosylate undergoes cyclization with an appropriate amine to form the substituted 3-(N-Boc amino) piperidine derivative. The overall yields for various final products range from 44% to 55%.[10]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(Aminomethyl)piperidine | 7144-05-0 [chemicalbook.com]
- 13. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative NMR Shines in Purity Assessment of Piperidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of piperidine derivatives is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated this field, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful and direct analytical tool. This guide provides an objective comparison of qNMR with alternative methods for the purity assessment of piperidine derivatives, supported by experimental data and detailed protocols.
Quantitative NMR (qNMR) offers a distinct advantage as a primary analytical method, allowing for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[1][2] This is based on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[3] In contrast, HPLC and GC methods are relative techniques that determine purity based on the area percentage of the main peak relative to all other detected peaks, which may require reference standards for each impurity for accurate quantification.[4]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the piperidine derivative, the nature of potential impurities, and the specific requirements of the analysis. A summary of the performance of qNMR compared to HPLC and GC-Mass Spectrometry (GC-MS) is presented below.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct quantification based on the molar relationship between the analyte and an internal standard.[1] | Separation based on differential partitioning between a mobile and stationary phase.[1] | Separation of volatile compounds based on boiling point and mass-to-charge ratio.[1] |
| Limit of Detection | Higher than HPLC and GC-MS (mg to µg range).[1] | Low (µg/mL to ng/mL range).[1] | Very low (pg to fg range).[1] |
| Sample Throughput | Low to Medium.[1] | High.[1] | Medium to High.[1] |
| Destructive | No.[1] | No.[1] | Yes.[1] |
| Structural Information | Yes (chemical shifts, coupling constants).[1] | Limited (retention time).[1] | Yes (mass spectrum).[1] |
Quantitative Performance Data
The following tables summarize typical validation data for qNMR and alternative methods, demonstrating their quantitative performance. While a direct head-to-head comparison for a single piperidine derivative is not always available in published literature, the data presented provides a benchmark for the expected performance of each technique.
Table 1: Illustrative Validation Data for qNMR Purity Assessment
| Validation Parameter | Performance |
| Linearity (Correlation Coefficient) | > 0.995 |
| Accuracy (Recovery) | 98.8% - 99.9% |
| Precision (RSD) | 0.33% - 0.46% |
| Data derived from a study on new chemical entities, demonstrating typical qNMR performance. |
Table 2: Illustrative Validation Data for GC-MS Purity Assessment
| Validation Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 98.3% - 101.60% |
| Precision (RSD) | 0.89% - 1.51% |
| Data derived from a validation study of a GC-MS method for phytochemicals, indicative of performance for suitable piperidine derivatives. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for qNMR, HPLC, and GC-MS in the context of piperidine derivative purity assessment.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Purity Assessment.
Detailed Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol is based on the purity determination of 4-(Oxan-3-yl)piperidine.[3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(Oxan-3-yl)piperidine sample into an NMR tube.[3]
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard 1D proton experiment
-
Relaxation Delay (d1): 5 times the longest T1 of the analyte and internal standard signals (typically 30-60 s for accurate quantification)
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the piperidine derivative and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = piperidine derivative
-
IS = internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
This protocol is based on the purity analysis of N-Boc-4-hydroxypiperidine.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile with 0.1% phosphoric acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Boc-4-hydroxypiperidine sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of about 1 mg/mL.
-
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of volatile piperidine derivatives or impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the compounds of interest.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
-
Sample Preparation:
-
Dissolve the piperidine derivative in a volatile organic solvent.
-
Derivatization may be necessary for non-volatile or highly polar compounds to improve their chromatographic behavior.
-
-
Data Analysis:
-
Purity is typically determined by the area percent method from the total ion chromatogram (TIC). The mass spectra are used to identify the main component and any impurities.
-
Conclusion
Quantitative NMR is a robust and reliable primary method for the absolute purity assessment of piperidine derivatives, offering direct quantification without the need for analyte-specific reference standards.[1][2] While HPLC and GC-MS provide higher sensitivity for trace impurity detection, they are relative methods that often require reference standards for accurate quantification of impurities.[4] The choice of the most appropriate technique will depend on the specific analytical needs, with qNMR being an excellent choice for accurate purity assignment of the main component, and chromatographic methods being superior for detailed impurity profiling. For a comprehensive characterization of piperidine derivatives, an orthogonal approach utilizing both qNMR and a chromatographic technique is often the most effective strategy.
References
Safety Operating Guide
Proper Disposal of Benzyl 2-(aminomethyl)piperidine-1-carboxylate: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Benzyl 2-(aminomethyl)piperidine-1-carboxylate, catering to researchers, scientists, and drug development professionals. The following procedures are based on information for structurally similar compounds and should be treated as a general guideline in the absence of a specific Safety Data Sheet (SDS) for the exact molecule. Always consult with your institution's environmental health and safety (EHS) office for specific disposal requirements.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger spills, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols may be generated. |
Hazard Overview:
Based on similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It may also cause respiratory tract irritation.[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for handling and disposing of this compound waste.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with incompatible materials, such as strong oxidizing agents.[3]
2. Spill Management:
-
Minor Spills:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated waste container.[1][4]
-
For wet spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Ensure the area is well-ventilated.
-
3. Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[4][5]
-
Ensure the container is properly labeled with the chemical name and associated hazards.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[6]
-
Contact a licensed professional waste disposal service for collection and disposal.[1]
-
Disposal is typically done via chemical incineration in a facility equipped with an afterburner and scrubber.[1]
-
Do not dispose of this chemical down the drain.[6]
III. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below.
IV. First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
References
Personal protective equipment for handling Benzyl 2-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Benzyl 2-(aminomethyl)piperidine-1-carboxylate, including operational and disposal plans. Following these procedural steps is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended for splash protection.[2] | |
| Skin Protection | Chemical-resistant Gloves | Compatible gloves must be inspected before use. Use proper glove removal technique.[1][3] |
| Protective Clothing | To prevent skin exposure.[3][4] | |
| PVC Apron | Recommended.[2] | |
| Protective Boots | As the situation requires.[3] | |
| Respiratory Protection | Respirator | A government-approved respirator is required.[3] For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Use in a well-ventilated area, preferably with a local exhaust system.[3][5]
-
Ensure safety showers and eye wash stations are readily accessible.[6]
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation of dust, fumes, gas, mist, vapors, or spray.[2][3][5]
-
Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[5]
Conditions for Safe Storage:
-
Store locked up.[5]
-
Avoid contact with strong oxidizing agents, strong bases, acids, copper, aluminum, and their alloys.[2][6]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[1][6]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do so.[4]
-
If Swallowed: Rinse your mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][3]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment.[1][3] Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3]
-
Methods for Cleaning Up: For minor spills, wipe dry, place in a bag, and hold for waste disposal.[3] For larger spills, sweep up and shovel into suitable containers for disposal without creating dust.[1][6]
Disposal Plan
-
Dispose of this material and its container as hazardous waste.[2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Contaminated packaging should be disposed of as an unused product.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
